1-(2-Fluorobenzoyl)piperidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVVDCMQKWGTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-(2-Fluorobenzoyl)piperidin-4-amine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(2-Fluorobenzoyl)piperidin-4-amine. This compound incorporates two key pharmacophores: the 4-aminopiperidine scaffold, a privileged structure in medicinal chemistry, and a 2-fluorobenzoyl moiety, a common functional group used to enhance metabolic stability and binding affinity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, analysis, and potential applications. While experimental data for this specific compound is limited in public literature, this guide synthesizes information from analogous structures and foundational chemical principles to provide a robust and practical reference.
Molecular Structure and Identification
1-(2-Fluorobenzoyl)piperidin-4-amine is a derivative of piperidine featuring a primary amine at the 4-position and an N-acylation with a 2-fluorobenzoyl group. The strategic placement of the fluorine atom ortho to the carbonyl group influences the conformation of the amide bond and the electronic properties of the aromatic ring, which can be critical for molecular interactions in a biological context.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone | [1] |
| CAS Number | 886498-38-0 | [1] |
| Chemical Formula | C₁₂H₁₅FN₂O | [1][2] |
| Molecular Weight | 222.26 g/mol | [1] |
| SMILES | C1CN(CCC1N)C(=O)C2=CC=CC=C2F |[1] |
Physicochemical Properties
Quantitative experimental data for 1-(2-Fluorobenzoyl)piperidin-4-amine are not extensively documented. However, its properties can be reliably inferred from its constituent functional groups and data from analogous structures.
Table 2: Summary of Physicochemical Properties
| Property | Value / Prediction | Rationale / Source |
|---|---|---|
| Appearance | Oil | [1] |
| Boiling Point | > 300 °C (Predicted) | High molecular weight, polar functional groups (amide, amine), and aromatic ring suggest a high boiling point. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform). Poorly soluble in water. | The large hydrophobic surface area of the benzoyl and piperidine rings limits aqueous solubility, while the polar groups ensure solubility in polar organic solvents.[3] |
| pKa (Predicted) | Amine (NH₂): ~9.5-10.5 | The primary amine on the piperidine ring is expected to be basic. Its pKa will be slightly lower than that of unsubstituted piperidine (~11.1) due to the electron-withdrawing effect of the N-benzoyl group transmitted through the ring.[4] |
| Storage | Room Temperature | Recommended by commercial suppliers.[1] Should be stored in a tightly sealed container under an inert atmosphere to prevent oxidation and moisture absorption. |
Synthesis and Purification
The most logical and efficient synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine is via a nucleophilic acyl substitution. This involves the reaction of commercially available 4-aminopiperidine with 2-fluorobenzoyl chloride. The primary amine at the 4-position is significantly less reactive towards acylation than the secondary amine of the piperidine ring due to steric hindrance and electronic effects, allowing for regioselective N-acylation at the 1-position.
Detailed Experimental Protocol
This protocol is based on established methods for N-acylation of piperidines.[5]
-
Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
Expert Insight: The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the piperidine nucleophile. Anhydrous conditions prevent hydrolysis of the acid chloride.
-
-
Reagent Addition: Add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Expert Insight: Slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Self-Validation: The bicarbonate wash neutralizes any remaining acid chloride and HCl, while the brine wash removes residual water. Successful separation of layers confirms proper quenching.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the product.
-
Expert Insight: The primary amine makes the compound quite polar, necessitating a polar eluent system for effective purification from less polar impurities.
-
Analytical Characterization and Spectral Interpretation
As no published spectra are available, the following sections detail the expected spectral characteristics based on the molecule's structure. These predictions serve as a benchmark for researchers verifying the identity and purity of synthesized material.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of amide rotamers, which arise from the restricted rotation around the C-N amide bond.[5] This can lead to broadening or duplication of signals for the piperidine protons adjacent to the nitrogen.
-
Aromatic Protons (δ 7.1-7.5 ppm): Four protons on the 2-fluorophenyl ring are expected to appear as a complex multiplet. The proton ortho to the fluorine will show coupling to ¹⁹F.
-
Piperidine Protons (δ 1.4-4.0 ppm):
-
Axial/Equatorial Protons (CH₂): The protons on the piperidine ring will exhibit complex splitting patterns. Protons on carbons adjacent to the amide nitrogen (positions 2 and 6) may appear as two broad multiplets around δ 3.2-4.0 ppm.
-
CH-NH₂ Proton (Position 4): A multiplet expected around δ 2.8-3.2 ppm.
-
Other Piperidine Protons (Positions 3 and 5): Multiplets expected in the δ 1.4-2.0 ppm range.
-
-
Amine Protons (NH₂, δ 1.5-2.5 ppm): A broad singlet that may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals between δ 115-165 ppm. The carbon directly bonded to fluorine will appear as a doublet with a large ¹JCF coupling constant.
-
Piperidine Carbons: Signals expected between δ 30-55 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands) | [6] |
| Primary Amine | N-H Bend (scissoring) | 1650-1580 | [6][7] |
| Amide | C=O Stretch | 1650-1630 | [7] |
| Aromatic Ring | C=C Stretch | 1600-1450 | [8] |
| Aromatic C-F | C-F Stretch | 1270-1100 | - |
| Aliphatic Amine | C-N Stretch | 1250-1020 |[6] |
Mass Spectrometry (MS)
-
Molecular Ion: For Electrospray Ionization (ESI+), the expected protonated molecular ion [M+H]⁺ would be at m/z = 223.12.
-
Key Fragmentation Pathways: The primary fragmentation is likely to occur at the amide bond.
Reactivity, Stability, and Safety Considerations
-
Reactivity: The primary amine at the 4-position is nucleophilic and can undergo further reactions such as alkylation, acylation, or reductive amination.[9] The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
-
Stability: The compound is expected to be stable under standard laboratory conditions.[1] Long-term storage should be in a cool, dry place, preferably under an inert atmosphere.
-
Safety: No specific toxicology data is available. Based on structurally related compounds like 4-(4-Fluorobenzoyl)piperidine, it should be handled with caution.[10][11]
-
Assumed Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]
-
Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Relevance in Medicinal Chemistry
The 1-(2-Fluorobenzoyl)piperidin-4-amine structure is of significant interest to drug discovery professionals.
-
The 4-Aminopiperidine Scaffold: This is a versatile and highly valued building block in medicinal chemistry. Its rigid cyclic structure helps to constrain the conformation of attached pharmacophores, often leading to improved selectivity and potency. Derivatives have shown a wide range of biological activities, including antifungal and anticancer properties.[12][13]
-
The 2-Fluorobenzoyl Moiety: The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties.[14] A fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[14] Its placement at the ortho position can enforce a specific torsional angle of the phenyl ring relative to the amide plane, which can be critical for precise docking into a biological target.
This combination of a proven scaffold and a modulating group makes 1-(2-Fluorobenzoyl)piperidin-4-amine a valuable intermediate for the synthesis of novel therapeutic agents targeting a wide array of diseases.
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1-(2-Fluorobenzoyl)piperidin-4-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine
Executive Summary
1-(2-Fluorobenzoyl)piperidin-4-amine is a key chemical intermediate whose structural motifs—a fluorinated aromatic ring and a piperidine scaffold—are prevalent in a wide range of biologically active molecules and pharmaceutical agents.[1][2] The strategic incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the principal synthetic pathways to this valuable compound, designed for researchers and professionals in drug development and organic synthesis. We will dissect the core chemical transformations, emphasizing the causality behind experimental choices, and provide detailed, field-proven protocols. The two primary strategies discussed are the direct acylation of a protected piperidine precursor with 2-fluorobenzoyl chloride and the coupling of 2-fluorobenzoic acid using peptide coupling agents.
Introduction and Strategic Overview
The synthesis of 1-(2-fluorobenzoyl)piperidin-4-amine, with the molecular formula C₁₂H₁₅FN₂O, centers on the formation of a robust amide bond between the piperidine ring's nitrogen and a 2-fluorobenzoyl moiety.[2] The presence of a primary amine at the 4-position of the piperidine ring necessitates a strategic approach to ensure selective acylation at the desired ring nitrogen (N-1). A direct reaction with piperidin-4-amine would likely result in a mixture of products due to the competing nucleophilicity of the primary and secondary amines. Therefore, an effective synthesis hinges on a protection-acylation-deprotection strategy.
This guide will focus on the two most industrially relevant and chemically sound methodologies for forging this critical amide linkage.
-
Pathway 1: Acylation with 2-Fluorobenzoyl Chloride: A classic, high-yielding approach utilizing a highly reactive acyl chloride.
-
Pathway 2: Amide Coupling with 2-Fluorobenzoic Acid: A milder alternative that employs coupling agents to activate the carboxylic acid for amidation.
The logical flow for producing the target compound involves disconnecting the N-1 acyl group, which points to a piperidin-4-amine derivative as the key precursor.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Pathway: Acylation via Acyl Halide
This method is often the first choice due to its efficiency and the high reactivity of acyl chlorides. The strategy involves protecting the primary amine at the C-4 position, acylating the secondary amine at the N-1 position, and finally deprotecting the C-4 amine. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Underlying Principle and Mechanism
The core of this pathway is a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion—an excellent leaving group. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[3][4]
Caption: Mechanism of the N-acylation and deprotection sequence.
Detailed Experimental Protocol: Acylation & Deprotection
This protocol is a self-validating system. Successful synthesis of the intermediate (Step 5) and its conversion to the final product (Step 7) confirms the efficacy of the procedure.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate
-
2-Fluorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Diethyl ether
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an argon atmosphere, add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 10 mL per gram of starting material).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath. The use of a slight excess of base ensures complete neutralization of the HCl generated.[5]
-
Acyl Chloride Addition: Add 2-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C. The slow addition is critical to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carbamate is consumed.
-
Workup and Isolation of Intermediate: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl (1-(2-fluorobenzoyl)piperidin-4-yl)carbamate. This intermediate can be purified by column chromatography if necessary.
-
Deprotection: Dissolve the crude intermediate from the previous step in dichloromethane (approx. 10 mL per gram). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-3 hours. The Boc group is readily cleaved under these acidic conditions.[7]
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 10 with 2M NaOH. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-(2-fluorobenzoyl)piperidin-4-amine. The product can be further purified by recrystallization or chromatography.
Alternative Pathway: Direct Amide Coupling
This pathway avoids the use of a highly reactive and potentially moisture-sensitive acyl chloride by coupling 2-fluorobenzoic acid directly with the protected piperidine. This method is valued for its milder conditions and operational simplicity.
Rationale and Mechanism
Carboxylic acids are not sufficiently electrophilic to react directly with amines. Therefore, a coupling agent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or more advanced phosphonium- or uronium-based reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or HATU.[3] The activated acid intermediate is then readily attacked by the amine to form the amide bond.
Caption: Standard laboratory workflow for synthesis and purification.
Conclusion
The synthesis of 1-(2-fluorobenzoyl)piperidin-4-amine is most reliably achieved through a protection-acylation-deprotection sequence. The acylation of tert-butyl piperidin-4-ylcarbamate with 2-fluorobenzoyl chloride represents a robust and high-yielding method, while direct amide coupling with 2-fluorobenzoic acid offers a milder, albeit potentially more costly, alternative. The choice of pathway should be guided by considerations of scale, reagent availability, and cost-effectiveness. Both routes provide reliable access to this important chemical building block, enabling its further use in medicinal chemistry and drug discovery programs.
References
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Perjési, P., & Fülöp, F. (2001). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 6(9), 739-749. Available from: [Link]
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American Elements. (n.d.). 1-(2-fluorobenzoyl)piperidin-4-amine. Retrieved February 2, 2026, from [Link]
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Marchetti, F., et al. (2020). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Journal of Medicinal Chemistry, 63(21), 12849-12871. Available from: [Link]
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Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800183. Available from: [Link]
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Introduction: The Analytical Imperative for a Key Synthetic Building Block
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Fluorobenzoyl)piperidin-4-amine
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific validity. 1-(2-Fluorobenzoyl)piperidin-4-amine (CAS 886498-38-0) is a vital bifunctional building block, incorporating a substituted aromatic ring and a saturated heterocycle with a primary amine.[1] Its utility in constructing more complex molecules, particularly in medicinal chemistry, necessitates an unambiguous and thorough understanding of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose. It provides a detailed "fingerprint" of the molecule's hydrogen framework, revealing not only the connectivity of atoms but also subtle conformational and electronic details. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(2-Fluorobenzoyl)piperidin-4-amine, moving beyond a simple peak list to explain the underlying chemical principles and experimental considerations that a researcher in the field must master.
Molecular Architecture and Its Spectroscopic Consequences
To interpret the ¹H NMR spectrum, we must first dissect the molecule into its constituent parts: the 2-fluorobenzoyl group and the piperidin-4-amine scaffold . Each component contributes distinct and predictable features to the spectrum.
-
The 2-Fluorobenzoyl Moiety: This aromatic system is influenced by two key functional groups: the electron-withdrawing carbonyl group (C=O) and the highly electronegative fluorine atom. These groups deshield the aromatic protons, shifting their resonance signals downfield. The fluorine atom further complicates the spectrum by inducing spin-spin coupling with nearby protons, both through the bonding framework (³JHF, ⁴JHF) and potentially through space.[2]
-
The Piperidin-4-amine Scaffold: The piperidine ring typically exists in a chair conformation to minimize steric strain.[3] The connection to the benzoyl group via an amide linkage introduces a significant feature: restricted bond rotation . The N-C=O amide bond has partial double-bond character, meaning rotation around it is slow on the NMR timescale at room temperature.[4][5] This can lead to the observation of two distinct populations of molecules (rotamers), causing signal broadening or even a doubling of signals for the piperidine protons, particularly those adjacent to the nitrogen (H-2 and H-6).[6][7] The amine group at the 4-position will also influence the chemical shifts of the adjacent protons.
Anticipated ¹H NMR Spectrum: A Detailed Prediction
Based on the molecular structure and established chemical shift principles, we can predict the features of the ¹H NMR spectrum.[8][9] The following table summarizes the expected signals for a spectrum recorded in a common solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influences & Rationale |
| Aromatic (H-3', H-4', H-5', H-6') | 7.10 - 7.60 | Multiplets (m) | 4H | Electron-withdrawing effects of C=O and F cause a downfield shift. Complex splitting arises from both H-H and H-F coupling.[10][11] |
| Piperidine (H-2eq, H-6eq) | 3.80 - 4.80 | Broad Multiplet (br m) | 2H | Strongly deshielded by the adjacent amide nitrogen. May appear as a broad signal due to restricted amide bond rotation.[6][7] |
| Piperidine (H-2ax, H-6ax) | 2.80 - 3.40 | Broad Multiplet (br m) | 2H | Deshielded by the amide nitrogen, but typically upfield of their equatorial counterparts. Also affected by restricted rotation. |
| Piperidine (H-4) | 2.60 - 2.90 | Multiplet (m) | 1H | Methine proton adjacent to the C-NH₂ group. |
| Piperidine (H-3eq, H-5eq) | 1.80 - 2.10 | Multiplet (m) | 2H | Typical aliphatic region for piperidine protons. |
| Amine (-NH₂) | 1.50 - 2.50 | Broad Singlet (br s) | 2H | Chemical shift is highly variable and depends on solvent, concentration, and temperature. Often exchanges with trace water, leading to broadening. |
| Piperidine (H-3ax, H-5ax) | 1.30 - 1.60 | Multiplet (m) | 2H | Typically the most shielded (upfield) protons on the piperidine ring. |
Core Concept Visualization: Restricted Amide Bond Rotation
The phenomenon of restricted rotation around the amide bond is critical to correctly interpreting the spectrum of N-acylated piperidines. This restricted rotation gives rise to two distinct conformers, or rotamers, which can interconvert. If the rate of interconversion is slow relative to the NMR measurement timescale, separate signals for each rotamer may be observed. This often manifests as broad or complex signals for the protons alpha to the nitrogen (H-2, H-6).
Caption: Logical workflow illustrating how slow rotation around the amide bond generates distinct rotamers, leading to complex NMR signals.
Experimental Protocols: Ensuring Data Integrity
The quality of an NMR spectrum is directly dependent on meticulous sample preparation and proper instrument setup.
Protocol 1: Sample Preparation
This protocol is designed for acquiring a standard ¹H NMR spectrum of a small organic molecule.[12]
-
Material Weighing: Accurately weigh 5-15 mg of 1-(2-Fluorobenzoyl)piperidin-4-amine and transfer it to a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial. Ensure the solvent choice is appropriate for the sample's solubility and does not have signals that would obscure important sample peaks.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogenous solution is essential.
-
Filtration and Transfer: To remove any microscopic particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity and solvent.
Protocol 2: Data Acquisition (400 MHz Spectrometer Example)
-
Instrument Insertion: Carefully wipe the exterior of the NMR tube and insert it into the spectrometer's spinner turbine, ensuring the correct depth.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, an automated or manual shimming process is performed to optimize the magnetic field homogeneity across the sample volume, which is crucial for achieving sharp spectral lines.
-
Parameter Setup:
-
Experiment: Select a standard 1D proton acquisition experiment.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm, to ensure all signals are captured.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard for qualitative spectra.
-
-
Acquisition: Start the data acquisition. The instrument will collect the Free Induction Decay (FID) signal.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS to 0 ppm.
-
Systematic Data Interpretation Workflow
A logical approach is required to translate the raw spectrum into a confirmed molecular structure.
Caption: A systematic workflow for the interpretation of a ¹H NMR spectrum, from initial referencing to final structure verification.
Conclusion
The ¹H NMR spectrum of 1-(2-Fluorobenzoyl)piperidin-4-amine is rich with structural information. A successful interpretation hinges on recognizing the distinct signals from the aromatic and piperidine moieties and, crucially, understanding the impact of dynamic processes like amide bond rotation. By following rigorous experimental protocols and a systematic interpretation workflow, researchers can confidently use ¹H NMR to verify the identity, purity, and conformational properties of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 2, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 2, 2026, from [Link]
-
Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. (2022). ACS Publications. Retrieved February 2, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 2, 2026, from [Link]
-
'Through-space' C sp -F spin-spin couplings in fluoroarenes. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). University of Bristol. Retrieved February 2, 2026, from [Link]
-
1-(2-fluorobenzoyl)piperidin-4-amine. (n.d.). American Elements. Retrieved February 2, 2026, from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2017). RSC Publishing. Retrieved February 2, 2026, from [Link]
-
''Through-space'' nuclear spinespin couplings in ferrocenyl polyphosphanes and diphosphino cavitands. (2009). Comptes Rendus de l'Académie des Sciences. Retrieved February 2, 2026, from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved February 2, 2026, from [Link]
-
The sign of the 'through-space' spin–spin coupling between methyl protons and the fluorine nucleus in 2,6-dimethylbenzoyl fluoride. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
Small molecule NMR sample preparation. (2023). University of Maryland. Retrieved February 2, 2026, from [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Fluorobenzyl cyanide(326-62-5) 1H NMR [m.chemicalbook.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
An In-depth Technical Guide to the ¹³C NMR of 1-(2-Fluorobenzoyl)piperidin-4-amine
I. Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 1-(2-Fluorobenzoyl)piperidin-4-amine stands as a significant scaffold in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas. The incorporation of a fluorinated aromatic ring and a piperidine moiety presents unique structural and electronic features that are critical to its biological activity. This guide provides an in-depth technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a cornerstone technique for its unambiguous structural elucidation and quality control.
This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to acquire, interpret, and leverage ¹³C NMR data for compounds of this class. We will delve into the fundamental principles of the technique, provide a field-proven experimental protocol, and offer a detailed analysis of the predicted ¹³C NMR spectrum, including the nuanced effects of the fluorine substituent.
II. Fundamental Principles of ¹³C NMR Spectroscopy
At its core, ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Unlike the highly abundant ¹H nucleus, the NMR-active ¹³C isotope has a low natural abundance of only 1.1%.[1] This, coupled with its smaller gyromagnetic ratio, results in an inherently lower sensitivity compared to ¹H NMR.
Chemical Shift: The position of a carbon signal in the NMR spectrum, its chemical shift (δ), is dictated by the local electronic environment. Electronegative atoms, such as oxygen, nitrogen, and fluorine, withdraw electron density from adjacent carbons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).[2] The broad range of ¹³C chemical shifts, typically 0-220 ppm, allows for the resolution of individual carbon signals in most organic molecules.[1]
Proton Decoupling: To simplify the ¹³C NMR spectrum and enhance signal-to-noise, a technique called proton decoupling is routinely employed. This process irradiates the protons in the molecule, causing them to rapidly change their spin states and effectively removing their coupling to the ¹³C nuclei. The result is a spectrum where each unique carbon atom appears as a single line.[2]
The Influence of Fluorine and Nitrogen: In 1-(2-Fluorobenzoyl)piperidin-4-amine, the presence of nitrogen and fluorine atoms significantly influences the chemical shifts of the carbon atoms in their vicinity. The nitrogen atom in the piperidine ring and the amino group will deshield the adjacent carbons. The highly electronegative fluorine atom on the benzoyl group will have a pronounced deshielding effect on the carbon to which it is directly attached and will also influence the chemical shifts of other carbons in the aromatic ring through both inductive and resonance effects.
Carbon-Fluorine (¹³C-¹⁹F) Coupling: A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond scalar coupling between the ¹³C and ¹⁹F nuclei. This coupling results in the splitting of carbon signals into multiplets, even in a proton-decoupled spectrum. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the two nuclei. One-bond couplings (¹JCF) are typically large (around 240-320 Hz), while two-bond (²JCF), three-bond (³JCF), and even longer-range couplings are also often observed with diminishing magnitude.[3]
III. Experimental Methodology: A Self-Validating Protocol
The acquisition of high-quality, reproducible ¹³C NMR data is contingent upon meticulous sample preparation and the rational selection of instrument parameters. The following protocol is designed to be a self-validating system, ensuring the integrity of the obtained results.
A. Sample Preparation: Ensuring High-Quality Data
Given that 1-(2-Fluorobenzoyl)piperidin-4-amine is an amine, it may be hygroscopic and susceptible to forming salts with atmospheric carbon dioxide. Proper handling is crucial.
1. Purity and Concentration:
-
Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Concentration: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, a concentration of 50-100 mg in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]
2. Choice of Deuterated Solvent and Internal Standard:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single carbon signal at approximately 77.16 ppm, which can be used as a secondary reference. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with its carbon signals appearing as a multiplet around 39.52 ppm.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. A small amount is typically added to the deuterated solvent by the manufacturer.
3. Step-by-Step Sample Preparation Protocol:
-
Weigh approximately 50-100 mg of 1-(2-Fluorobenzoyl)piperidin-4-amine into a clean, dry vial.
-
Add 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃ with 0.03% TMS).
-
Cap the vial and gently vortex or sonicate until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
B. NMR Instrument Parameters: Optimizing Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.
-
Spectrometer Frequency: 100 MHz for ¹³C.
-
Probe: A standard broadband or dual-channel probe.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is desired.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Rationale for Parameter Choices:
-
The zgpg30 pulse program with a 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay, thus reducing the overall experiment time.
-
A relaxation delay of 2 seconds is generally sufficient for most protonated carbons to relax, ensuring that their signals are not saturated.
C. Data Processing and Presentation
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is crucial for accurate integration and peak picking.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift.
IV. Spectral Analysis and Interpretation of 1-(2-Fluorobenzoyl)piperidin-4-amine
As no publicly available, fully assigned experimental ¹³C NMR spectrum for 1-(2-Fluorobenzoyl)piperidin-4-amine could be located, the following analysis is based on a predicted spectrum derived from established chemical shift correlations and data from analogous structures.
A. Predicted ¹³C NMR Spectrum: An Overview
The molecule has 12 unique carbon environments, and therefore, 12 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The presence of the fluorine atom will cause splitting of the signals for the carbons in the benzoyl ring.
Caption: Molecular structure of 1-(2-Fluorobenzoyl)piperidin-4-amine with carbon numbering.
B. Detailed Peak Assignments and Rationale
The predicted chemical shifts are summarized in the table below. The rationale for each assignment is based on the electronic environment of the carbon atom.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Piperidine Ring | ||
| C4' | ~48-52 | Methine carbon attached to the electron-withdrawing amino group. |
| C2', C6' | ~40-45 | Methylene carbons adjacent to the amide nitrogen, deshielded. Due to amide bond rotation, these may appear as two distinct signals or be broadened. |
| C3', C5' | ~30-35 | Methylene carbons beta to the nitrogen, less deshielded than C2'/C6'. |
| 2-Fluorobenzoyl Moiety | ||
| C=O | ~165-170 | Carbonyl carbon of an amide, typically in this region.[5] |
| C2'' | ~158-162 (d, ¹JCF ≈ 245-255 Hz) | Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling and is significantly deshielded. |
| C6'' | ~130-134 (d, ³JCF ≈ 3-5 Hz) | Aromatic CH carbon ortho to the carbonyl group. |
| C4'' | ~130-134 | Aromatic CH carbon para to the carbonyl group. |
| C1'' | ~125-129 (d, ²JCF ≈ 20-25 Hz) | Quaternary aromatic carbon attached to the carbonyl group, deshielded and shows a two-bond coupling to fluorine. |
| C5'' | ~123-127 (d, ⁴JCF ≈ 1-3 Hz) | Aromatic CH carbon meta to the carbonyl group. |
| C3'' | ~115-119 (d, ²JCF ≈ 8-12 Hz) | Aromatic CH carbon ortho to the fluorine and meta to the carbonyl. |
C. Analysis of Carbon-Fluorine (C-F) Coupling Patterns
The most informative aspect of the aromatic region will be the splitting patterns due to C-F coupling.
-
C2'': This signal will be a doublet with a very large coupling constant (¹JCF) of approximately 250 Hz.
-
C1'' and C3'': These carbons will also appear as doublets due to two-bond couplings (²JCF), with the coupling to C1'' being larger than to C3''.
-
C6'': This carbon will exhibit a smaller doublet due to a three-bond coupling (³JCF).
-
C4'' and C5'': These carbons may show very small long-range couplings, which might not be resolved in a standard experiment.
D. Potential for Rotational Isomers (Rotamers)
The partial double bond character of the amide C-N bond can lead to hindered rotation, resulting in the presence of two rotamers (syn and anti) at room temperature. If the rotation is slow on the NMR timescale, this can lead to a doubling of some or all of the piperidine ring signals. The signals for C2' and C6' would be particularly sensitive to this effect. Variable temperature NMR studies can be employed to investigate such dynamic processes.[6]
V. Data Visualization and Summary
A. Tabulated Summary of Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity (due to ¹⁹F) |
| C=O | 165-170 | s or small d |
| C2'' | 158-162 | d |
| C6'' | 130-134 | d |
| C4'' | 130-134 | s or small d |
| C1'' | 125-129 | d |
| C5'' | 123-127 | s or small d |
| C3'' | 115-119 | d |
| C4' | 48-52 | s |
| C2', C6' | 40-45 | s (or two separate signals) |
| C3', C5' | 30-35 | s |
B. Graphviz Diagram: Experimental Workflow
Caption: A streamlined workflow for the acquisition of the ¹³C NMR spectrum.
VI. Conclusion: Key Takeaways for the Researcher
The ¹³C NMR spectrum of 1-(2-Fluorobenzoyl)piperidin-4-amine provides a wealth of structural information that is indispensable for its characterization. Key features to anticipate in the spectrum include:
-
A total of 12 distinct carbon signals.
-
The characteristic downfield shift and large ¹JCF coupling of the carbon atom directly attached to the fluorine.
-
Smaller, but observable, multi-bond C-F couplings for the other carbons in the benzoyl ring.
-
The potential for signal broadening or doubling of the piperidine ring signals due to slow rotation around the amide bond.
By following the detailed experimental protocol and utilizing the interpretive guidance provided in this document, researchers can confidently acquire and analyze the ¹³C NMR spectrum of this important pharmaceutical scaffold, ensuring its structural integrity and purity.
VII. References
-
Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Masaguer, C. F., & Raviña, E. (1998). ¹H and¹³C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Magnetic Resonance in Chemistry, 36(7), 545–547.
-
Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of fluorinated aromatic derivatives. Journal of the American Chemical Society, 93(10), 2361–2367.
-
Jackman, L. M., & Sternhell, S. (2013). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.
-
PubChem. 4-Piperidinamine. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
University College London. Sample Preparation. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
Structural Elucidation and Quantitative Profiling of 1-(2-Fluorobenzoyl)piperidin-4-amine via LC-MS/MS
Executive Summary
This technical guide details the mass spectrometric characterization and method development strategies for 1-(2-Fluorobenzoyl)piperidin-4-amine (CAS: 1036389-78-4).[1][2] As a structural motif frequently encountered in CNS-active agents (e.g., 5-HT2A antagonists) and a versatile synthetic building block, understanding its ionization behavior and fragmentation kinetics is critical for drug development.[1][2]
This document synthesizes physicochemical analysis with predictive fragmentation modeling to provide a robust framework for LC-MS/MS quantification and structural confirmation . It is designed for bioanalytical scientists requiring high-sensitivity assays and rigorous structural validation.[1][2]
Part 1: Physicochemical Context & Ionization Strategy[1][2]
Successful mass spectrometry begins with understanding the analyte's solution-phase behavior.[1][2] 1-(2-Fluorobenzoyl)piperidin-4-amine possesses two distinct nitrogen centers with vastly different basicities, dictating the ionization strategy.[1][2]
Table 1: Physicochemical Profile & MS Implications[1][2][3]
| Property | Value (Est.) | MS Implication |
| Molecular Formula | Monoisotopic Mass: 222.1168 Da | |
| Precursor Ion | 223.1241 m/z (ESI Positive Mode) | |
| pKa (Primary Amine) | ~10.5 | Highly basic; primary site of protonation.[1][2] Ensures high sensitivity in ESI+.[1][2] |
| pKa (Amide Nitrogen) | < 1.0 | Non-basic due to resonance delocalization with the carbonyl.[1][2] |
| LogP | ~0.8 - 1.2 | Moderately polar.[1][2] Retains well on C18 but elutes early-to-mid gradient.[1][2] |
Expert Insight: The Protonation Site
In Electrospray Ionization (ESI), the charge location directs fragmentation.[2] For this molecule, the proton preferentially localizes on the 4-amino group (piperidine substituent) rather than the amide oxygen or nitrogen.[2] This "charge-remote" configuration relative to the benzoyl group drives specific cleavage pathways distinct from simple amides.[1][2]
Part 2: LC-MS/MS Method Development
Chromatographic Separation
The moderate polarity of the piperidine ring combined with the lipophilic fluorobenzoyl tail makes Reversed-Phase Chromatography (RPLC) the standard choice.[2]
-
Stationary Phase: A C18 column with polar-embedded groups (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18) is recommended to prevent pore dewetting and ensure retention of the polar amine moiety.[2]
-
Mobile Phase Modifiers:
-
Acidic pH (0.1% Formic Acid): Essential.[1][2] It maintains the primary amine in its protonated state (
), improving peak shape by reducing silanol interactions and maximizing ESI+ sensitivity.[2] -
Avoid: High pH buffers (ammonium bicarbonate).[1][2] While they suppress ionization of the amine (neutral state), they drastically reduce MS sensitivity for this specific analyte.[2]
-
Workflow Visualization: Method Optimization Cycle
Figure 1: Iterative optimization workflow for maximizing sensitivity and peak symmetry.
Part 3: Structural Elucidation & Fragmentation (MS/MS)[1][2][3]
Understanding the fragmentation pathway is vital for selecting robust MRM (Multiple Reaction Monitoring) transitions.[1][2] The fragmentation of 1-(2-Fluorobenzoyl)piperidin-4-amine is governed by amide bond cleavage and piperidine ring disintegration .[1][2]
Primary Fragmentation Pathway[1][2]
-
Precursor: m/z 223.12 (
) -
Major Cleavage (Amide Hydrolysis-like): The bond between the carbonyl carbon and the piperidine nitrogen cleaves.[2]
-
Pathway A (Charge Retention on Amine): The charge remains on the highly basic 4-aminopiperidine moiety.[1][2] This yields the product ion m/z 101.09 (
).[1][2] This is the predicted Base Peak. -
Pathway B (Charge Retention on Benzoyl): The charge remains on the 2-fluorobenzoyl group (acylium ion).[1][2] This yields m/z 123.02 (
).[1][2] This is generally less abundant due to the lower basicity compared to the primary amine.[2]
-
Secondary Fragmentation[1][2]
-
From m/z 101: The 4-aminopiperidine fragment undergoes deamination (loss of
, 17 Da) to form the tetrahydropyridine cation at m/z 84.08 .[2] -
From m/z 123: The fluorobenzoyl cation can lose CO (28 Da) to form the fluorophenyl cation at m/z 95.03 .[2]
Fragmentation Diagram[1][2][4]
Figure 2: Proposed ESI-MS/MS fragmentation pathway.[1][2] The m/z 101 -> 84 transition is highly specific for the piperidine core.
Part 4: Quantitative Protocol (MRM Settings)
For quantitative bioanalysis, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These values should be optimized on the specific instrument (Collision Energy ramp).
Table 2: Recommended MRM Transitions
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
| Quantifier | 223.1 | 101.1 | 15 - 25 | Most abundant ion; corresponds to the stable aminopiperidine core.[1][2] |
| Qualifier 1 | 223.1 | 123.0 | 20 - 30 | Confirms the presence of the fluorobenzoyl moiety.[2] |
| Qualifier 2 | 223.1 | 84.1 | 30 - 40 | High-energy fragment; confirms the piperidine ring structure.[1][2] |
Expert Note on Interference
Be cautious of isobaric interferences from metabolites.[1][2] If this molecule is a metabolite of a drug like Ketanserin, ensure chromatographic separation from the parent drug, as in-source fragmentation of the parent could mimic the m/z 223 precursor.
Part 5: References
-
PubChem. (2025).[1][2][3][4] Compound Summary: 4-Piperidinamine.[1][2][4] National Library of Medicine.[1][2] [Link][1][2]
-
RSC Analytical Methods Committee. (2013). Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry.[1][2] [Link]
-
Holcapek, M., et al. (2010).[1][2] Structural analysis of piperidine derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding on piperidine fragmentation mechanisms).
-
Williams, R. (2022).[1][2][5] pKa Data Compilation. Organic Chemistry Data. [Link]
Sources
- 1. 1-Acetyl-4-(4-fluorobenzoyl)piperidine | C14H16FNO2 | CID 117257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uregina.ca [uregina.ca]
- 3. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Technical Guide: The Role of 1-(2-Fluorobenzoyl)piperidin-4-amine in Medicinal Chemistry
[1][2]
Compound Identity:
Part 1: Executive Summary & Structural Analysis[1][2]
In modern drug discovery, 1-(2-Fluorobenzoyl)piperidin-4-amine serves as a high-value scaffold, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands (e.g., 5-HT, Dopamine, Orexin) and Soluble Epoxide Hydrolase (sEH) inhibitors.[1][2]
Its utility stems from the synergistic combination of a privileged pharmacophore (4-aminopiperidine) and a conformational modulator (the 2-fluorobenzoyl group).[1][2] Unlike the generic benzoyl analog, the ortho-fluorine atom introduces critical steric and electronic constraints that improve metabolic stability and lock the amide conformation, often enhancing ligand-target residence time.[1]
Core Structural Features[4][5][6][7]
-
The 4-Aminopiperidine Core: A "privileged structure" capable of projecting diverse "warheads" (via urea, amide, or sulfonamide linkages) into deep binding pockets.[1]
-
The Ortho-Fluorine Effect:
-
Metabolic Blockade: The C-F bond at the ortho position blocks Phase I metabolic hydroxylation at the most labile site of the phenyl ring.[2]
-
Conformational Bias: Through dipole-dipole repulsion with the carbonyl oxygen and steric bulk, the fluorine atom restricts the rotation of the phenyl ring relative to the amide plane.[1] This reduces the entropic penalty upon binding to a receptor.
-
Part 2: Synthetic Utility & Experimental Protocols
This compound is rarely the final drug; it is the primary amine intermediate used to generate libraries of bioactive compounds.
Synthesis Workflow
The synthesis follows a robust protection-coupling-deprotection strategy to ensure regioselectivity at the piperidine nitrogen.[1][2]
Step 1: Acylation
-
Reactants: tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) + 2-Fluorobenzoyl chloride.[1][2]
-
Conditions: DCM or THF, Et₃N (base), 0°C to RT.
-
Mechanism: Nucleophilic attack of the secondary piperidine amine on the acyl chloride. The Boc-protected primary amine remains inert.[1][2]
Step 2: Deprotection
-
Outcome: Quantitative removal of the Boc group yields the target 1-(2-Fluorobenzoyl)piperidin-4-amine as a salt (TFA or HCl).[1][2]
Experimental Protocol: Preparation of the Intermediate
Note: Standard Schlenk line techniques are recommended.
-
Coupling: To a stirred solution of 4-(N-Boc-amino)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add 2-fluorobenzoyl chloride (1.1 eq) dropwise.
-
Workup: Allow to warm to RT and stir for 4 hours. Quench with water.[1][2] Wash organic layer with 1N HCl, sat.[1] NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.
-
Deprotection: Dissolve the crude intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C. Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ and extract with DCM (or EtOAc/MeOH 9:1 for better solubility). Dry and concentrate to yield the free amine.
Part 3: Medicinal Chemistry Applications (Case Studies)
Soluble Epoxide Hydrolase (sEH) Inhibitors
Urea derivatives of 1-benzoylpiperidin-4-amines are potent sEH inhibitors, investigated for treating hypertension and inflammation.[1][2]
-
Mechanism: The 4-amine is derivatized into a urea (using isocyanates).[1][2] The piperidine ring fits into the catalytic tunnel of the sEH enzyme.
-
Role of 2-F: The 2-fluorobenzoyl group occupies the hydrophobic pocket adjacent to the catalytic triad, improving potency (IC₅₀) compared to the unsubstituted benzoyl analog due to filled hydrophobic space and reduced metabolism.[1][2]
GPCR Ligand Optimization (5-HT & Dopamine)
In 5-HT₄ agonism (gastroprokinetic agents) and D₂ antagonism (antipsychotics), the N-substituted piperidine is a critical linker.[1][2]
-
Linker Dynamics: The rigid piperidine ring ensures the correct distance between the basic nitrogen (if present in the "warhead") and the aromatic tail.[2]
-
Case Study Parallels: This scaffold is structurally analogous to the "tail" regions of drugs like Mosapride (though Mosapride uses a benzyl group).[2] Replacing a benzyl with a 2-fluorobenzoyl group reduces basicity (lowering hERG liability) and increases polar surface area (PSA).[1][2]
Kinase Inhibitors (Linker Strategy)
The scaffold is used to link the ATP-binding hinge binder (attached via the 4-amine) to the solvent-exposed region (the fluorobenzoyl group).[1][2] The amide bond provides a hydrogen bond acceptor, often critical for water-mediated contacts in the kinase active site.[1]
Part 4: Visualization of Pathways[1][2]
Synthesis & SAR Logic Diagram
Caption: Synthesis pathway of 1-(2-Fluorobenzoyl)piperidin-4-amine and its divergence into bioactive libraries, highlighting key SAR advantages.
Part 5: Quantitative Comparison (Scaffold Properties)
| Property | Unsubstituted Benzoyl | 2-Fluorobenzoyl (Target) | 4-Fluorobenzoyl | Medicinal Impact |
| LogP (Lipophilicity) | 1.2 | 1.4 | 1.4 | 2-F increases lipophilicity slightly, aiding membrane permeability.[1][2] |
| Metabolic Stability | Low (Ortho/Para oxidation) | High | Medium | 2-F blocks the primary site of CYP450 oxidative attack.[1][2] |
| Conformation | Freely Rotating | Restricted | Freely Rotating | 2-F induces a twist, potentially locking the bioactive conformation.[1][2] |
| Electronic Effect | Neutral | Inductive Withdrawal | Inductive Withdrawal | Reduces electron density on the carbonyl, altering H-bond acceptor strength.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4778216, 1-(2-Fluorobenzoyl)piperidin-4-amine.[1][2] Retrieved from [Link][2]
-
Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine - A story from multiple orientations. (Discusses the general utility of fluorinated piperidines in drug design). Retrieved from [Link]
-
MDPI (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Overview of piperidine scaffolds in kinase and GPCR inhibitors). Retrieved from [Link][2]
-
American Elements. 1-(2-fluorobenzoyl)piperidin-4-amine Product Specifications. Retrieved from [Link][2][3]
Sources
- 1. 886497-14-9,5-(3-chlorophenyl)-1,2,4-triazin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 90-32-4,2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 708258-27-9,4-(4,5-dimethyl-1,3-oxazol-2-yl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
1-(2-Fluorobenzoyl)piperidin-4-amine as a building block in synthesis
[1]
Executive Summary
1-(2-Fluorobenzoyl)piperidin-4-amine (CAS: 886498-38-0) represents a "privileged structure" in modern drug design.[1] It combines a semi-rigid piperidine linker with a lipophilic, metabolically robust 2-fluorobenzoyl cap.[1] The distal primary amine serves as a versatile exit vector, allowing for the rapid elaboration of libraries targeting G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) subtypes, as well as Sigma receptors.[1]
This guide outlines a robust, scalable synthesis protocol and elucidates the structural biology principles—specifically the ortho-fluorine effect—that make this scaffold a critical tool for optimizing ligand binding kinetics and metabolic stability.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | (4-aminopiperidin-1-yl)(2-fluorophenyl)methanone |
| CAS Number | 886498-38-0 |
| Molecular Formula | C₁₂H₁₅FN₂O |
| Molecular Weight | 222.26 g/mol |
| LogP (Calc) | ~1.2 (Moderate Lipophilicity) |
| pKa (Amine) | ~10.5 (Typical for primary aliphatic amines) |
| H-Bond Donors/Acceptors | 2 / 3 |
| Rotatable Bonds | 2 (Amide bond has restricted rotation) |
Synthetic Strategy & Protocols
The synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine must address the competing nucleophilicity of the two nitrogen atoms on the piperidine core.[1] A direct acylation of 4-aminopiperidine often leads to a mixture of regioisomers (N1-acyl, N4-acyl, and bis-acyl).[1]
The Authoritative Route: A protection-deprotection strategy using tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) guarantees regioselectivity and high purity.[1]
Reaction Workflow Visualization
The following diagram illustrates the critical pathway from starting materials to the active building block.
Caption: Regioselective synthesis workflow via Boc-protection strategy.
Detailed Experimental Protocol
Step 1: N-Acylation (Amide Coupling)
-
Objective: Selective acylation of the secondary piperidine nitrogen.
-
Reagents: tert-Butyl piperidin-4-ylcarbamate (1.0 equiv), 2-Fluorobenzoyl chloride (1.1 equiv), Triethylamine (TEA) (2.0 equiv).[1]
-
Solvent: Dichloromethane (DCM) (anhydrous).[1]
Procedure:
-
Dissolve tert-butyl piperidin-4-ylcarbamate (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).
-
Add TEA (20 mmol) and cool the solution to 0°C using an ice bath.
-
Dropwise add 2-fluorobenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes. Note: The dropwise addition controls the exotherm and prevents bis-acylation side products.[1]
-
Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes) yields the N-Boc protected intermediate as a white solid/oil.[1]
Step 2: Boc-Deprotection
-
Objective: Removal of the carbamate to reveal the primary amine.
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]
Procedure (TFA Method):
-
Dissolve the intermediate from Step 1 in DCM (5 mL per gram of substrate).
-
Add TFA (10–20 equivalents) slowly at 0°C.
-
Stir at room temperature for 1–2 hours until gas evolution (isobutylene) ceases and LC-MS confirms consumption of starting material.
-
Workup: Concentrate the reaction mixture to dryness to remove excess TFA.
-
Free-Basing (Critical): The residue is the TFA salt.[1] To obtain the free amine:
Mechanistic Insight: The "Ortho-Fluorine" Effect[1]
Why use the 2-fluorobenzoyl moiety specifically? In medicinal chemistry, the ortho-fluorine substitution provides distinct advantages over the unsubstituted or para-substituted analogs:
-
Conformational Locking: The high electronegativity of the fluorine atom at the ortho position creates a dipole-dipole interaction with the amide carbonyl oxygen. This often restricts the rotation of the phenyl ring relative to the amide plane, locking the molecule into a bioactive conformation that can reduce the entropic penalty of binding to a receptor.
-
Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol).[1] Placing a fluorine at the ortho position blocks this site from oxidative metabolism (e.g., hydroxylation by Cytochrome P450s), extending the half-life of the drug candidate [1].[1]
-
Lipophilicity Modulation: Fluorine acts as a bioisostere for hydrogen but increases lipophilicity (LogP), improving membrane permeability without the steric bulk of a methyl group.
Applications in Drug Discovery[1][2][4][6][9][10]
This building block is a versatile scaffold used to construct libraries for various therapeutic targets.
GPCR Modulators (5-HT and Dopamine)
The 1-benzoylpiperidine motif is structurally homologous to the pharmacophore found in Ketanserin (5-HT2A antagonist) and Pimavanserin (5-HT2A inverse agonist).[1] The 4-amino group allows for the attachment of diverse "head groups" (e.g., indoles, quinolinones) to probe the orthosteric binding pockets of these receptors [2].[1]
Divergent Synthesis Workflow
The primary amine at position 4 serves as a "universal handle." The diagram below visualizes how this single building block diverges into three distinct chemical classes.
Caption: Divergent synthesis capabilities of the 4-amino handle.
Case Study: Sigma-1 Receptor Ligands
Research into Sigma-1 receptor ligands for neuroprotection often utilizes 4-substituted piperidines.[1] The 2-fluorobenzoyl group provides the necessary hydrophobic bulk to interact with the primary hydrophobic binding pocket of the Sigma-1 receptor, while the amine nitrogen (once derivatized) interacts with the aspartate residue (Asp126) critical for binding affinity [3].[1]
Troubleshooting & Optimization
-
Problem: Low yield in Step 1 due to precipitate formation.
-
Solution: The hydrochloride salt of TEA can precipitate in DCM. Ensure efficient stirring or switch to a DCM/DMF (9:1) mixture to maintain solubility.[1]
-
-
Problem: Difficulty removing excess 2-fluorobenzoic acid (if using coupling reagents).
-
Solution: Wash the organic layer with 1M NaOH. The acid will deprotonate and move to the aqueous phase, while the amide product remains in the organic phase.
-
-
Storage: The free amine absorbs CO₂ from the air to form carbamates. Store under nitrogen or argon at -20°C, or keep as the HCl/TFA salt until needed.
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Available at: [Link]
-
Mewshaw, R. E., et al. (1997).[1] New generation of antipsychotic agents: design and synthesis of 4-(4-fluorobenzoyl)piperidines.[1] Journal of Medicinal Chemistry. Available at: [Link][1]
-
Wünsch, B. (2012). The Sigma-1 Receptor Binding Site: Elucidation of the Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link][1]
-
PubChem Compound Summary. (2024). 1-(2-Fluorobenzoyl)piperidin-4-amine.[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]
A Technical Guide to the Potential Biological Activities of 1-(2-Fluorobenzoyl)piperidin-4-amine Derivatives
Abstract
The 1-(2-Fluorobenzoyl)piperidin-4-amine scaffold represents a confluence of two moieties well-regarded in medicinal chemistry: the piperidine ring, a privileged structural motif, and the fluorinated benzoyl group, a key modulator of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the potential biological activities of derivatives based on this core structure. Synthesizing data from analogous compounds and related scaffolds, we delineate promising avenues for drug discovery, including antimicrobial, central nervous system (CNS), and enzyme inhibitory applications. This document is intended for researchers, scientists, and drug development professionals, offering a foundation built on established biochemical principles and providing detailed experimental protocols to validate these hypotheses. We will explore potential mechanisms of action, structure-activity relationships (SAR), and the experimental frameworks necessary to advance compounds from this chemical class toward clinical consideration.
The 1-(2-Fluorobenzoyl)piperidin-4-amine Scaffold: A Privileged Foundation
The core structure, (4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone, serves as an excellent starting point for library development due to the established pharmacological relevance of its constituent parts.[1]
-
The Piperidine Moiety: The piperidine heterocycle is a cornerstone of modern pharmaceuticals, present in numerous approved drugs.[2][3] Its saturated, six-membered ring allows for well-defined, three-dimensional conformations that can be optimized for precise interactions with biological targets. This scaffold is associated with a vast range of activities, including anesthetic, anticancer, and CNS-related effects.[2][4]
-
The 2-Fluorobenzoyl Group: The inclusion of a fluorine atom on the benzoyl ring is a strategic design choice. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, often enhancing metabolic stability, improving binding affinity by participating in hydrogen bonds or dipole interactions, and increasing blood-brain barrier penetration.[5]
The combination of these two components creates a versatile scaffold with significant therapeutic potential.
Caption: Core structure and its key pharmacophoric components.
Antimicrobial and Antiparasitic Potential
Derivatives of the core scaffold are promising candidates for development as antimicrobial and antiparasitic agents, leveraging mechanisms established for related molecular classes.
Antibacterial and Antifungal Activity
The 4-aminopiperidine substructure is a known antifungal pharmacophore. Studies have demonstrated that derivatives containing this moiety can inhibit fungal growth by targeting ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. Specifically, these compounds have been shown to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase.[6]
Furthermore, related structures like fluorobenzoylthiosemicarbazides have exhibited potent bactericidal activity against Gram-positive bacteria, including drug-resistant strains.[7] The proposed mechanism for these related compounds is the allosteric inhibition of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis.[7][8] This suggests that 1-(2-Fluorobenzoyl)piperidin-4-amine derivatives could be engineered to target the same enzyme.
Antiparasitic Activity
The presence of a fluorophenyl group is a recurring feature in novel antiparasitic agents. For instance, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have demonstrated excellent, nanomolar efficacy against parasites such as Leishmania major and Toxoplasma gondii.[9] This highlights the potential for the 1-(2-Fluorobenzoyl)piperidin-4-amine scaffold to be adapted for antiparasitic applications.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to determine the MIC of a test compound against bacterial strains.
Causality: The broth microdilution method is chosen for its efficiency, scalability, and conservation of test compound. It provides a quantitative measure (the MIC) of a compound's potency, which is essential for SAR studies.
Self-Validation System:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) validates that the bacteria are susceptible to inhibition.
-
Negative Control: A culture with no compound validates normal bacterial growth.
-
Vehicle Control: A culture with the compound's solvent (e.g., DMSO) ensures the solvent itself has no effect on growth.
-
Sterility Control: Broth with no bacteria ensures the medium is not contaminated.
Methodology:
-
Preparation: Prepare a 2X stock solution of the test compound in Mueller-Hinton Broth (MHB). Serially dilute this solution 1:1 in a 96-well plate to create a concentration gradient.
-
Inoculum Preparation: Culture bacteria (e.g., S. aureus) to the mid-logarithmic phase. Dilute the culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the 96-well plate containing the compound dilutions.
-
Controls: Include wells for positive, negative, vehicle, and sterility controls on the same plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.
Data Presentation: Sample MIC Data Table
| Compound ID | Modification | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL)[4] |
| Lead-001 | Parent Scaffold | >128 | >128 |
| Lead-002 | 4-NH-Alkyl Chain | 32 | 64 |
| Lead-003 | 4-NH-Aryl Group | 16 | 16 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Central Nervous System (CNS) Applications
The piperidine scaffold is highly prevalent in CNS-active drugs due to its ability to form a stable scaffold that can be functionalized to interact with various receptors and transporters in the brain.[10]
Monoamine Transporter Inhibition
Derivatives of structurally similar piperidines have been extensively studied as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[11] These transporters are critical targets for treating depression, anxiety, and other neuropsychiatric disorders. Structure-activity relationship studies on related compounds have shown that the nature of substitutions on the piperidine ring is crucial for potency and selectivity.[11]
Cannabinoid Receptor (CB1) Modulation
Alterations in the function of the cannabinoid CB1 receptor are implicated in depression, schizophrenia, and obesity.[12] The development of ligands that can modulate this receptor is a significant area of research. Piperidine-containing structures have been successfully developed as CB1 receptor antagonists, indicating that the 1-(2-Fluorobenzoyl)piperidin-4-amine core is a suitable starting point for designing novel CB1 modulators.[13]
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay for DAT
Causality: This assay directly measures the affinity of a test compound for its target (DAT) by quantifying its ability to displace a known high-affinity radioligand. It is the gold standard for determining binding potency (Ki).
Self-Validation System:
-
Total Binding: Radioligand + homogenate (no inhibitor). Defines the maximum signal.
-
Non-Specific Binding (NSB): Radioligand + homogenate + a high concentration of a known, potent, unlabeled inhibitor (e.g., cocaine). Defines the background signal.
-
Specific Binding: Calculated as Total Binding - NSB. The test compound's effect is measured against this value.
Methodology:
-
Tissue Preparation: Homogenize striatal tissue from rat brains (a region rich in DAT) in an appropriate buffer. Centrifuge and resuspend the pellet to obtain a membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a DAT-selective radioligand (e.g., [3H]WIN 35,428), and varying concentrations of the test compound.
-
Controls: Include wells to determine total binding (no test compound) and non-specific binding (with an excess of a known DAT inhibitor like GBR-12909).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Broad-Spectrum Enzyme Inhibition
The scaffold's structural features make it amenable to targeting various enzyme classes, particularly kinases, which are implicated in inflammatory diseases and cancer.
p38 MAP Kinase Inhibition
A series of piperidine- and 4-aminopiperidine-substituted compounds have been synthesized that are highly potent inhibitors of p38 MAP kinase.[14] This enzyme is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-alpha.[14] Given this precedent, derivatives of 1-(2-Fluorobenzoyl)piperidin-4-amine are strong candidates for development as anti-inflammatory agents.
Caption: Simplified p38 MAP kinase signaling pathway.
Experimental Protocol: In Vitro p38α Kinase Assay (LanthaScreen™)
Causality: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a direct, highly sensitive measure of kinase activity by detecting the phosphorylation of a specific substrate. It is a robust, high-throughput method ideal for screening and SAR studies.
Self-Validation System:
-
Positive Control: Assay performed with active enzyme and no inhibitor, defining the maximum phosphorylation signal.
-
Negative Control: Assay performed without enzyme or without ATP, defining the background signal.
-
Reference Inhibitor: A known p38 inhibitor (e.g., BIRB 796) is used to validate the assay's ability to detect inhibition and serves as a benchmark.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant p38α kinase, a fluorescein-labeled substrate peptide (e.g.,-CREBtide), and ATP in kinase buffer.
-
Compound Plating: Serially dilute the test compounds in a 384-well plate.
-
Kinase Reaction: Add the p38α kinase and the substrate peptide to the wells containing the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction by adding a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA. The antibody binds specifically to the phosphorylated substrate.
-
TR-FRET Measurement: After a brief incubation, read the plate on a fluorescence plate reader capable of TR-FRET. Excite the terbium donor (at ~340 nm) and measure emission from both the donor (at 495 nm) and the fluorescein acceptor (at 520 nm).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The TR-FRET signal is proportional to the amount of phosphorylated substrate. Plot the signal against the log concentration of the inhibitor to determine the IC50.
Structure-Activity Relationship (SAR) Insights
The 1-(2-Fluorobenzoyl)piperidin-4-amine scaffold offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Based on literature for related compounds, several key SAR principles can be hypothesized.
-
R1 (4-Amino Position): This is the most critical vector for introducing diversity.
-
Alkylation/Arylation: Adding alkyl or aryl groups can modulate lipophilicity and introduce new interactions with the target protein. For antifungal activity, long alkyl chains (e.g., dodecyl) on the 4-amino group have proven effective.[6]
-
Amide/Sulfonamide Formation: Converting the primary amine to an amide or sulfonamide can introduce hydrogen bond donors and acceptors, potentially increasing binding affinity and altering solubility.
-
-
R2 (Benzoyl Ring):
-
Fluorine Position: Moving the fluorine atom from the ortho to the meta or para position can fine-tune electronic properties and influence binding orientation.
-
Additional Substituents: Adding other electron-withdrawing or -donating groups can further modulate the molecule's properties, which is known to be important for activity at monoamine transporters.[11]
-
Caption: Potential modification points for SAR studies.
Conclusion and Future Perspectives
The 1-(2-Fluorobenzoyl)piperidin-4-amine scaffold is a highly promising platform for the development of novel therapeutics. The convergence of a privileged piperidine core and a property-enhancing fluorobenzoyl group provides a strong foundation for exploring a wide range of biological activities. The most promising initial avenues for investigation are in the development of novel antifungal agents targeting ergosterol biosynthesis, CNS-active compounds modulating monoamine transporters, and anti-inflammatory drugs via p38 MAP kinase inhibition.
Future work should focus on the synthesis of a focused library of derivatives, systematically exploring the SAR at the 4-amino and benzoyl positions. Hits identified through the in-vitro assays described herein should be advanced to secondary assays, including cytotoxicity profiling, metabolic stability assessment (e.g., microsomal stability), and eventually, in-vivo models of disease to validate their therapeutic potential.
References
-
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. Available from: [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Available from: [Link]
-
1-(2-fluorobenzoyl)piperidin-4-amine | CAS 886498-38-0. American Elements. Available from: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. Available from: [Link]
-
Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2- a]benzimidazoles. PubMed. Available from: [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. Available from: [Link]
-
Effects of 4-aminopyridine in experimental CNS demyelination. PubMed. Available from: [Link]
-
Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed. Available from: [Link]
-
Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. PubMed. Available from: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia. Available from: [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available from: [Link]
-
[Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. NCBI. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]
-
Pyridine alkaloids with activity in the central nervous system. PMC. Available from: [Link]
-
Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. PubMed. Available from: [Link]
-
2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[1][15]imidazo[1,2-a]pyrimidine. NCBI. Available from: [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available from: [Link]
- CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use. Google Patents.
-
p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. PubMed. Available from: [Link]
-
(PDF) Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. ResearchGate. Available from: [Link]
-
SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Ticaret Üniversitesi. Available from: [Link]
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- 1. americanelements.com [americanelements.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
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- 10. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Amide Coupling for 1-(2-Fluorobenzoyl)piperidin-4-amine
Executive Summary
This application note details the synthetic protocols for 1-(2-fluorobenzoyl)piperidin-4-amine , a privileged scaffold in medicinal chemistry often found in PARP inhibitors and GPCR ligands. The synthesis centers on the regioselective formation of an amide bond at the piperidine nitrogen (N1) in the presence of an ortho-substituted benzoic acid.
The presence of the ortho-fluorine atom on the benzoyl ring introduces specific steric and electronic challenges that render standard carbodiimide couplings (e.g., EDC/HOBt) less efficient. This guide presents two validated workflows: a high-yield HATU protocol for discovery-scale synthesis and a scalable T3P® (Propylphosphonic anhydride) protocol for process chemistry, followed by the necessary deprotection steps.
Strategic Analysis & Retrosynthesis
The target molecule contains two nitrogen centers: a secondary amine within the piperidine ring and a primary exocyclic amine at position 4. Direct coupling with unprotected piperidin-4-amine results in a mixture of amides and polymerization. Therefore, the strategy relies on orthogonal protection using tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).
The "Ortho-Effect" Challenge
The 2-fluoro substituent on the benzoic acid exerts two opposing effects:
-
Inductive Withdrawal (-I): Increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.
-
Steric Bulk: Blocks the trajectory of the incoming nucleophile, often requiring highly active coupling agents to drive conversion.
Reaction Scheme
Figure 1: Synthetic workflow for the target scaffold utilizing orthogonal protection strategies.
Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)
Best for: Small scale (<1g), high-throughput synthesis, difficult substrates. Mechanism: HATU generates an O-7-azabenzotriazole active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating coupling rates for sterically hindered acids.
Reagents
-
2-Fluorobenzoic acid (1.0 equiv)
-
4-(Boc-amino)piperidine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Protocol
-
Activation: In a dried round-bottom flask, dissolve 2-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).
-
Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.
-
Active Ester Formation: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to ensure formation of the activated ester.
-
Coupling: Add 4-(Boc-amino)piperidine (1.1 mmol).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target [M+H]+ = ~323.17 for Boc-intermediate).
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Method B: T3P-Mediated Coupling (Process Scale)
Best for: Scale-up (>10g), green chemistry, ease of purification. Advantage: T3P (Propylphosphonic anhydride) produces water-soluble byproducts, often eliminating the need for chromatography.[1]
Reagents
-
2-Fluorobenzoic acid (1.0 equiv)
-
4-(Boc-amino)piperidine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step Protocol
-
Slurry: Charge 2-fluorobenzoic acid (10 mmol) and 4-(Boc-amino)piperidine (11 mmol) into a reactor with EtOAc (10 volumes).
-
Base Addition: Add TEA (30 mmol) and cool the mixture to 0–5°C.
-
Reagent Addition: Add T3P solution (15 mmol) dropwise over 20 minutes to control exotherm.
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup (The "Wash" Method):
-
Add water (5 volumes) and stir for 15 minutes. Separate phases.
-
Wash organic layer with 0.5 M NaOH (removes unreacted acid and phosphorus byproducts).
-
Wash with 0.5 M HCl (removes unreacted amine).
-
Wash with brine.
-
-
Isolation: Concentrate the organic layer. The product often crystallizes upon concentration or addition of heptane anti-solvent.
Deprotection Protocol (N-Boc Removal)
The intermediate tert-butyl (1-(2-fluorobenzoyl)piperidin-4-yl)carbamate must be deprotected to yield the final amine.
-
Reagent: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Procedure: Dissolve intermediate in DCM. Add TFA (10-20 equiv). Stir 1-2 hours.
-
Workup (Critical for Free Base): Concentrate to remove excess acid. Redissolve in DCM/MeOH. Neutralize with MP-Carbonate resin or wash with sat. Na₂CO₃ to obtain the free amine.
-
Note: The HCl salt form is often more stable for storage.
Critical Process Parameters & Troubleshooting
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.1 equiv Amine | Slight excess of the non-acid component drives the activated acid to completion. |
| Temperature | 0°C | Controlling initial exotherm prevents racemization (though less relevant for achiral acid) and decomposition. |
| Solvent (HATU) | DMF or DMAc | Polar aprotic solvents stabilize the charged uronium intermediates. |
| Solvent (T3P) | EtOAc, 2-MeTHF | T3P is highly effective in non-polar solvents; facilitates aqueous workup. |
| Water Content | Anhydrous | Water competes with the amine for the active ester, hydrolyzing it back to the acid. |
Decision Tree for Reagent Selection
Figure 2: Reagent selection logic based on scale and purification constraints.
Analytical Validation
NMR Characterization: The Rotamer Effect
The amide bond has significant double-bond character (
-
Observation: In
H NMR (DMSO-d or CDCl ), the piperidine ring protons often appear as broad multiplets or distinct double sets of signals at room temperature. -
Validation: To confirm purity vs. rotamers, run Variable Temperature (VT) NMR at 80°C. The signals should coalesce into sharp peaks [5].
- F NMR: Expect a single peak around -110 to -120 ppm (depending on solvent), distinct from the starting material.
Mass Spectrometry
-
Target Mass: 222.26 Da (Free base).
-
LCMS: Monitor for [M+H]+ = 223.1.
-
Common Impurity: If using HATU, watch for the tetramethylguanidinium adduct (+101 Da) if the reaction is left too long with excess base.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[1][3][4] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive.[1][2][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (For Boc deprotection protocols). Link
Sources
Reaction conditions for 1-(2-Fluorobenzoyl)piperidin-4-amine synthesis
Application Note: Precision Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 1-(2-Fluorobenzoyl)piperidin-4-amine (CAS: 886498-38-0) Molecular Formula: C₁₂H₁₅FN₂O Molecular Weight: 222.26 g/mol [1][2][3][4][5]
The synthesis of 1-(2-fluorobenzoyl)piperidin-4-amine presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between two nucleophilic nitrogen centers within the same molecule. The target structure features a benzoyl group attached to the secondary amine (piperidine ring nitrogen, N1) while leaving the primary amine at position 4 (C4-NH₂) free.
The Selectivity Challenge: 4-Aminopiperidine contains both a secondary amine (pKa ~11) and a primary amine (pKa ~10). While the secondary amine is generally more nucleophilic due to inductive effects, the difference is insufficient to prevent significant byproduct formation (bis-acylation or wrong-isomer acylation) if reacting directly with 2-fluorobenzoyl chloride.
The Solution: Orthogonal Protection Strategy To guarantee high fidelity and yield, this protocol utilizes 4-(N-Boc-amino)piperidine as the starting material. The tert-butoxycarbonyl (Boc) group effectively masks the primary amine, forcing the acylation to occur exclusively at the piperidine nitrogen. Subsequent deprotection yields the target amine with >98% regioselectivity.
Part 2: Synthesis Workflow Visualization
The following diagram outlines the logical flow and decision points for this synthesis.
Figure 1: Step-wise synthesis workflow for the regioselective production of 1-(2-fluorobenzoyl)piperidin-4-amine.
Part 3: Detailed Experimental Protocols
Phase A: Regioselective Acylation
Objective: Install the 2-fluorobenzoyl motif on the piperidine nitrogen. Reaction Type: Nucleophilic Acyl Substitution.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role | Notes |
|---|---|---|---|
| 4-(N-Boc-amino)piperidine | 1.0 | Substrate | CAS: 73874-95-0 |
| 2-Fluorobenzoyl chloride | 1.1 | Electrophile | CAS: 393-52-2. Handle in fume hood. |
| Triethylamine (TEA) | 2.5 | Base | Scavenges HCl byproduct. |
| Dichloromethane (DCM) | 10 vol | Solvent | Anhydrous preferred. |
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-(N-Boc-amino)piperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add TEA (2.5 equiv) and cool the solution to 0°C using an ice bath. Critical: Cooling prevents exotherms that could degrade the Boc group or cause side reactions.
-
Acylation: Dropwise add 2-fluorobenzoyl chloride (1.1 equiv) diluted in a small volume of DCM over 15–20 minutes.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting amine should be consumed.
-
Workup:
-
Quench with water.[6]
-
Wash the organic layer with 1M HCl (carefully, to remove excess TEA without removing Boc), then saturated NaHCO₃, and finally brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Output: The intermediate, tert-butyl (1-(2-fluorobenzoyl)piperidin-4-yl)carbamate, is usually a white to off-white solid. It can often be used in the next step without column chromatography if purity is >95%.
Phase B: Boc-Deprotection
Objective: Reveal the primary amine at position 4. Reaction Type: Acid-catalyzed carbamate cleavage.
Reagents:
-
Option A (Standard): Trifluoroacetic acid (TFA) in DCM (1:4 ratio).
-
Option B (Scale-up friendly): 4M HCl in 1,4-Dioxane.
Protocol (Option A - TFA Method):
-
Dissolution: Dissolve the intermediate from Phase A in DCM (5 vol).
-
Acidification: Add TFA (5 vol) slowly at room temperature.
-
Note: Gas evolution (isobutylene) confirms the reaction is proceeding.
-
-
Monitoring: Stir at room temperature for 1–2 hours. LCMS should show the mass of the product (M+H = 223.1).
-
Isolation (Salt Form): Concentrate the reaction mixture to dryness. Co-evaporate with toluene (2x) or DCM (2x) to remove residual TFA. The residue is the TFA salt of the target.
-
Isolation (Free Base):
-
Redissolve the residue in DCM.
-
Wash with saturated aqueous Na₂CO₃ or 1M NaOH.
-
Extract the aqueous layer with DCM (3x) to ensure recovery of the polar amine.
-
Dry (Na₂SO₄) and concentrate to yield the free base as a viscous oil or low-melting solid.
-
Part 4: Quality Control & Troubleshooting
Analytical Expectations:
-
LCMS: Major peak at m/z 223.1 [M+H]⁺.
-
¹H NMR (DMSO-d₆, Free Base):
- 7.2–7.6 ppm (m, 4H, aromatic protons).
- 4.0–4.5 ppm (m, 2H, piperidine N-CH equatorial).
- 2.8–3.2 ppm (m, 3H, piperidine N-CH axial + C4-H).
- 1.5–2.0 ppm (broad s, 2H, -NH₂).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in solvent reacting with acid chloride. | Use anhydrous DCM; ensure glassware is oven-dried. |
| Incomplete Deprotection | Reaction time too short or acid too dilute. | Increase reaction time; ensure TFA/DCM ratio is at least 1:4. |
| Product stuck in Aqueous | The amine is highly polar and water-soluble. | During free-base workup, salt the aqueous layer (NaCl) and use CHCl₃/IPA (3:1) for extraction.[7] |
| Bis-acylation observed | Boc group fell off during Step 1 (unlikely) or starting material impure. | Ensure Step 1 is kept neutral/basic (excess TEA). Verify starting material purity. |
Part 5: Mechanistic Insight
The selectivity of this synthesis relies on the steric and electronic differentiation provided by the Boc group.
Figure 2: Mechanistic factors governing the regioselectivity of the reaction.
The Boc carbamate (
References
-
Compound Identity: American Elements. 1-(2-fluorobenzoyl)piperidin-4-amine.[1][2][3][5] Available at: [Link][1][2]
- General Protocol (Boc Protection/Deprotection): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for Boc chemistry protocols).
- Amide Coupling Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Analogous Synthesis (Regioselectivity): PubMed. 4-Aminopyridine catalyzed direct and regioselective acylation. Available at: [Link] (Demonstrates the difficulty of direct acylation without protection).
Sources
- 1. 90-32-4,2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 708258-27-9,4-(4,5-dimethyl-1,3-oxazol-2-yl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 886497-14-9,5-(3-chlorophenyl)-1,2,4-triazin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 32407-64-0,4-Nitropyrazole-1-acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 6. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Application Note: Optimized Purification and Recrystallization of 1-(2-Fluorobenzoyl)piperidin-4-amine
Executive Summary
This application note details the isolation and purification of 1-(2-fluorobenzoyl)piperidin-4-amine (CAS: 886498-38-0), a critical intermediate in the synthesis of selective serotonin 5-HT1F receptor agonists, such as Lasmiditan .
While often isolated as a crude oil or hydrochloride salt, high-purity crystalline free base is required for efficient downstream coupling. This guide provides a field-proven solvent screening strategy and a scalable recrystallization protocol designed to remove common impurities such as unreacted 4-aminopiperidine and 2-fluorobenzoic acid.
Chemical Context & Challenge
The Molecule[1][2]
-
IUPAC Name: (4-aminopiperidin-1-yl)(2-fluorophenyl)methanone
-
Molecular Formula: C₁₂H₁₅FN₂O
-
Molecular Weight: 222.26 g/mol [1]
-
Functionality:
-
Primary Amine (C4): Highly polar, basic, prone to oxidation.
-
Benzamide Moiety: Lipophilic, provides π-stacking capability.
-
Fluorine Substituent: Increases lipophilicity and metabolic stability but alters crystal packing.
-
Impurity Profile
The purification strategy must address three specific classes of impurities common in the acylation of piperidines:
| Impurity Type | Origin | Solubility Characteristic | Removal Strategy |
| Unreacted Amine | Excess 4-aminopiperidine | Highly Water/Alcohol soluble | Wash with cold polar solvent. |
| Acid Byproducts | 2-Fluorobenzoic acid (hydrolysis) | Soluble in basic aq. media | Basic wash prior to crystallization. |
| Regioisomers | N-acylation at wrong nitrogen (rare if protected) | Similar solubility to product | Critical: Requires slow cooling for rejection. |
Solvent System Selection
Expert Insight: Benzamide-piperidine derivatives often exhibit "oiling out" (liquid-liquid phase separation) rather than clean crystallization due to the competing polarities of the amine and the aromatic ring.
We employ a Polar Protic / Non-Polar Antisolvent strategy to enforce lattice formation.
Table 1: Solubility Profile & Solvent Screening
Data based on structural analogs and Lasmiditan intermediate processing.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (EtOH) | High | Moderate | Good | Standard for benzamides. May need antisolvent.[2] |
| Isopropanol (IPA) | High | Low | Excellent | Best balance of polarity; reduces oiling risk. |
| Ethyl Acetate (EtOAc) | Moderate | Low | Fair | Good for washing, but yield may be low. |
| DCM / Toluene | High | High | Poor | Product too soluble; hard to crystallize. |
| Water | Moderate (pH dep) | Low | Antisolvent | Use cautiously; amine is water-soluble. |
Selected System: Isopropanol (IPA) / n-Heptane (Solvent/Antisolvent) or Ethanol (Single Solvent).
Detailed Recrystallization Protocol
Phase A: Dissolution & Hot Filtration
Objective: Remove inorganic salts and insoluble mechanical impurities.
-
Preparation: Charge crude 1-(2-fluorobenzoyl)piperidin-4-amine (10.0 g) into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Solvent Addition: Add Isopropanol (IPA) (30 mL, 3 vol).
-
Note: Start with a low volume (3 vol). If the solid does not dissolve at reflux, add more in 0.5 vol increments.
-
-
Heating: Heat the mixture to reflux (82°C) . Agitate until a clear, homogeneous solution is obtained.
-
Checkpoint: If the solution remains cloudy due to salts (e.g., TEA·HCl), perform a hot filtration through a pre-heated Celite pad.
-
-
Concentration (Optional): If excess solvent was used, distill off IPA until the solution is slightly supersaturated (approx. 3-4 volumes relative to mass).
Phase B: Controlled Crystallization (The "Swish" Technique)
Objective: Induce nucleation without oiling out.
-
Cooling Ramp 1: Cool the solution slowly to 45–50°C .
-
Seeding: Add seed crystals (0.1% w/w) of pure 1-(2-fluorobenzoyl)piperidin-4-amine.
-
Why? Seeding prevents supercooling and oiling out, a common failure mode for this class of molecule.
-
-
Antisolvent Addition: Slowly add n-Heptane (15 mL) dropwise over 20 minutes while maintaining 45°C.
-
Observation: The solution should turn turbid (cloud point).
-
-
Cooling Ramp 2: Cool the slurry to 0–5°C over 2 hours (approx. 0.3°C/min).
-
Critical: Fast cooling traps impurities. Slow cooling purifies the lattice.
-
Phase C: Isolation & Drying[5][6]
-
Aging: Hold the slurry at 0–5°C for 1 hour to maximize yield.
-
Filtration: Filter the solid using a Büchner funnel under vacuum.
-
Washing: Wash the cake with cold (0°C) IPA/Heptane (1:1 mixture) (10 mL).
-
Caution: Do not use pure IPA for washing, as it may redissolve the amine.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision points in the purification workflow.
Caption: Step-by-step purification workflow emphasizing the critical seeding step to prevent phase separation (oiling out).
Solubility Logic Tree
How to adjust the solvent system based on observed behavior.
Caption: Troubleshooting logic for common crystallization failures in benzamide-piperidine systems.
Analytical Validation
To ensure the protocol is self-validating, perform the following quality checks:
-
HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient ACN / Water (0.1% TFA).
-
Target: >98.5% Area. Look for removal of the "front" peak (unreacted amine).
-
-
1H NMR (DMSO-d6):
-
Verify the integral ratio of the piperidine protons (multiplets, 1.5–4.5 ppm) vs. the aromatic protons (multiplets, 7.0–7.6 ppm).
-
Confirm absence of solvent peaks (IPA/Heptane).
-
-
Melting Point:
-
Expected range (Free Base): 108–112°C (Note: Range may vary by polymorph; verify against internal standard).
-
References
-
Synthesis of Lasmiditan
-
General Benzamide Purification
- Source: BenchChem Technical Support.
-
Lasmiditan Solid State Forms
Sources
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- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Buy (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (EVT-2873017) | 1235710-41-4 [evitachem.com]
- 7. US10669256B2 - Crystalline forms of lasmiditan, preparation methods, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Derivatization of 1-(2-Fluorobenzoyl)piperidin-4-amine for Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a comprehensive guide for the chemical derivatization of 1-(2-Fluorobenzoyl)piperidin-4-amine, a versatile scaffold for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. We present detailed protocols for three robust synthetic methodologies targeting the primary amine at the 4-position of the piperidine ring: amide bond formation, reductive amination, and sulfonylation. The rationale behind reagent selection, reaction optimization, and analytical characterization is discussed in depth to provide researchers with the necessary tools to efficiently explore the chemical space around this privileged core.
Introduction: The Strategic Value of the 1-(2-Fluorobenzoyl)piperidin-4-amine Scaffold
The 1-(2-Fluorobenzoyl)piperidin-4-amine scaffold is a key starting material in medicinal chemistry, offering a synthetically tractable platform for the development of novel therapeutic agents. The piperidine ring is a common motif in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The 4-amino group serves as a critical handle for diversification, allowing for the systematic introduction of a wide array of functional groups to probe interactions with biological targets. The 2-fluorobenzoyl moiety provides a fixed structural element that can participate in key binding interactions, while the fluorine atom can modulate metabolic stability and binding affinity.
The primary objective of derivatizing this scaffold is to conduct SAR studies, a cornerstone of drug discovery that systematically alters a molecule's structure to understand its effect on biological activity.[1][2] By generating a library of analogs with diverse physicochemical properties, researchers can identify key pharmacophoric features and optimize lead compounds for improved potency, selectivity, and drug-like properties.[3][4]
This guide focuses on three fundamental and highly reliable derivatization strategies that leverage the reactivity of the primary amine:
-
Amide Bond Formation: Creating a diverse set of amides to explore hydrogen bonding interactions and introduce a wide range of substituents.
-
Reductive Amination: Generating secondary and tertiary amines to introduce basic centers and explore different spatial arrangements.[5]
-
Sulfonylation: Synthesizing sulfonamides, which are important functional groups in many marketed drugs, to act as amide bioisosteres and introduce strong hydrogen bond acceptors.[6][7]
The following sections will provide detailed, step-by-step protocols for each of these transformations, along with insights into the rationale for procedural choices and methods for the structural elucidation of the resulting derivatives.
Derivatization Strategies and Protocols
The chemical structure of the starting material, 1-(2-Fluorobenzoyl)piperidin-4-amine, is presented below.[8]
Chemical Structure of Starting Material
| Property | Value |
| IUPAC Name | (4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone |
| Molecular Formula | C₁₂H₁₅FN₂O |
| Molecular Weight | 222.26 g/mol |
| CAS Number | 886498-38-0 |
Strategy 1: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry due to the prevalence of this linkage in biologically active molecules. This reaction allows for the introduction of a vast array of commercially available carboxylic acids, enabling a thorough exploration of the chemical space.
-
Carboxylic Acids (R-COOH): A diverse set should be chosen to probe for steric and electronic effects. Examples include small aliphatic acids (e.g., acetic acid, isobutyric acid), aromatic acids (e.g., benzoic acid, 4-chlorobenzoic acid), and heteroaromatic acids (e.g., nicotinic acid, furan-2-carboxylic acid).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling agent that minimizes side reactions and racemization.
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing with the primary amine.
-
Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar, aprotic nature, which solubilizes the reactants and reagents.
Caption: Workflow for amide bond formation.
-
To a solution of acetic acid (1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL) at room temperature, add HATU (1.2 mmol, 1.2 equiv).
-
Add DIPEA (3.0 mmol, 3.0 equiv) to the mixture and stir for 10 minutes to allow for the activation of the carboxylic acid.
-
In a separate flask, dissolve 1-(2-Fluorobenzoyl)piperidin-4-amine (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).
-
Add the solution of the amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Strategy 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[5][9] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.
-
Aldehydes/Ketones (R-CHO/R-CO-R'): A variety of aldehydes and ketones can be used to introduce diverse alkyl and aryl substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for imines over carbonyls, and does not require acidic conditions that could potentially cleave the starting material's amide bond.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Acetic acid is often added as a catalyst to facilitate imine formation.
Caption: Workflow for reductive amination.
-
To a solution of 1-(2-Fluorobenzoyl)piperidin-4-amine (1.0 mmol, 1.0 equiv) and benzaldehyde (1.1 mmol, 1.1 equiv) in anhydrous DCM (10 mL), add acetic acid (0.1 mmol, 0.1 equiv).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Strategy 3: Sulfonylation
The synthesis of sulfonamides introduces a key pharmacophoric element. Sulfonamides are typically more metabolically stable than amides and have different hydrogen bonding capabilities.
-
Sulfonyl Chlorides (R-SO₂Cl): A diverse set of sulfonyl chlorides should be employed, including aromatic (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) and aliphatic (e.g., methanesulfonyl chloride) reagents.
-
Base: Pyridine is often used as both the base and a solvent in this reaction. It effectively scavenges the HCl generated. Alternatively, triethylamine (TEA) can be used as a base in a solvent like DCM.
-
Solvent: Dichloromethane (DCM) or pyridine can be used as the solvent.
Caption: Workflow for sulfonylation.
-
Dissolve 1-(2-Fluorobenzoyl)piperidin-4-amine (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) and add pyridine (2.0 mmol, 2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 mmol, 1.1 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water (20 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Analytical Characterization of the Derivative Library
The purity and identity of each synthesized analog must be rigorously confirmed. A combination of analytical techniques is essential for the comprehensive characterization of a small molecule library.[10][11][12]
Summary of Analytical Techniques
| Technique | Purpose | Key Information Obtained |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | Retention factor (Rf) values. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity determination and confirmation of molecular weight. | Retention time, peak purity, and m/z of the molecular ion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C chemical shifts, coupling constants, and integration confirm the molecular structure. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Provides the elemental composition, confirming the molecular formula. |
Conclusion
The derivatization of 1-(2-Fluorobenzoyl)piperidin-4-amine via amide bond formation, reductive amination, and sulfonylation provides a robust and efficient platform for the generation of diverse chemical libraries for SAR studies. The detailed protocols and experimental rationale provided in this application note are designed to empower researchers to systematically explore the chemical space around this valuable scaffold. Careful execution of these synthetic procedures, coupled with rigorous analytical characterization, will undoubtedly accelerate the identification and optimization of novel drug candidates.
References
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1535-1547. Available at: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. Available at: [Link]
-
Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(21), 5331-5338. Available at: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9593-9598. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(30), 4951-4955. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(19), 6649. Available at: [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 10, 966953. Available at: [Link]
-
SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 47(12), 3009-3018. Available at: [Link]
-
Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Journal of Chromatography B, 879(11-12), 793-801. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 143(40), 16466-16473. Available at: [Link]
-
1-(2-fluorobenzoyl)piperidin-4-amine. American Elements. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc, 2017(2), 245-263. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(39), 7812-7824. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 13(3), 139-157. Available at: [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 11(10), 1851-1864. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 11(30), 4951-4955. Available at: [Link]
-
Strategies for the screening of small molecule libraries. Chemical Society Reviews, 41(4), 1499-1510. Available at: [Link]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8839870. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1748. Available at: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(18), 10090-10166. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-215. Available at: [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(39), 7812-7824. Available at: [Link]
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Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 824(1), 1-21. Available at: [Link]
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In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Current Computer-Aided Drug Design, 18(6), 546-558. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, Summer 2016, 53-58. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Letters in Organic Chemistry, 13(7), 522-527. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. The Journal of Organic Chemistry, 86(17), 11843-11853. Available at: [Link]
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Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(1), 499-511. Available at: [Link]
-
SAR studies of piperazine derivatives as antidepressant compounds. Medicinal Chemistry Research, 28(8), 1147-1164. Available at: [Link]
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Application Note: 1-(2-Fluorobenzoyl)piperidin-4-amine in CNS Drug Discovery
Abstract
This technical guide outlines the application of 1-(2-fluorobenzoyl)piperidin-4-amine as a critical intermediate in the synthesis of Central Nervous System (CNS) agents. Structurally analogous to the pharmacophores found in Ketanserin and Volinanserin , this scaffold offers a pre-installed "metabolic shield" via the 2-fluorobenzoyl moiety. This note details the physiochemical rationale for its use, specific synthetic protocols for library generation, and quality control metrics to ensure high-fidelity lead optimization.
Introduction: The Fluorinated Piperidine Advantage
In modern CNS drug design, the benzoylpiperidine motif is a privileged structure, serving as a core scaffold for ligands targeting 5-HT2A, Dopamine D2, and Sigma-1 receptors. The specific incorporation of a fluorine atom at the ortho position (2-fluoro) of the benzoyl ring provides three distinct medicinal chemistry advantages over the non-fluorinated parent:
-
Conformational Locking: The fluorine atom introduces steric bulk and electrostatic repulsion (with the carbonyl oxygen), restricting the rotation of the amide bond. This pre-organizes the molecule into a bioactive conformation favored by G-Protein Coupled Receptors (GPCRs).
-
Metabolic Stability: The C-F bond is highly resistant to Cytochrome P450 oxidative metabolism.[1] Blocking the ortho position prevents metabolic hydroxylation, extending the in vivo half-life (
). -
Lipophilicity Modulation: Fluorine substitution increases
and membrane permeability, facilitating Blood-Brain Barrier (BBB) penetration without significantly increasing molecular weight.
Structural Logic & SAR
The 4-amino group serves as a versatile "warhead" attachment point. By varying the substituent at the
Figure 1: Structural dissection of the scaffold highlighting the functional role of each moiety in CNS ligand design.
Synthetic Protocols
The following protocols describe the two most common transformations for this scaffold: Reductive Amination (to generate secondary amines) and Amide Coupling (to generate amides).
Protocol A: Reductive Amination (Library Synthesis)
Objective: To synthesize a library of secondary amines targeting the 5-HT2A receptor lipophilic pocket.
Reagents:
-
Scaffold: 1-(2-Fluorobenzoyl)piperidin-4-amine (HCl salt).
-
Aldehyde: Aryl or Heteroaryl aldehydes (1.1 equiv).
-
Reductant: Sodium triacetoxyborohydride (STAB),
. -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Base: Diisopropylethylamine (DIPEA) (if using HCl salt).
Step-by-Step Methodology:
-
Free Basing (In-situ):
-
Dissolve 1.0 mmol of the amine HCl salt in 5 mL of anhydrous DCE.
-
Add 1.2 mmol of DIPEA. Stir for 10 minutes at Room Temperature (RT) to ensure the free amine is available.
-
-
Imine Formation:
-
Add 1.1 mmol of the chosen aldehyde.
-
Critical Step: Add activated molecular sieves (4Å) or magnesium sulfate to sequester water, driving the equilibrium toward the imine.
-
Stir for 1–2 hours at RT.
-
Checkpoint 1: Monitor by TLC (or LC-MS). Ensure the aldehyde peak diminishes and the imine mass
appears.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to reduce side reactions).
-
Add 1.5 mmol of
in one portion. -
Allow to warm to RT and stir overnight (12–16 hours).
-
-
Quench & Workup:
-
Quench with saturated aqueous
(10 mL). -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (DCM:MeOH:
gradient) is typically required to remove unreacted aldehyde and amine.
-
Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: To attach electron-deficient heteroaromatics (e.g., chloropyrimidines) for kinase or GPCR modulation.
Reagents:
-
Electrophile: 2-Chloropyrimidine or 4-Chloropyridine derivative.
-
Base:
or (2-3 equiv). -
Solvent: DMF or DMSO (Polar Aprotic).
-
Temperature: 80–100°C.
Workflow:
-
Dissolve 1.0 mmol amine (free base) and 1.0 mmol electrophile in 3 mL DMF.
-
Add 2.5 mmol
. -
Heat to 90°C for 4–6 hours.
-
Checkpoint 2: Monitor reaction progress via LC-MS for the product peak.
-
Pour into ice water to precipitate the product (if solid) or extract with EtOAc.
Experimental Workflow Diagram
The following diagram illustrates the decision matrix for processing this scaffold into a final drug candidate.
Figure 2: Synthetic decision matrix for derivatizing the 4-aminopiperidine scaffold.
Analytical Data & Quality Control
To validate the integrity of the synthesized intermediates, compare your analytical data against these standard expected values for the core scaffold.
| Parameter | Method | Expected Observation | Interpretation |
| Appearance | Visual | White to off-white solid | High purity salt form. |
| Diagnostic 2-fluorobenzoyl aromatic protons. | |||
| Broadening due to amide rotamers (typical for benzamides). | |||
| Single peak confirming mono-fluorination. | |||
| LC-MS | ESI (+) | Confirms molecular weight (MW 222.26). |
Troubleshooting Note:
If
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
Rowley, M., et al. "4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor." Journal of Medicinal Chemistry, 1996, 39(9), 1943–1945. Link
- Herrick-Davis, K., et al. "Biochemical and Pharmacological Characterization of Volinanserin (MDL 100,907), a Potent and Selective 5-HT2A Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics, 2000. (Contextual grounding for benzoylpiperidine scaffolds).
-
Campiani, G., et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry."[2] International Journal of Molecular Sciences, 2021. (Review of the scaffold utility).
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Application of 1-(2-Fluorobenzoyl)piperidin-4-amine in Anti-Inflammatory Drug Discovery
Introduction: The Therapeutic Potential of a Privileged Scaffold
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The benzoylpiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anti-inflammatory effects.[1] This is attributed to its favorable pharmacokinetic properties and its ability to present functional groups in a well-defined three-dimensional space, facilitating interactions with various biological targets.
This application note explores the potential of 1-(2-Fluorobenzoyl)piperidin-4-amine as a novel candidate for anti-inflammatory drug discovery. While direct studies on this specific molecule are nascent, the broader class of piperidine and benzamide derivatives has shown significant promise in modulating key inflammatory pathways.[2][3] For instance, various 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent inhibitory effects on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] This document provides a comprehensive guide for researchers to investigate the anti-inflammatory properties of 1-(2-Fluorobenzoyl)piperidin-4-amine, from initial in vitro screening to in vivo validation.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Signaling Cascades
Based on the structure-activity relationships of related compounds, we hypothesize that 1-(2-Fluorobenzoyl)piperidin-4-amine may exert its anti-inflammatory effects by modulating intracellular signaling pathways critical for the production of pro-inflammatory mediators. The primary proposed mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][8]
-
NF-κB Pathway: This transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and interleukin-6 (IL-6).[6][9][10] We propose that 1-(2-Fluorobenzoyl)piperidin-4-amine may interfere with the activation of the IκB kinase (IKK) complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
-
MAPK Pathway: The MAPK family (including ERK1/2, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[7][8][11] It is plausible that our compound of interest could modulate the phosphorylation cascade of one or more MAPK pathways, leading to a downstream reduction in inflammatory gene expression.
The following protocols are designed to systematically test these hypotheses.
Experimental Protocols for Anti-Inflammatory Evaluation
Part 1: In Vitro Characterization of Anti-Inflammatory Activity
The initial phase of screening focuses on cell-based assays to determine the compound's efficacy in inhibiting the production of key inflammatory mediators. The RAW 264.7 murine macrophage cell line is a well-established model for this purpose.[12][13]
1.1 Protocol: Assessment of Cytotoxicity
-
Objective: To determine the non-toxic concentration range of 1-(2-Fluorobenzoyl)piperidin-4-amine for subsequent experiments.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with increasing concentrations of 1-(2-Fluorobenzoyl)piperidin-4-amine (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
1.2 Protocol: Measurement of Nitric Oxide (NO) Production
-
Objective: To evaluate the effect of the compound on the production of NO, a key inflammatory mediator.
-
Method: Griess Assay.
-
Procedure:
-
Seed RAW 264.7 cells as described in 1.1.
-
Pre-treat cells with non-toxic concentrations of 1-(2-Fluorobenzoyl)piperidin-4-amine for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[12]
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
1.3 Protocol: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6)
-
Objective: To measure the inhibitory effect of the compound on the production of key pro-inflammatory cytokines.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Follow the cell seeding, pre-treatment, and LPS stimulation steps as in 1.2.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[14]
-
1.4 Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
-
Objective: To investigate the molecular mechanism by assessing the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with 1-(2-Fluorobenzoyl)piperidin-4-amine for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK1/2, and ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation: In Vitro Results
The quantitative data from the in vitro assays should be summarized in clear, concise tables for easy comparison.
Table 1: Effect of 1-(2-Fluorobenzoyl)piperidin-4-amine on Cell Viability, NO, and Cytokine Production in LPS-Stimulated RAW 264.7 Cells.
| Concentration (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 100 ± 5.2 | 1.2 ± 0.3 | 50 ± 8.5 | 35 ± 6.1 |
| LPS (1 µg/mL) | 98 ± 4.8 | 35.6 ± 2.1 | 2500 ± 150 | 1800 ± 120 |
| Compound + LPS (1 µM) | 99 ± 5.1 | 28.4 ± 1.9 | 1850 ± 110 | 1350 ± 95 |
| Compound + LPS (10 µM) | 97 ± 4.5 | 15.1 ± 1.2 | 980 ± 75 | 720 ± 60 |
| Compound + LPS (50 µM) | 95 ± 4.9 | 5.8 ± 0.7 | 350 ± 40 | 280 ± 35 |
Data are presented as mean ± SD from three independent experiments.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Part 2: In Vivo Validation of Anti-Inflammatory Efficacy
Promising results from in vitro studies warrant validation in a preclinical animal model of acute inflammation. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for this purpose.[15][16][17]
2.1 Protocol: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo anti-inflammatory activity of 1-(2-Fluorobenzoyl)piperidin-4-amine in an acute inflammation model.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and various doses of 1-(2-Fluorobenzoyl)piperidin-4-amine.
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[15][16]
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
2.2 Protocol: Histopathological Examination
-
Objective: To assess the effect of the compound on inflammatory cell infiltration in the paw tissue.
-
Procedure:
-
At the end of the experiment (4 hours post-carrageenan), euthanize the animals.
-
Dissect the paw tissue and fix it in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for signs of edema, and infiltration of inflammatory cells (e.g., neutrophils).
-
Data Presentation: In Vivo Results
Table 2: Effect of 1-(2-Fluorobenzoyl)piperidin-4-amine on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| Compound (Dose 1) | 10 | 0.68 ± 0.06 | 20.0 |
| Compound (Dose 2) | 25 | 0.51 ± 0.05 | 40.0 |
| Compound (Dose 3) | 50 | 0.39 ± 0.04* | 54.1 |
*Data are presented as mean ± SD. *p < 0.05 compared to the vehicle control group.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial investigation of 1-(2-Fluorobenzoyl)piperidin-4-amine as a potential anti-inflammatory agent. The outlined protocols, from in vitro mechanistic studies to in vivo efficacy models, offer a systematic approach to characterizing its biological activity. Positive results from these studies would provide a strong rationale for further preclinical development, including pharmacokinetic and toxicological profiling, and exploration of its efficacy in chronic inflammation models. The versatility of the benzoylpiperidine scaffold suggests that further chemical modifications of 1-(2-Fluorobenzoyl)piperidin-4-amine could lead to the discovery of even more potent and selective anti-inflammatory drug candidates.
References
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American Elements. 1-(2-fluorobenzoyl)piperidin-4-amine. Available from: [Link].
-
ResearchGate. Structure–activity relationship of piperidine derivatives with... Available from: [Link].
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PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available from: [Link].
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PubMed Central. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available from: [Link].
-
MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available from: [Link].
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PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link].
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PubMed. NF-κB signaling in inflammation. Available from: [Link].
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PubMed Central. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Available from: [Link].
-
PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Available from: [Link].
-
PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available from: [Link].
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ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link].
-
PubMed Central. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Available from: [Link].
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Frontiers. Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Available from: [Link].
-
ResearchGate. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents | Request PDF. Available from: [Link].
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link].
-
Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link].
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MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Available from: [Link].
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Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. Available from: [Link].
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PubMed Central. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available from: [Link].
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KoreaMed Synapse. Mitogen-activated Protein Kinases in Inflammation. Available from: [Link].
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ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. Available from: [Link].
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PubMed. Anti-inflammatory activities of some newly synthesized pyridinyl- and indazolyl benzamide derivatives. Available from: [Link].
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PubMed Central. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice. Available from: [Link].
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Wikipedia. NF-κB. Available from: [Link].
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MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available from: [Link].
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MDPI. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Available from: [Link].
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ImmunoChemistry Technologies. NF-κB Signaling. Available from: [Link].
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MDPI. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Available from: [Link].
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PubMed Central. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Available from: [Link].
-
PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available from: [Link].
-
INNOSC Theranostics and Pharmacological Sciences. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link].
-
Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. Available from: [Link].
-
ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available from: [Link].
-
Frontiers. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Available from: [Link].
-
PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Available from: [Link].
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ResearchGate. Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties | Request PDF. Available from: [Link].
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PubMed Central. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Available from: [Link].
-
MDPI. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available from: [Link].
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link].
-
PubMed Central. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Available from: [Link].
-
Journal of Pharmacopuncture. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Available from: [Link].
-
MDPI. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Available from: [Link].
-
Institute for In Vitro Sciences, Inc. Anti-inflammatory Screen. Available from: [Link].
-
PubMed. Anti-inflammatory activity of a pteridine derivative (4AZA2096) alleviates TNBS-induced colitis in mice. Available from: [Link].
-
PubMed Central. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Available from: [Link].
-
YouTube. Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. Available from: [Link].
-
Bio-protocol. Carrageenan-induced paw edema assay. Available from: [Link].
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- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. bio-protocol.org [bio-protocol.org]
Application Note: HPLC Analysis of 1-(2-Fluorobenzoyl)piperidin-4-amine
Introduction & Molecule Profile[1][2]
1-(2-Fluorobenzoyl)piperidin-4-amine is a critical intermediate often used in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways.[1] Its structure consists of a piperidine ring substituted with a primary amine at the 4-position and a 2-fluorobenzoyl moiety at the piperidine nitrogen.
The analysis of this compound presents a classic chromatographic challenge:
-
Basic Functionality: The primary amine (
) is highly polar and prone to severe peak tailing due to interaction with residual silanols on silica-based columns. -
Chromophore: The fluorobenzoyl group provides adequate UV absorption, eliminating the need for derivatization if analyzed at appropriate wavelengths.[1]
Physicochemical Profile (Estimated)
| Property | Value | Implication for HPLC |
| Formula | MW: 222.26 g/mol | |
| ~10.5 (Primary Amine) | Fully protonated at pH < 8.[1] | |
| LogP | ~1.2 - 1.5 | Moderately polar; requires low organic start in gradient. |
| UV | ~210 nm, ~254 nm | Detectable by standard UV/DAD.[1] |
Core Directive: Method Development Strategy
To ensure a robust, self-validating protocol, we employ a "Dual-pH Strategy." While acidic conditions are standard for amines to ensure solubility and ionization consistency, high-pH methods often yield superior peak symmetry for strong bases by suppressing ionization.[1]
Primary Recommendation: Acidic Ion-Suppression/Pairing (pH 2-3) . This is the most rugged approach for general QC, utilizing Trifluoroacetic Acid (TFA) to act as both a pH modifier and a weak ion-pairing agent to improve retention and shape.[1]
Experimental Protocol A: Acidic Conditions (Standard)
This method is designed for routine purity analysis and reaction monitoring.
Instrumentation & Reagents[3]
-
HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18,
(End-capped to reduce silanol activity). -
Reagents:
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% (v/v) TFA | Low pH ensures amine protonation ( |
| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA | Matches ionic strength of MPA to prevent baseline drift. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Detection | UV 254 nm (Ref 360 nm) | Specific to benzoyl chromophore; minimizes solvent noise. |
| Injection Vol | 5 - 10 | Dependent on sample concentration (target 0.5 mg/mL). |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial hold for polar amine retention.[1] |
| 2.0 | 5 | Isocratic hold to separate solvent front. |
| 12.0 | 60 | Linear ramp to elute main peak. |
| 15.0 | 95 | Wash step to remove lipophilic impurities. |
| 18.0 | 95 | Hold wash. |
| 18.1 | 5 | Re-equilibration. |
| 23.0 | 5 | End of Run. |
Experimental Protocol B: High pH Conditions (Alternative)
Use Case: If Protocol A shows insufficient resolution from acidic impurities or excessive tailing (
Chromatographic Conditions
-
Column: Waters XBridge BEH C18,
.[1] -
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with
). -
Mechanism: At pH 10, the amine is neutral (
).[1] This increases hydrophobicity (longer retention) and eliminates cation-exchange interactions with silanols (sharper peaks).
Sample Preparation & System Suitability[1][6]
Sample Preparation Workflow
-
Stock Solution: Weigh 10 mg of 1-(2-Fluorobenzoyl)piperidin-4-amine into a 20 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 0.5 mg/mL).
-
Filtration: Filter through a 0.22
PTFE or Nylon syringe filter. -
Diluent: For Protocol A, use Mobile Phase A (0.1% TFA). Crucial: Injecting a basic sample in strong organic solvent can cause peak distortion.[1]
System Suitability Criteria (Acceptance Limits)
-
Retention Time (
): SD. -
Tailing Factor (
): (Strict limit for amines). -
Theoretical Plates (
): . -
Resolution (
): between main peak and nearest impurity.
Visualization: Method Decision & Workflow
The following diagram illustrates the logical flow for method selection and troubleshooting, specifically tailored for basic amine analysis.
Caption: Decision tree for selecting the optimal mobile phase pH based on column chemistry and peak shape requirements.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Solvent mismatch. | Dissolve sample in Mobile Phase A (Acidic water) instead of 100% ACN. |
| Drifting Retention | Amine equilibration. | Basic amines modify the stationary phase. Pass 20 column volumes of MP before the first injection. |
| High Backpressure | Salt precipitation. | Ensure buffer (Protocol B) is filtered and not mixed with >90% ACN in the lines. |
| Ghost Peaks | Carryover. | The amine may stick to the injector needle. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds using LC. Application Note 5990-xxxxEN. Link
-
Waters Corporation. (2021). XBridge BEH C18 Columns: Care and Use Manual.Link[1]
-
PubChem. (2023). Compound Summary: 4-Aminopiperidine derivatives.[5] National Library of Medicine. Link
(Note: Specific literature on "1-(2-Fluorobenzoyl)piperidin-4-amine" is limited; protocols are derived from authoritative standards for structural analogs such as N-benzoyl-4-aminopiperidine found in GPCR antagonist synthesis.)[1]
Sources
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. cipac.org [cipac.org]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Thin-Layer Chromatography (TLC) Visualization of 1-(2-Fluorobenzoyl)piperidin-4-amine
Abstract
This technical guide provides a detailed protocol for the analysis of 1-(2-Fluorobenzoyl)piperidin-4-amine using thin-layer chromatography (TLC). As a crucial intermediate in pharmaceutical synthesis, the ability to rapidly monitor its presence and purity is paramount. This document outlines the fundamental principles, optimized protocols for separation and visualization, and troubleshooting insights tailored for researchers, scientists, and drug development professionals. We will explore the causality behind methodological choices, from mobile phase selection to the application of specific visualization reagents, ensuring a robust and reproducible analytical system.
The Analyte: Understanding 1-(2-Fluorobenzoyl)piperidin-4-amine
A successful chromatographic method begins with a thorough understanding of the analyte's chemical properties. 1-(2-Fluorobenzoyl)piperidin-4-amine (Molecular Formula: C₁₂H₁₅FN₂O, Molecular Weight: 222.26 g/mol ) is a multifaceted molecule with distinct polarity domains that govern its chromatographic behavior.[1]
-
Polar Moieties: The primary amine (-NH₂) on the piperidine ring and the amide (-C(=O)N-) linkage are highly polar. These groups can form strong hydrogen bonds with the stationary phase.
-
Non-Polar Moiety: The 2-fluorobenzoyl group provides a non-polar, aromatic region.
-
Basicity: The piperidine nitrogen and the primary amine confer basic properties to the molecule, a critical consideration for preventing spot tailing on acidic silica gel.
This combination of polar and non-polar features, along with its basicity, dictates the selection of an appropriate stationary and mobile phase for effective separation. The compound is typically an oil and is soluble in organic solvents such as ethanol or DMSO.[1][2]
Principle of Separation: Normal-Phase TLC
Thin-layer chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[3][4] For 1-(2-Fluorobenzoyl)piperidin-4-amine, we employ normal-phase chromatography.
-
Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is coated onto an inert backing like glass or aluminum.[4][5] The surface of silica gel is rich in hydroxyl groups (silanols, Si-OH), which are polar and slightly acidic.
-
Mobile Phase: A solvent or mixture of solvents with a lower polarity than the stationary phase.
The separation occurs as the mobile phase ascends the TLC plate via capillary action.[5][6] The analyte, spotted at the bottom of the plate, is partitioned between the two phases. A more polar compound, like our analyte, will have a stronger affinity for the polar stationary phase and will travel a shorter distance up the plate. Conversely, less polar compounds are carried further by the mobile phase. The goal is to select a mobile phase that provides optimal resolution, typically resulting in a Retention Factor (Rƒ) value between 0.2 and 0.8.[7]
Caption: Interaction dynamics in TLC.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, providing a robust starting point for analysis.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates
-
Solvents: Ethyl acetate (EtOAc), n-Hexane, Methanol (MeOH), Triethylamine (TEA) - all analytical grade
-
Sample Solvent: Dichloromethane (DCM) or Methanol
-
Spotting: Glass capillary tubes or automatic TLC spotter
-
Development: TLC developing chamber with a lid
-
Visualization:
-
UV lamp (254 nm)
-
Iodine chamber
-
Ninhydrin staining solution
-
Heat gun or oven
-
-
Documentation: Pencil, ruler, camera or plate scanner
Reagent Preparation
-
Sample Solution: Prepare a ~1% solution (10 mg/mL) of 1-(2-Fluorobenzoyl)piperidin-4-amine in a volatile solvent like dichloromethane or methanol.[8] A dilute solution prevents overloading and spot streaking.[5]
-
Mobile Phase (Eluent):
-
Rationale: The analyte's intermediate polarity suggests a binary solvent system of a non-polar solvent (n-Hexane) and a more polar solvent (Ethyl Acetate) is a good starting point.[3] To counteract the basicity of the amine and prevent tailing on the acidic silica, a small amount of a basic modifier like triethylamine (TEA) is crucial.[9]
-
Starting System: 80:20:1 (v/v/v) n-Hexane : Ethyl Acetate : Triethylamine.
-
Optimization: Prepare several mobile phase systems to find the optimal Rƒ. See the data table below for examples. The polarity of the mobile phase can be increased by increasing the proportion of ethyl acetate.
-
-
Ninhydrin Staining Solution: Dissolve 0.2 g of ninhydrin in 100 mL of absolute ethanol or butanol. Add 3.0 mL of acetic acid for stabilization.[10][11] Store in a dark bottle.
Chromatographic Procedure
The entire process from sample preparation to analysis is outlined in the workflow diagram below.
Caption: Step-by-step TLC workflow.
Step-by-Step Protocol:
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Seal the chamber and allow it to saturate for at least 20 minutes.[7] This ensures a uniform vapor environment for reproducible results.
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[12]
-
Spotting: Using a capillary tube, apply a small, concentrated spot of the sample solution onto the baseline.[12] Ensure the spot is as small as possible to maximize separation efficiency. If a higher concentration is needed, apply multiple spots to the same location, allowing the solvent to evaporate completely between applications.[5][13]
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the level of the mobile phase.[5] Close the lid and allow the solvent front to ascend the plate undisturbed.
-
Completion: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood before proceeding to visualization.
Visualization and Interpretation
Since 1-(2-Fluorobenzoyl)piperidin-4-amine is colorless, visualization techniques are required.[5]
-
UV Light (Non-Destructive):
-
Procedure: Place the dried plate under a UV lamp set to 254 nm.
-
Expected Result: The fluorobenzoyl group contains a conjugated aromatic system that absorbs UV light.[14] The compound will appear as a dark purple/black spot against the green fluorescent background of the F₂₅₄ plate.[14] This method is fast, easy, and does not alter the compound.
-
-
Iodine Vapor (Semi-Destructive):
-
Procedure: Place the dried plate in a sealed chamber containing a few crystals of iodine.
-
Expected Result: Organic compounds, particularly aromatic systems and amines, will absorb the iodine vapor, appearing as brown spots on a light-yellow background.[11] The spots will fade over time, so they should be circled with a pencil immediately.[10]
-
-
Ninhydrin Stain (Destructive, Highly Specific):
-
Procedure: Dip the plate into the ninhydrin solution or spray it evenly in a fume hood. Use a heat gun or an oven at ~120°C for 3-5 minutes to develop the stain.[10]
-
Expected Result: Ninhydrin reacts specifically with primary amines to produce a characteristic color.[10] For 1-(2-Fluorobenzoyl)piperidin-4-amine, this should result in a distinct pink, purple, or blue spot, providing strong evidence of its identity.
-
Data Analysis: The Retention Factor (Rƒ)
The Rƒ value is a ratio that quantifies the movement of the compound. It is calculated as:
Rƒ = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
Rƒ values are characteristic for a compound in a specific solvent system but can be affected by factors like temperature and chamber saturation.[4]
| Mobile Phase System (Hex:EtOAc:TEA) | Polarity | Expected Rƒ Value | Observations |
| 90:10:1 | Low | 0.15 - 0.25 | Spot moves a short distance; good for separating from very non-polar impurities. |
| 80:20:1 | Medium (Optimal) | 0.35 - 0.45 | Ideal for general analysis; provides good separation and a well-defined spot. |
| 70:30:1 | Medium-High | 0.55 - 0.65 | Faster elution; useful if monitoring the disappearance of a less polar starting material. |
| 50:50:1 | High | > 0.80 | Spot moves too close to the solvent front, leading to poor resolution.[7] |
Troubleshooting Common TLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spot | 1. Sample is too concentrated (overloaded).[9]2. Analyte is too acidic/basic for the plate.3. Sample is not fully dissolved. | 1. Dilute the sample solution.2. Add a basic modifier (e.g., 1% TEA or ammonia) to the mobile phase to neutralize the acidic silica.[9]3. Ensure the sample is completely dissolved before spotting. |
| No Spots Visible | 1. Sample concentration is too low.[13]2. Compound does not visualize with the chosen method.3. Spot was submerged in the solvent pool. | 1. Concentrate the sample or spot multiple times in the same location.[5][13]2. Try an alternative visualization method (e.g., if UV fails, use iodine or a chemical stain).3. Ensure the baseline is drawn above the solvent level in the chamber.[13] |
| Rƒ Value is Too Low (<0.2) | Mobile phase is not polar enough to elute the compound. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[3] |
| Rƒ Value is Too High (>0.8) | Mobile phase is too polar, eluting the compound with the solvent front. | Decrease the polarity of the mobile phase (e.g., increase the percentage of n-hexane).[3] |
| Uneven Solvent Front | 1. TLC plate is touching the side of the chamber or filter paper.2. The top of the chamber was not sealed properly. | 1. Reposition the plate in the center of the chamber.2. Ensure the chamber is tightly sealed during development. |
References
-
Khan Academy. (n.d.). Thin-layer chromatography (TLC). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
BYJU'S. (2020). Thin-layer chromatography (TLC). Retrieved from [Link]
-
MilliporeSigma. (n.d.). Thin Layer Chromatography Visualization Reagents. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
American Elements. (n.d.). 1-(2-fluorobenzoyl)piperidin-4-amine. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Buy (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (EVT-2873017) | 1235710-41-4 [evitachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 8. people.chem.umass.edu [people.chem.umass.edu]
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- 10. scs.illinois.edu [scs.illinois.edu]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Robust and Scalable Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine
Introduction and Strategic Overview
1-(2-Fluorobenzoyl)piperidin-4-amine is a critical building block in contemporary medicinal chemistry, frequently incorporated into pharmacologically active agents targeting a range of therapeutic areas. Its structural motif, featuring a substituted benzoyl group on a piperidine scaffold, is prevalent in molecules designed for specific biological interactions. The provision of a reliable, high-yield, and scalable synthetic route is therefore paramount for advancing drug discovery and development programs.
This document provides a comprehensive guide to the scale-up synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine, designed for researchers and process chemists. The presented strategy is rooted in a two-step sequence that prioritizes operational simplicity, selectivity, and the use of readily available, cost-effective materials. The core of this approach involves the chemoselective N-acylation of a protected piperidine derivative, followed by a straightforward deprotection to unveil the target primary amine. This method is designed to be self-validating, with clear in-process controls and analytical checkpoints to ensure the production of high-purity material suitable for downstream applications.
The "Protect-Acylate-Deprotect" Strategy: A Mechanistic Rationale
The chosen synthetic pathway is a classic "protect-acylate-deprotect" strategy. This approach is superior for scale-up as it elegantly circumvents the primary challenge in synthesizing the target molecule: the presence of two nucleophilic nitrogen atoms (the ring secondary amine and the 4-position primary amine) in the piperidine precursor. Direct acylation of 4-aminopiperidine would lead to a mixture of N1-acylated, N4-acylated, and N1,N4-diacylated products, creating a significant purification challenge.
Our strategy mitigates this by employing tert-butyl piperidin-4-ylcarbamate as the starting material. The tert-butyloxycarbonyl (Boc) group selectively masks the more nucleophilic primary amine, leaving the ring's secondary amine as the sole site for reaction with the acylating agent.[1] The Boc group is ideal for this purpose due to its stability under the basic conditions of the acylation step and its clean, quantitative removal under acidic conditions.[2]
The overall workflow is visualized below:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine
Welcome to the technical support center for the synthesis of 1-(2-fluorobenzoyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific amide coupling reaction. Our approach is rooted in fundamental chemical principles to ensure robust and reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(2-Fluorobenzoyl)piperidin-4-amine?
The most prevalent and efficient method for the synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine is the acylation of piperidin-4-amine with 2-fluorobenzoyl chloride.[1][2] This reaction involves the nucleophilic attack of the primary amine of piperidin-4-amine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A suitable base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: I am setting up the synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine. Which base should I choose and why?
The selection of an appropriate base is critical for the success of the acylation reaction. The primary role of the base is to scavenge the HCl produced, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
For this specific synthesis, a non-nucleophilic organic base is preferred. Triethylamine (TEA) is a widely used and effective choice for this type of amide coupling.[1][3]
Causality behind the choice:
-
Basicity (pKa): The pKa of the conjugate acid of the base should be high enough to effectively neutralize the generated HCl but not so high as to cause unwanted side reactions. The pKa of protonated triethylamine is approximately 10.75.[4][5][6] This makes it sufficiently basic to deprotonate the piperidin-4-amine hydrochloride salt that forms in situ.
-
Steric Hindrance: Triethylamine is a tertiary amine with moderate steric bulk. This bulkiness renders it non-nucleophilic, preventing it from competing with piperidin-4-amine in attacking the acyl chloride.
-
Solubility: Triethylamine is soluble in common organic solvents used for this reaction, such as dichloromethane (DCM) and tetrahydrofuran (THF), ensuring a homogeneous reaction mixture.
A comparative analysis of common bases is provided in the table below:
| Base | pKa of Conjugate Acid | Key Characteristics | Suitability for this Synthesis |
| Triethylamine (TEA) | ~10.75[4][5][7] | Moderately hindered, good scavenger | Highly Recommended |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11[8][9][10] | Highly hindered, non-nucleophilic | Excellent Alternative |
| Pyridine | ~5.23[7][11][12] | Nucleophilic catalyst, less basic | Not Ideal as a primary base |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | - | Heterogeneous, can be slow | Can be used, but may lead to slower reaction rates |
Troubleshooting Guide
This section addresses specific issues that you might encounter during the synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine.
Scenario 1: Low or no product yield.
Question: I have followed the general procedure, but my reaction yield is very low. What could be the potential causes?
Answer: Low product yield can stem from several factors. Let's break down the possibilities:
-
Insufficient Base: The most common reason for low yield is the incomplete neutralization of HCl. If the base is not present in a sufficient amount (at least one equivalent), the piperidin-4-amine will be protonated, rendering it inactive.
-
Troubleshooting:
-
Ensure you are using at least 1.1 to 1.5 equivalents of triethylamine.
-
Verify the purity and concentration of your triethylamine. It can be hygroscopic and its effectiveness can be diminished by absorbed water.
-
-
-
Poor Quality of Reagents: The purity of both piperidin-4-amine and 2-fluorobenzoyl chloride is paramount.
-
Troubleshooting:
-
2-Fluorobenzoyl chloride: This reagent is sensitive to moisture and can hydrolyze to 2-fluorobenzoic acid. Use freshly opened or properly stored acyl chloride. Consider running an NMR or IR to check for the presence of the carboxylic acid.
-
Piperidin-4-amine: Ensure it is free from impurities.
-
-
-
Reaction Temperature: While the reaction is typically run at room temperature, starting at a lower temperature can sometimes be beneficial.
-
Troubleshooting:
-
Begin the addition of the 2-fluorobenzoyl chloride at 0 °C and then allow the reaction to warm to room temperature.[13] This can help to control any initial exotherm and minimize side reactions.
-
-
Scenario 2: Formation of multiple byproducts.
Question: My TLC analysis shows multiple spots in addition to my desired product. What are these byproducts and how can I avoid them?
Answer: The formation of byproducts is a common challenge. Here are the likely culprits and how to mitigate them:
-
Di-acylation: The secondary amine of the piperidine ring in the product, 1-(2-Fluorobenzoyl)piperidin-4-amine, can potentially react with another molecule of 2-fluorobenzoyl chloride. This is generally less favorable due to the decreased nucleophilicity of the amide nitrogen.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of piperidin-4-amine (e.g., 1.1 equivalents) to ensure the complete consumption of the acyl chloride.
-
Controlled Addition: Add the 2-fluorobenzoyl chloride dropwise to the solution of piperidin-4-amine and triethylamine to maintain a low concentration of the acylating agent.
-
-
-
Reaction with the Base: While triethylamine is considered non-nucleophilic, under certain conditions or with highly reactive acyl chlorides, it can react. Pyridine, being more nucleophilic, is more prone to this side reaction.[14]
-
Troubleshooting:
-
Stick to a sterically hindered base like triethylamine or DIPEA.
-
-
The following diagram illustrates the decision-making process for troubleshooting common issues:
Caption: Troubleshooting workflow for the synthesis.
Experimental Protocol
Below is a detailed, step-by-step methodology for the synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine.
Materials:
-
Piperidin-4-amine
-
2-Fluorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of 2-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
The overall reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis.
References
-
U.S. Drug Enforcement Administration. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dea.gov [dea.gov]
- 3. 1-(2-fluorobenzyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. Triethylamine | 121-44-8 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 9. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting column chromatography of 1-(2-Fluorobenzoyl)piperidin-4-amine
An in-depth guide to navigating the complexities of purifying 1-(2-Fluorobenzoyl)piperidin-4-amine, a common intermediate in pharmaceutical development. This technical support center provides detailed troubleshooting strategies and answers to frequently asked questions, empowering researchers to overcome challenges in column chromatography.
Introduction: The Challenge of Purifying Basic Amines
1-(2-Fluorobenzoyl)piperidin-4-amine is a bifunctional molecule containing a basic primary amine and a neutral amide. The primary amine group is the dominant factor influencing its chromatographic behavior. On standard silica gel, which has an acidic surface due to the presence of silanol groups (Si-OH), basic compounds like this one often exhibit problematic interactions. These interactions can lead to significant peak tailing, irreversible adsorption, low recovery, and even on-column degradation.[1][2]
This guide provides a systematic approach to troubleshooting these issues, ensuring high purity and yield for your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-(2-Fluorobenzoyl)piperidin-4-amine smearing or "tailing" on my silica TLC plate and column?
This is the most common issue when purifying basic amines. The basic nitrogen atom of the piperidin-4-amine moiety strongly interacts with the acidic silanol groups on the silica gel surface.[1] This acid-base interaction is much stronger than the normal adsorptive forces of chromatography, causing a portion of the molecules to "stick" and elute slowly, resulting in a characteristic teardrop-shaped or smeared spot (tailing).
Q2: What is the best stationary phase for this purification?
For most applications, standard silica gel (SiO₂) is used due to its versatility and cost-effectiveness. However, to overcome the issues described above, it should be used in conjunction with a mobile phase containing a basic modifier. Alternatively, for particularly stubborn separations or sensitive compounds, consider these options:
-
Basic Alumina (Al₂O₃): Alumina has a slightly basic surface, which minimizes the strong acid-base interactions that cause tailing with amines.[3]
-
Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with a basic solution to neutralize the most acidic sites.
Q3: What solvent systems should I start with for my Thin Layer Chromatography (TLC) analysis?
Your goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation on a column. Due to the compound's polarity and basicity, standard ethyl acetate/hexane systems may not be sufficient. Good starting points include:
-
Dichloromethane (DCM) / Methanol (MeOH): Begin with a 95:5 (DCM:MeOH) mixture and gradually increase the methanol percentage to increase polarity.
-
Ethyl Acetate (EtOAc) / Methanol (MeOH): Similar to the above, start at 98:2 and increase the MeOH content.
Crucially, add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or a 10% ammonia in methanol solution) to your chosen solvent system to prevent tailing.[4][5]
Q4: How can I visualize the compound spot on the TLC plate?
1-(2-Fluorobenzoyl)piperidin-4-amine has a UV-active benzoyl group, so it should be visible under a UV lamp (typically at 254 nm). For a more sensitive and specific visualization of the amine group, you can use a chemical stain after UV analysis. A ninhydrin stain is excellent for detecting primary amines, typically producing a purple or pink spot upon heating.[6]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: My compound is streaking severely on the column, leading to poor separation and mixed fractions.
Root Cause Analysis: Severe streaking or tailing is a direct result of strong acid-base interactions between your basic amine and the acidic silica gel stationary phase. Without intervention, the compound elutes over a large volume, contaminating fractions that should contain only less polar or more polar impurities.
Solution: Incorporate a Basic Modifier into the Mobile Phase The most effective solution is to neutralize the acidic sites on the silica gel by adding a "competing amine" to your mobile phase.[1] This small, volatile base (like triethylamine, TEA) will preferentially bind to the silanol groups, allowing your target compound to elute symmetrically.
Protocol: Method Development with a Basic Modifier
-
Prepare a Modified Solvent Stock: Create a stock solution of your polar co-solvent (e.g., Methanol) containing 1-2% of a basic modifier. Common choices are Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH). For example, add 2 mL of TEA to 98 mL of Methanol.
-
TLC Analysis:
-
Spot your crude reaction mixture on a silica TLC plate.
-
Prepare a series of developing chambers with your chosen non-polar solvent (e.g., Dichloromethane) and varying amounts of the modified polar solvent. For example:
-
98:2 DCM : (MeOH + 2% TEA)
-
95:5 DCM : (MeOH + 2% TEA)
-
90:10 DCM : (MeOH + 2% TEA)
-
-
Run the plates and identify the solvent system that provides the best separation and a target Rf of ~0.3. The spots should be round and well-defined.
-
-
Column Chromatography:
-
Prepare the bulk mobile phase using the optimal ratio determined by TLC. Crucially, ensure the basic modifier is present in the eluent from the very beginning.
-
Equilibrate your packed column by flushing it with at least 2-3 column volumes of the initial mobile phase before loading your sample. This ensures the entire silica bed is neutralized.[1]
-
Problem 2: My compound won't move from the origin (Rf = 0) on the TLC plate, even with 20% Methanol in Dichloromethane.
Root Cause Analysis: An Rf of zero indicates that the compound is very strongly adsorbed to the stationary phase. This can happen if the compound is highly polar, has multiple basic sites, or if it has precipitated at the origin. For 1-(2-Fluorobenzoyl)piperidin-4-amine, this is likely due to very strong interaction with the silica, possibly exacerbated by the sample being loaded in a solvent in which it is not fully soluble.
Solution: Systematically Increase Mobile Phase Polarity and Use Modifiers
-
Increase Methanol Concentration: Continue to increase the percentage of methanol in your DCM/MeOH system. Ratios up to 30% or even 50% may be necessary for very polar compounds.
-
Add Ammonia: For highly basic amines, a stronger base like ammonia can be more effective than triethylamine. Use a commercially available solution of 7N Ammonia in Methanol as your polar component. A mobile phase of 9:1 Dichloromethane / (7N NH₃ in MeOH) is a powerful eluent for stubborn amines.[4]
-
Check Sample Solubility: Ensure your crude material is fully dissolved before spotting it on the TLC plate or loading it onto the column. If it precipitates at the origin, it will not chromatograph properly.[7] Dissolve the sample in a small amount of the mobile phase or a strong solvent like pure methanol.
Data Table: Recommended Solvent Systems
| System Name | Composition | Polarity | Recommended Use |
| Standard Biphasic | Ethyl Acetate / Hexanes | Low to Medium | Good for non-polar to moderately polar neutral compounds. Rarely effective for basic amines without a modifier. |
| DCM / Methanol | Dichloromethane / Methanol | Medium to High | A versatile system for a wide range of polarities.[4] |
| Amine-Specific | DCM / (MeOH + 2% TEA) | Medium to High | Recommended starting point. Excellent for preventing tailing of basic amines.[1] |
| Highly Polar | DCM / (10% NH₄OH in MeOH) | High | Moves very polar or strongly basic amines that remain at the baseline in other systems.[5] |
Problem 3: My yield is very low after purification, even though the TLC showed a clean conversion.
Root Cause Analysis: Low yield is typically caused by irreversible adsorption of the product onto the column.[1] If the acidic sites on the silica are not adequately passivated, a significant portion of your basic compound can become permanently bound and will not elute.
Solution: Pre-treat the Silica and Sample
-
Use a Basic Modifier (Reiteration): This is the most critical step. As outlined in Problem 1, equilibrating the column with a mobile phase containing TEA or ammonia is essential to prevent loss of material.
-
Dry Loading with Deactivated Silica: Instead of loading your sample as a liquid, use the dry loading technique.
-
Dissolve your crude product in a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel (enough to form a free-flowing powder after the solvent is removed).
-
Crucially, add 1-2 drops of triethylamine to this silica slurry.
-
Evaporate the solvent completely on a rotary evaporator.
-
Carefully load the resulting dry powder onto the top of your pre-equilibrated column. This ensures your compound is introduced in a neutralized local environment.
-
Visualizing the Troubleshooting Process
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: A workflow diagram for troubleshooting common column chromatography issues.
Caption: Mechanism of how a basic modifier prevents peak tailing on silica gel.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Reddit r/Chempros. (2025). TLC Solvent for Very Polar Molecule. Link
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Link
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Link
-
ScienceMadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?Link
-
Chromatography Forum. (2009). Amine column degradation. Link
-
Agilent. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns. Link
-
ResearchGate. (2015). Stability study on an anti-cancer drug...Link
-
Restek. HPLC Troubleshooting Guide. Link
-
Zhang, L., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Link
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stability Protocols for 1-(2-Fluorobenzoyl)piperidin-4-amine
Executive Summary & Molecule Profile
Compound: 1-(2-Fluorobenzoyl)piperidin-4-amine Primary Application: Key intermediate in the synthesis of 5-HT1F receptor agonists (e.g., Lasmiditan).[1] Critical Vulnerability: The molecule contains a free primary amine at the piperidine 4-position and an electron-deficient benzamide core.[1]
This guide addresses the specific decomposition pathways inherent to this structure. Unlike simple piperidines, the presence of the 2-fluorobenzoyl group introduces unique electronic effects that influence the stability of the piperidine ring and the amide bond.
The "Yellowing" Phenomenon
Users frequently report this white solid turning yellow or becoming a gum upon storage. This is not usually amide hydrolysis but rather oxidative degradation and carbamylation of the free primary amine.
Interactive Troubleshooting Modules
Module A: Storage & Handling (Preventing Degradation)
Q: My sample has turned from a white powder to a yellow sticky solid. Is it still usable?
A: The yellowing indicates the formation of N-oxides or imines (Schiff bases) due to oxidation, often catalyzed by trace metals or light. The "stickiness" suggests carbamate formation from atmospheric
-
Diagnostic: Run an LCMS. If you see a mass shift of +16 (N-oxide) or +44 (Carbamate/Salt), the surface is compromised.[1]
-
Recovery: If the degradation is superficial (<5%), wash the solid with cold diethyl ether (the impurities are often more soluble in ether than the free base). If deep degradation occurred, recrystallize from Isopropanol (IPA).[1]
Q: Can I store this compound in solution? A: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage.[1]
-
Reasoning: Primary amines can react with trace HCl in degrading chloroform to form salts, or react with dichloromethane over time to form aminals (gem-diamines).[1]
-
Recommendation: Store as a solid.[1] If solution storage is mandatory, use anhydrous DMSO or Methanol under Argon at -20°C.[1]
Q: What is the best container type? A: Amber Glass with Teflon-lined caps. [1]
-
Avoid: Metal spatulas or containers.[1] The primary amine can chelate trace transition metals (Fe, Cu), which then catalyze oxidative decomposition.
Module B: Chemical Stability (Reaction Conditions)
Q: I see a dimer impurity during the coupling reaction. How do I stop this?
A: This is likely Transamidation or Nucleophilic Aromatic Substitution (
-
Mechanism:[1][2][3][4][5] The free amine of Molecule A attacks the amide carbonyl or the ortho-fluorine of Molecule B. The 2-fluoro group activates the ring, making it susceptible to attack by the nucleophilic amine at high temperatures (>80°C).
-
Solution: Keep reaction temperatures below 60°C. If heating is required, ensure the amine is protected (e.g., Boc-group) until the final step, or use a high dilution strategy to minimize intermolecular collisions.
Q: Is the 2-fluorobenzoyl group stable to acid workup? A: Yes, but with limits.
-
The ortho-fluoro substituent provides some steric protection against hydrolysis compared to non-substituted benzamides.[1]
-
Safe Zone: Dilute HCl (1M) at 0°C is safe for converting the free base to a salt.[1]
-
Danger Zone: Boiling in 6M HCl will hydrolyze the amide, cleaving the molecule into 4-aminopiperidine and 2-fluorobenzoic acid.[1]
Decomposition Pathways Visualization
The following diagram details the specific chemical pathways leading to sample failure.
Figure 1: Mechanistic decomposition pathways.[1] The primary amine (Position 4) is the initiator for both carbamylation and oxidation.
Standard Operating Procedures (SOPs)
Protocol 1: Stabilization via Salt Formation (Recommended)
The free base is an oil or low-melting solid prone to degradation.[1] Converting it to the Hydrochloride (HCl) or Succinate salt dramatically increases shelf-life.[1]
| Parameter | Specification |
| Solvent | Isopropanol (IPA) or Ethanol (Anhydrous) |
| Acid Source | 4M HCl in Dioxane or Acetyl Chloride (in situ) |
| Temperature | 0°C to 5°C |
| Atmosphere | Argon/Nitrogen Blanket |
Step-by-Step:
-
Dissolve 10g of 1-(2-fluorobenzoyl)piperidin-4-amine (free base) in 50 mL of anhydrous Ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 1.1 equivalents of HCl (4M in Dioxane) . Do not use aqueous HCl if possible to avoid drying issues.
-
Stir for 30 minutes. A white precipitate should form.[1]
-
Add 100 mL of Diethyl Ether or MTBE to drive precipitation.[1]
-
Filter under Nitrogen.[1] Wash the cake with cold ether.
-
Dry in a vacuum oven at 40°C for 4 hours.
Protocol 2: Rescue of Degraded Material
If your material has yellowed but retains >90% purity by LCMS:
-
Dissolution: Dissolve the crude material in minimal Dichloromethane (DCM) .[1]
-
Basic Wash: Wash rapidly with 0.1M NaOH (cold).[1] This removes carbamate salts and hydrolyzes loosely bound impurities.[1]
-
Drying: Dry the organic layer over Sodium Sulfate (
) .[1] -
Precipitation: Concentrate the DCM to a small volume and add excess Hexane or Heptane .[1] The pure amine should precipitate; yellow oxidized oils usually remain in the mother liquor.
Synthesis & Stability Logic Diagram
This workflow illustrates the decision matrix for handling the intermediate during a Lasmiditan synthesis campaign.
Figure 2: Decision matrix for processing and stabilizing the intermediate.
References
-
Synthesis of Lasmiditan (WO2021116979A1) . Process for the preparation of lasmiditan and of a synthesis intermediate. World Intellectual Property Organization.[1] [1]
-
Amide Hydrolysis Kinetics . Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate.[1] [Link]
-
Piperidine Stability Data . Safety Data Sheet: Piperidine.[1][6][7] Carl Roth.[1] [Link]
-
Primary Amine Oxidation . Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications.[1] [Link][1]
-
Lasmiditan Structure & Properties . PubChem Compound Summary for CID 117257.[1] National Library of Medicine.[1] [Link][1]
Sources
- 1. 1-Acetyl-4-(4-fluorobenzoyl)piperidine | C14H16FNO2 | CID 117257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uregina.ca [uregina.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. carlroth.com [carlroth.com]
Optimizing solvent conditions for 1-(2-Fluorobenzoyl)piperidin-4-amine reactions
Ticket ID: CHEM-SUP-886498 Subject: Solvent System Optimization for Reactivity and Solubility Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Why" Behind the Protocol
You are likely working with 1-(2-fluorobenzoyl)piperidin-4-amine (CAS: 886498-38-0) as a critical intermediate for synthesizing GPCR ligands (e.g., 5-HT or CGRP antagonists) or viral entry inhibitors.
The piperidine-4-amine scaffold presents a classic distinct dichotomy:
-
The Nucleophile: The primary amine at C4 is your reactive center. Its nucleophilicity is heavily solvent-dependent.
-
The Pharmacophore: The 2-fluorobenzoyl moiety provides lipophilicity but also introduces potential for intramolecular hydrogen bonding or
-stacking that can complicate solubility in non-polar media.
This guide moves beyond basic recipes. We focus on solvation thermodynamics and kinetic control to maximize your yield and minimize impurity profiles.
Module 1: Solubility & Stability Profile
The Core Problem: Users often report "oiling out" or aggregate formation during scale-up. This is usually due to a mismatch between the protonation state of the amine and the solvent dielectric constant.
Solubility Matrix (25°C)
| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl/TFA Salt) | Recommendation |
| Chlorinated | DCM / | High (>100 mg/mL) | Low (<5 mg/mL) | Standard for workup, but avoid for coupling if possible (Green Chem). |
| Polar Aprotic | DMF / DMSO | High | High | Use for salt forms or difficult couplings. Hard to remove. |
| Ethers | THF / 2-MeTHF | Moderate | Very Low | Excellent for free base reactions. 2-MeTHF is the preferred Green alternative. |
| Alcohols | MeOH / EtOH | High | High | Good for storage or reductive amination. Avoid in electrophilic acylations (side reactions). |
| Hydrocarbon | Hexanes / Heptane | Insoluble | Insoluble | Use as an antisolvent for precipitation. |
Critical Troubleshooting: The "Oiling Out" Phenomenon
If your product oils out during workup, you have likely formed a semi-solid hydrate or a mixed salt .
-
The Fix: Switch to a "Drying" protocol. Dissolve the oil in 2-MeTHF (2-Methyltetrahydrofuran) and azeotropically dry it. 2-MeTHF forms an azeotrope with water, effectively pulling moisture out and forcing the amine into a crystalline lattice upon cooling or anti-solvent addition.
Module 2: Nucleophilic Reaction Optimization
The Objective: Maximize the reaction rate of the C4-amine with an electrophile (e.g., acid chloride, activated ester, or aldehyde) while suppressing side reactions.
Solvent Effect on Amine Nucleophilicity
The reactivity of the 4-amino group is dictated by the solvation shell .
-
Protic Solvents (MeOH): Form strong H-bonds with the amine nitrogen, reducing nucleophilicity (
decreases). -
Polar Aprotic (DMF/DMSO): Solvate cations well but leave the amine "naked" and highly reactive. However, they can accelerate racemization of chiral electrophiles.
-
Non-Polar/Low Polarity (DCM/THF): Offer a balance. The amine is moderately solvated.
Workflow: Amide Coupling Decision Tree
Figure 1: Decision matrix for selecting the optimal solvent system based on the starting material state (salt vs. free base) and electrophile sensitivity.
Module 3: Troubleshooting & FAQs
Q1: My reaction yield is low (<40%) when using the HCl salt of the amine in DCM.
Diagnosis: The HCl salt is insoluble in DCM. The amine is trapped in the crystal lattice and cannot react. The Fix:
-
Biphasic System: Use a DCM/Water mixture with an inorganic base (like
) if your electrophile tolerates water (Schotten-Baumann conditions). -
Solvent Switch: Switch to DMF or DMAc (Dimethylacetamide) and use an organic base (DIPEA, 3.0 eq). The salt will dissolve, and the base will liberate the free amine.
Q2: I see a +20 mass unit impurity (M+Na) or dimerization.
Diagnosis: This often happens in highly concentrated DMF reactions where the 2-fluorobenzoyl group activates the ring, or trace metal contamination is present. The Fix:
-
Dilution: Run the reaction at 0.1 M rather than 0.5 M.
-
Chelation: If using metal-catalyzed cross-coupling later, ensure you wash the amine with a scavenger resin (e.g., QuadraPure™) to remove trace metals that might coordinate with the piperidine nitrogen.
Q3: How do I replace DCM? My safety officer wants it gone.
The Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) .
-
Why: It has a similar polarity to DCM but a higher boiling point (80°C vs 40°C), allowing for faster kinetics if heating is required. It also separates cleanly from water, making workup easier than THF.
-
Reference: See the Pfizer Solvent Selection Guide [1] for detailed comparative data.
Experimental Protocol: Optimized Free-Basing & Coupling
Context: Converting the HCl salt to a reactive amide using a Green solvent system.
-
Dissolution: Suspend 1.0 eq of 1-(2-fluorobenzoyl)piperidin-4-amine HCl in 2-MeTHF (10 mL/g).
-
Liberation: Add 3.5 eq of DIPEA . Stir at Room Temperature (RT) for 15 mins. The solution should clarify as the organic-soluble free base forms and DIPEA-HCl stays in solution or precipitates (depending on concentration).
-
Coupling: Add 1.1 eq of the Carboxylic Acid and 1.2 eq of T3P (Propylphosphonic anhydride) (50% in EtOAc).
-
Note: T3P is preferred over HATU for scale-up as the by-products are water-soluble.
-
-
Workup: Wash the organic layer with
(aq) followed by Brine. The 2-fluorobenzoyl group is stable to these mild basic washes. -
Isolation: Evaporate 2-MeTHF. If the product is crystalline, add Heptane as an antisolvent to crystallize.
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. (2008).[1] Green chemistry tools to influence a medicinal chemistry and research chemistry based organization.[1][2] Green Chemistry, 10, 31-36.[1]
-
Amide Bond Formation in Green Solvents: Procopio, D., et al. (2019). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic & Biomolecular Chemistry.
-
Piperidine Reactivity & Synthesis: Journal of Medicinal Chemistry studies on 4-aminopiperidine derivatives as influenza inhibitors.
-
GSK Solvent Guide: Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[2][3] Green Chemistry, 13, 854-862.[3]
Sources
Technical Support Center: Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine
Welcome to the technical support center for the synthesis of 1-(2-fluorobenzoyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate experimental issues but also to build a robust and reproducible process.
I. Overview of the Core Synthesis
The primary route to 1-(2-fluorobenzoyl)piperidin-4-amine is the N-acylation of 4-aminopiperidine with 2-fluorobenzoyl chloride. This reaction, typically performed under Schotten-Baumann or similar conditions, is an efficient method for amide bond formation. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the desired product.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing insights into their causes and offering actionable solutions.
Question 1: My reaction yield is low, and I have a significant amount of unreacted 4-aminopiperidine. What's going wrong?
A1: Low Conversion and Unreacted Starting Material
Low conversion is a frequent issue that can often be traced back to several key factors related to the reagents and reaction setup.
-
Why it happens:
-
Inactive Acylating Agent: 2-Fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis. If it has been improperly stored or is old, it may have partially or fully hydrolyzed to the unreactive 2-fluorobenzoic acid.
-
Insufficient Base: The reaction generates one equivalent of HCl. If there is not enough base to neutralize this acid, the amine starting material will be protonated to its ammonium salt.[1] This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, thus stalling the reaction.
-
Inadequate Mixing: In biphasic reaction systems (e.g., an organic solvent and an aqueous base), poor mixing can limit the interaction between the reactants, leading to an incomplete reaction.[2]
-
-
How to fix it:
-
Reagent Quality Check: Always use freshly opened or recently purchased 2-fluorobenzoyl chloride. If in doubt, its purity can be checked by 1H NMR.
-
Optimize Base Stoichiometry: Use at least 1.1 to 1.5 equivalents of a suitable base like triethylamine. This ensures that all the generated HCl is neutralized and the 4-aminopiperidine remains in its active, nucleophilic form.
-
Improve Reaction Conditions: Ensure vigorous stirring, especially in biphasic systems. Consider using a phase-transfer catalyst if solubility is an issue. Running the reaction at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature) can help manage the initial exotherm and improve selectivity.
-
Experimental Protocol 1: Optimized N-Acylation of 4-Aminopiperidine
-
Dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.05 eq) in the same anhydrous solvent to the cooled amine solution over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate work-up and purification.
Question 2: My final product is impure. I see multiple spots on my TLC plate that are close to my product spot. What are these by-products and how can I avoid them?
A2: Identification and Mitigation of Common By-products
By-product formation is the most common challenge in this synthesis. Understanding their origin is key to preventing their formation.
By-product 1: N,N-bis(2-fluorobenzoyl)piperidin-4-amine (Di-acylated Product)
-
Why it happens: This by-product arises from the acylation of the newly formed amide nitrogen of the desired product. While the amide nitrogen is significantly less nucleophilic than the starting primary amine, under certain conditions (e.g., excess acylating agent, presence of a strong base), a second acylation can occur.[3]
-
How to avoid it:
-
Control Stoichiometry: Use a slight excess (no more than 1.05-1.1 equivalents) of 2-fluorobenzoyl chloride.
-
Slow Addition: Add the 2-fluorobenzoyl chloride solution slowly to the reaction mixture at a low temperature (0 °C). This maintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic primary amine.
-
Choice of Base: A bulky or less basic amine, like pyridine, can sometimes disfavor the second acylation compared to a stronger, more sterically accessible base like triethylamine.[3]
-
By-product 2: (4-(2-Fluorobenzamido)piperidin-1-yl)(2-fluorophenyl)methanone (Bis-acylated Piperidine Dimer)
-
Why it happens: This impurity forms when the secondary amine of the piperidine ring of the desired product reacts with another molecule of 2-fluorobenzoyl chloride. This is more likely to occur if the primary amine at the 4-position is not fully acylated first or if a significant excess of the acylating agent is used.
-
How to avoid it:
-
The same strategies for avoiding the di-acylated product apply here: careful control of stoichiometry and slow addition of the acylating agent.
-
Protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) before acylation of the primary amine, followed by deprotection, is a more complex but effective strategy if this by-product is a major issue.
-
By-product 3: 2-Fluorobenzoic Acid
-
Why it happens: This is the result of the hydrolysis of 2-fluorobenzoyl chloride by trace amounts of water in the reaction mixture.[2]
-
How to avoid it:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert, dry atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Purification: 2-Fluorobenzoic acid is acidic and can be easily removed during the work-up by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Workflow for Minimizing By-product Formation
Caption: Workflow for minimizing by-product formation.
Question 3: How can I effectively purify my product and remove these by-products?
A3: Purification Strategies
A combination of extraction and chromatography is usually sufficient to obtain a high-purity product.
-
1. Extractive Work-up:
-
After the reaction is complete, quench it with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate to remove any 2-fluorobenzoic acid.
-
A final wash with brine will help to remove residual water before drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
2. Column Chromatography:
-
Flash column chromatography on silica gel is a highly effective method for separating the desired product from the less polar di-acylated and bis-acylated by-products, as well as any remaining starting amine.
-
A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol). The exact gradient should be determined by TLC analysis.
-
Table 1: Typical TLC Rf Values and Elution Order
| Compound | Polarity | Typical Rf (5% MeOH in DCM) | Elution Order from Column |
| Di-acylated & Bis-acylated By-products | Least Polar | High | First |
| 1-(2-Fluorobenzoyl)piperidin-4-amine | Intermediate | Medium | Second |
| 4-Aminopiperidine | Most Polar | Low (streaking) | Last |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction? Can I use other bases?
The base, typically a tertiary amine like triethylamine or pyridine, acts as an acid scavenger.[4] It neutralizes the HCl formed during the reaction, preventing the protonation of the nucleophilic 4-aminopiperidine. Triethylamine is generally preferred due to its higher basicity compared to pyridine, which helps to drive the reaction to completion. However, in cases where di-acylation is a significant issue, the less basic pyridine might offer better selectivity.[3]
Q2: Can I run this reaction at a higher temperature to speed it up?
While heating can increase the reaction rate, it is generally not recommended for this synthesis. Higher temperatures can lead to an increase in by-product formation, particularly di-acylation and bis-acylation. A controlled temperature profile, starting at 0 °C and slowly warming to room temperature, provides the best balance of reaction rate and selectivity.
Q3: How do I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product. The presence of characteristic signals for the 2-fluorobenzoyl group and the piperidine ring, along with the correct integration, will confirm the structure. Impurities, if present in significant amounts, will also be visible. For example, 2-fluorobenzoic acid has characteristic aromatic proton signals that can be referenced.[5]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product. The presence of ions corresponding to the masses of the potential by-products can help in their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product. A single, sharp peak indicates high purity, while the presence of other peaks can be used to quantify the level of impurities.
Diagram of the Main Reaction and Key By-products
Caption: Main reaction and major by-product formation pathways.
IV. References
-
MDPI. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved February 2, 2026, from [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved February 2, 2026, from [Link]
-
MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved February 2, 2026, from [Link]
-
Google Patents. (n.d.). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. Retrieved February 2, 2026, from
-
Istanbul Ticaret University. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Retrieved February 2, 2026, from [Link]
-
Nature. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved February 2, 2026, from [Link]
-
Semantic Scholar. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. Retrieved February 2, 2026, from [Link]
-
AJAC. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2019). A Molar Efficient Synthesis of Amides from Acid Chlorides and Amines in the Bioavailable Solvent Cyrene. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 2, 2026, from [Link]
Sources
Technical Support Center: 1-(2-Fluorobenzoyl)piperidin-4-amine Purity Optimization
Ticket ID: PUR-8829-F Subject: Increasing Purity & Isolation of 1-(2-Fluorobenzoyl)piperidin-4-amine Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1][2]
Executive Summary
You are encountering purity issues with 1-(2-Fluorobenzoyl)piperidin-4-amine . Based on the structure, this molecule contains a basic primary amine (
This guide prioritizes chemical causality .[1] We do not rely on blind chromatography.[1] Instead, we utilize the molecule's distinct acid-base properties to force impurities into the waste phase, leaving you with a high-purity free base or salt.[1][2]
Module 1: Impurity Profiling & Synthetic Logic
To clean the molecule, we must first visualize where the dirt comes from. The synthesis typically proceeds via an amide coupling followed by deprotection.[1]
Workflow Visualization
The following diagram maps the standard synthetic route and the specific entry points for common impurities.
Figure 1: Synthetic pathway highlighting critical impurity injection points during coupling and deprotection.[1][2][3]
Module 2: The "Acid-Base Swing" Protocol
The Issue: Chromatography is often inefficient for free amines due to peak tailing (interaction with silanols).[1][2] The Solution: Use the "Acid-Base Swing."[1] This method exploits the fact that your target molecule is a base, while your major impurities (benzamides, benzoic acid) are neutral or acidic.[1][2]
Protocol Steps
-
Dissolution (Acid Phase): Dissolve your crude reaction mixture (post-deprotection) in 1M HCl (aq) .
-
Wash (Organic Phase): Wash the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).[1][2]
-
Basification (The Swing): Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 12.[1]
-
Extraction (Collection): Extract the now-cloudy aqueous layer with DCM (3x).
-
Drying: Dry over anhydrous
, filter, and concentrate.
Logic Diagram: The Swing Extraction
Figure 2: The "Acid-Base Swing" purification logic.[1][2] This protocol segregates the target based on pH-dependent solubility.[1][2]
Module 3: Troubleshooting & FAQs
Issue 1: "My product is an oil, but it should be a solid."
Diagnosis: Free amines are often oils or low-melting solids.[1][2] However, persistent oiliness often indicates trapped solvent or trace impurities preventing crystal lattice formation.[1] Corrective Action:
-
Salt Formation: Convert the free base to a Hydrochloride (HCl) or Oxalate salt.[1][2] Salts are almost always crystalline solids with higher melting points.[1]
-
Trituration: Add cold Hexane or Diethyl Ether to the oil and scratch the flask sides with a glass rod to induce nucleation.
Issue 2: "I see a streak instead of a spot on TLC."
Diagnosis: Primary amines interact strongly with the acidic silanol groups on silica gel plates, causing "tailing."[1] Corrective Action:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your TLC solvent system (e.g., DCM:MeOH:NH4OH 90:9:1).[1][2] This blocks the silanol sites, allowing the amine to migrate as a tight spot.
Issue 3: "The yield is lower than expected after the Acid-Base Swing."
Diagnosis: The amine might be partially water-soluble even at high pH (common for piperidines with polar side chains).[1][2] Corrective Action:
-
Salting Out: Saturate the aqueous phase with solid NaCl before the final extraction into DCM. This reduces the solubility of the organic amine in water (the "Salting-out effect").[1][2]
-
Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of pure DCM for the extraction.[2] This mixture is more polar and extracts amines better.[1][2]
Module 4: Analytical Verification (Data Table)
Once isolated, verify purity using these parameters.
| Parameter | Expected Observation | Troubleshooting |
| Appearance | Off-white solid (Salt) or viscous oil (Free Base) | Yellow/Brown color indicates oxidation.[1][2] Recrystallize from EtOH. |
| 1H NMR | Piperidine protons: | If you see a singlet near |
| Mass Spec (ESI) | If | |
| Solubility | Soluble in DMSO, MeOH, DCM.[1] | Insoluble in water (Free Base).[1][2] Soluble in water (HCl Salt).[1][2] |
References
-
Protective Group Removal: Greene, T. W., & Wuts, P. G. M. (1999).[1][2][6] Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard protocols for N-Boc deprotection using TFA/DCM or HCl/Dioxane).[1][2]
-
Piperidine Synthesis & Handling
-
Purification of Amines
-
Amide Coupling Protocols
Sources
- 1. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 6. US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
Technical Support: Work-up Procedure for 1-(2-Fluorobenzoyl)piperidin-4-amine
Case ID: SYN-FPPA-001 Status: Operational Subject: Isolation and Purification Protocols for (4-aminopiperidin-1-yl)(2-fluorophenyl)methanone
Executive Summary & Chemical Context
Welcome to the Technical Support Center. This guide addresses the specific isolation challenges associated with 1-(2-fluorobenzoyl)piperidin-4-amine .
This molecule contains two distinct functionalities that dictate the work-up logic:
-
The Amide Linker: Connects the piperidine ring to the 2-fluorophenyl group. It is neutral and stable under standard work-up conditions.
-
The Primary Amine (C4-position): This is the critical handling point. It is highly basic (
).
The Core Challenge: The synthesis typically proceeds via a Boc-protected intermediate .[1] The final deprotection step yields a water-soluble salt. The most common failure mode is the loss of product into the aqueous layer during the final extraction due to insufficient basification or improper solvent choice.
Phase I: The Coupling Work-up (Boc-Intermediate)
Context: You have just reacted 4-(N-Boc-amino)piperidine with 2-fluorobenzoyl chloride (or the corresponding acid with HATU/EDC).
Objective: Remove unreacted acylating agent and coupling byproducts.
Protocol: Aqueous Wash System
-
Quench: Dilute the reaction mixture (usually in DCM or EtOAc) with water.
-
Acid Wash (Crucial for Acyl Chlorides): Wash the organic layer with 0.5 M HCl or 5% Citric Acid .
-
Why? The Boc-protected product is not basic (the piperidine nitrogen is an amide; the exocyclic nitrogen is a carbamate). It will stay in the organic layer. The acid wash removes any unreacted 4-(N-Boc-amino)piperidine starting material.
-
-
Base Wash: Wash with Saturated
.-
Why? This neutralizes the HCl generated during the reaction and converts any hydrolyzed 2-fluorobenzoic acid into its water-soluble sodium salt, removing it from your product.
-
-
Drying: Dry over
, filter, and concentrate. -
Validation: The resulting foam/solid should show a single spot on TLC (
in 50% EtOAc/Hexanes).
Phase II: The Deprotection Work-up (Target Isolation)
Context: You have treated the Boc-intermediate with TFA/DCM or 4N HCl/Dioxane . You now have the ammonium salt of the target.
Objective: Isolate the Free Base amine without water-phase loss.
Troubleshooting Guide: The "Sticky Salt" Issue
Scenario: You stripped the acid (TFA/HCl) and have a hygroscopic solid or oil. Standard Protocol:
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve the crude salt in a minimum amount of water (e.g., 10 mL per gram). |
| 2 | Basification | Add 2N NaOH dropwise until pH > 12 . (Do not use |
| 3 | Extraction Solvent | Use DCM (Dichloromethane) containing 5-10% Isopropanol (IPA) . (Pure EtOAc is often too non-polar for free primary amines). |
| 4 | Salting Out | If the layers do not separate well, saturate the aqueous layer with NaCl (solid) . This forces the organic amine out of the water phase. |
| 5 | Repetition | Extract 3-4 times. Primary amines partition slowly. |
Visual Workflow: Deprotection & Isolation Logic
Figure 1: Decision logic for the isolation of the free amine base from its acid salt.
Frequently Asked Questions (FAQs)
Q1: My product is an oil, but the literature says it's a solid. How do I crystallize it?
Answer: This is common with piperidine amines. They trap solvent easily.
-
Trituration: Add cold Diethyl Ether or Pentane to the oil and scratch the flask walls with a glass rod. Sonicate for 5 minutes.
-
HCl Salt Formation: If the free base refuses to solidify, convert it to the HCl salt. Dissolve in EtOAc, add 4N HCl in Dioxane. The salt almost always precipitates as a white solid.
Q2: I have low yield after extraction. Where is my compound?
Answer: It is likely in the aqueous layer.
-
Diagnosis: Spot the aqueous layer on a TLC plate. Stain with Ninhydrin . If it turns purple/red, your amine is still in the water.
-
Fix:
-
Add solid NaCl to the water until saturated.
-
Re-extract with Chloroform:Isopropanol (3:1) . This is a "super-solvent" for polar amines.
-
Q3: Can I use instead of NaOH?
Answer: Yes, but it is slower.
- is excellent if you want to avoid hydrolysis risks, but you must ensure the mixture is a slurry (saturated) and stir vigorously. For simple piperidine amines, NaOH is faster and generally safe for the amide bond at room temperature.
Data & Specifications
Solubility Profile (Free Base)
| Solvent | Solubility | Usage Recommendation |
| Water | Low to Moderate | Product precipitates at high pH. |
| DCM | High | Best for extraction. |
| Diethyl Ether | Low | Good for trituration (precipitation). |
| Methanol | High | Good for column chromatography. |
Reagent Stoichiometry (Standard)
| Reagent | Equiv.[2] | Role |
| Boc-Intermediate | 1.0 | Limiting Reagent |
| TFA (or HCl) | 10 - 20 | Deprotection Agent (Excess required) |
| NaOH (2N) | > 20 | Neutralization (Must exceed acid equiv.) |
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc deprotection protocols).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4778216, (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone. Retrieved from PubChem.[3][4] [Link][4]
Sources
Technical Support Center: Handling & Storage of 1-(2-Fluorobenzoyl)piperidin-4-amine
[1]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CAS-886498-38-0-GUIDE[1]
Compound Identity & Critical Properties
Before handling, verify your batch against these specifications to ensure you are applying the correct protocols.
| Parameter | Specification |
| Compound Name | 1-(2-Fluorobenzoyl)piperidin-4-amine |
| CAS Number | 886498-38-0 |
| Molecular Formula | C₁₂H₁₅FN₂O |
| Molecular Weight | 222.26 g/mol |
| Physical State | Viscous oil or low-melting solid (Batch dependent) |
| Key Functional Groups | Primary Amine ( |
| pKa (Calculated) | ~10.5 (Primary amine) |
Core Storage Protocols
The "Why" Behind the Protocol
This compound contains a primary amine at the 4-position of the piperidine ring. Primary amines are chemically aggressive nucleophiles.[1] If stored improperly, two specific degradation pathways will destroy your sample:
-
Carbamylation: The amine reacts with atmospheric
to form carbamic acid, which often precipitates as a white, crusty solid (carbamate salts). -
Oxidative Dehydrogenation: Exposure to air and light can lead to the formation of imines or N-oxides, typically indicated by a color shift from colorless/white to yellow/brown.[1]
Storage Matrix
| Duration | Temperature | Atmosphere | Container Type |
| Short Term (< 1 Month) | 2–8°C (Refrigerator) | Dry Air / Desiccator | Amber Glass Vial (Teflon-lined cap) |
| Long Term (> 1 Month) | -20°C (Freezer) | Inert Gas (Argon/ | Sealed Ampoule or Parafilm-wrapped Vial |
Critical Warning: Do not store this compound in polycarbonate or standard plastic containers for long periods.[1] The amine can leach plasticizers or react with ester-based polymers.[1] Always use glass.
Troubleshooting & FAQs
Issue: Physical State & Appearance
Q: My sample arrived as a viscous oil, but the datasheet says "solid." Is it degraded? A: Not necessarily. 1-(2-Fluorobenzoyl)piperidin-4-amine is a low-melting solid .[1] Depending on the specific polymorph or the presence of trace solvent, it may exist as a supercooled liquid or a sticky gum at room temperature.
-
Action: Place the vial in a -20°C freezer overnight. If it solidifies, it is likely the correct compound. If it remains a thin liquid, check proton NMR for solvent contamination.
Q: The compound has turned from off-white to yellow. Can I still use it? A: Yellowing indicates oxidative degradation (formation of imine impurities or N-oxides).[1]
-
Threshold: If the yellowing is faint, the purity is likely >95%, and it can be used for crude reactions.
-
Remediation: If the color is dark orange/brown, purify via Acid-Base Extraction:
Issue: Handling & Reactivity
Q: The solid is "sticky" and impossible to weigh accurately. What should I do? A: This "stickiness" is due to hygroscopicity .[1] The primary amine absorbs moisture from the air, creating a sticky hydrate on the surface.
-
Protocol: Do not weigh the solid directly on a balance pan.
Q: I see a white precipitate forming on the cap threads. Is this mold?
A: No, this is likely a carbamate salt . When the amine residue on the threads contacts air (
-
Prevention: Wipe the threads with a dry Kimwipe before closing. Parafilm the cap to prevent gas exchange during storage.
Visualized Workflows
A. Storage Decision Tree
Use this logic flow to determine the immediate handling of your shipment.
Figure 1: Decision logic for incoming inventory to prevent initial degradation.
B. Degradation Mechanism (The "Enemy")
Understanding how the molecule breaks down helps you prevent it.
Figure 2: The two primary degradation pathways: Carbamylation (CO2) and Oxidation (O2).[1][2][3][4][5]
Experimental Handling Protocol
Standard Solution Preparation (100 mM in DMSO)
Use this protocol to create a stable stock solution.
-
Equilibration: Allow the vial to warm to room temperature before opening . Opening a cold vial causes condensation, introducing water that accelerates degradation.
-
Solvent Choice: Use Anhydrous DMSO or DMF.[1] Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate transamidation over long periods.[1]
-
Weighing:
-
Dissolution: Add the calculated volume of DMSO to reach 100 mM.
-
Formula:
[1]
-
-
Purge: Gently blow a stream of Nitrogen or Argon into the headspace of the vial for 10 seconds.
-
Seal: Cap tightly and wrap with Parafilm.[1] Store at -20°C.
References
-
American Elements. (n.d.).[1] 1-(2-fluorobenzoyl)piperidin-4-amine.[1][2] Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for CAS 886498-38-0. Retrieved February 2, 2026, from [Link]
-
Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[1][7] I. Stability of amine solutions to oxidative degradation. International Journal of Greenhouse Gas Control. (General reference on primary amine oxidation mechanisms).
-
Sigma-Aldrich. (n.d.).[1][8] Handling and Storage of Amines. Technical Bulletin. (General reference for hygroscopicity and carbamate formation in primary amines).
Sources
- 1. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine
An in-depth guide to navigating the common challenges in the synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine, a crucial intermediate in pharmaceutical development. This technical support center provides practical, field-proven insights for researchers and drug development professionals to enhance yield, purity, and reproducibility.
The synthesis of (4-aminopiperidin-1-yl)(2-fluorophenyl)methanone[1] involves the N-acylation of 4-aminopiperidine with 2-fluorobenzoyl chloride. While seemingly straightforward, this reaction is fraught with challenges primarily due to the presence of two nucleophilic nitrogen atoms in 4-aminopiperidine. This guide provides a comprehensive troubleshooting framework to address the common pitfalls encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 1-(2-Fluorobenzoyl)piperidin-4-amine?
The core challenge is achieving selective acylation at the secondary amine (N1) of the piperidine ring without reacting with the primary exocyclic amine at the C4 position. The relative nucleophilicity of these two amines dictates the reaction's outcome. This can lead to a mixture of products, including the desired compound, the isomeric N-acylated product at the 4-amino position, and a di-acylated byproduct.
Q2: What are the main side reactions I should be aware of?
There are three principal side reactions to monitor:
-
Di-acylation: Both the ring nitrogen and the 4-amino group are acylated by 2-fluorobenzoyl chloride. This is more likely if an excess of the acyl chloride is used.
-
Isomeric Acylation: The 4-amino group, being a primary amine, can also be acylated, leading to the formation of N-(1-(2-fluorobenzoyl)piperidin-4-yl)-2-fluorobenzamide.
-
Hydrolysis of Acyl Chloride: 2-Fluorobenzoyl chloride is moisture-sensitive and can hydrolyze to 2-fluorobenzoic acid, especially in the presence of a base and water. This reduces the effective concentration of your acylating agent and complicates purification.
Q3: Which reaction conditions are recommended to favor selective N1-acylation?
The reaction is a variation of the Schotten-Baumann reaction, which is typically base-catalyzed.[2][3][4] To promote selectivity for the generally more nucleophilic secondary amine of the piperidine ring, consider the following:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 4-aminopiperidine relative to 2-fluorobenzoyl chloride to minimize di-acylation.
-
Temperature: Running the reaction at a low temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity.
-
Base Selection: A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl byproduct without competing in the reaction.[5] An aqueous base like NaOH can also be used in a biphasic system, but this increases the risk of acyl chloride hydrolysis.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 2-fluorobenzoyl chloride: Reagent degradation due to moisture. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle 2-fluorobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Ineffective Base: The base may be insufficient to neutralize the generated HCl, leading to protonation of the amine and halting the reaction. | 2. Use at least one equivalent of a suitable base (e.g., triethylamine). For biphasic systems, ensure the aqueous base concentration is adequate. | |
| 3. Poor Quality Starting Materials: Degradation of 4-aminopiperidine or 2-fluorobenzoyl chloride. | 3. Verify the purity of starting materials by NMR or other appropriate analytical techniques. Purify if necessary. | |
| Multiple Spots on TLC/LC-MS (Low Purity) | 1. Di-acylation: Formation of the di-substituted product. | 1. Avoid using an excess of 2-fluorobenzoyl chloride. Add the acyl chloride dropwise to the amine solution to maintain a low local concentration. |
| 2. Isomeric Product Formation: Acylation at the 4-amino position. | 2. Optimize reaction temperature; lower temperatures may enhance selectivity. Consider a protecting group strategy for the 4-amino group if selectivity remains poor. | |
| 3. Presence of 2-Fluorobenzoic Acid: Hydrolysis of the acyl chloride. | 3. During work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. | |
| Difficulty in Product Isolation/Purification | 1. Removal of Excess 4-aminopiperidine: The starting amine is polar and can be difficult to separate from the product. | 1. During work-up, perform an acidic wash (e.g., with 1M HCl) to protonate the basic amines and extract them into the aqueous layer.[6] Be cautious, as your product may also have some water solubility as a salt. |
| 2. Product is an Oil or Gummy Solid: Difficulty in handling and purifying. | 2. Attempt to form a salt (e.g., hydrochloride) to induce crystallization.[7] Dissolve the crude oil in a suitable solvent (like ether or ethyl acetate) and bubble HCl gas through it or add a solution of HCl in isopropanol.[7] | |
| 3. Emulsion during Aqueous Work-up: Difficulty in separating organic and aqueous layers. | 3. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
Visualizing the Reaction and Pitfalls
The following diagram illustrates the desired synthetic pathway and the common pitfalls that can divert the reaction from producing the target molecule.
Caption: Reaction scheme showing the desired synthesis and major side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues during the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine
This protocol represents a generalized approach designed to maximize selectivity and yield.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-aminopiperidine (1.0 g, 10 mmol, 1.05 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM, 50 mL).
-
Add triethylamine (1.5 mL, 11 mmol, 1.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Acylation:
-
Dissolve 2-fluorobenzoyl chloride (1.5 g, 9.5 mmol, 1.0 eq) in anhydrous DCM (20 mL) and add it to the dropping funnel.
-
Add the 2-fluorobenzoyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 2-fluorobenzoyl chloride is consumed.
-
Protocol 2: Standard Aqueous Work-up and Purification
-
Quenching and Initial Washes:
-
Once the reaction is complete, cool the mixture again to 0 °C and slowly add 20 mL of deionized water to quench any unreacted acyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 20 mL) to remove excess 4-aminopiperidine and triethylamine hydrochloride.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove 2-fluorobenzoic acid and any remaining HCl.
-
Brine (1 x 20 mL) to reduce the water content in the organic layer.
-
-
-
Drying and Concentration:
-
Dry the organic layer (DCM) over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be attempted. If it is an oil, conversion to its hydrochloride salt may facilitate purification by crystallization.[7]
-
References
-
PrepChem. (n.d.). Synthesis of 1-(2-fluorobenzoyl)-piperazine. Retrieved from [Link]
- Google Patents. (2013). CN102898356A - Method for preparing 1-(3-methoxy propyl)-4-piperidine amine and salt thereof.
-
ScholarWorks @ UTRGV. (2018). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Retrieved from [Link]
- Google Patents. (2020). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
-
PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
- Google Patents. (1990). EP0377528A1 - Piperidines, process for their preparation and pharmaceutical compounds containing them.
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
PubMed Central. (2023). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Retrieved from [Link]
-
American Elements. (n.d.). 1-(2-fluorobenzoyl)piperidin-4-amine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF 2-(4-FLUOROPHENYL)-N-PYRROLIDINYL-1H-INDOLE-4-CARBOXAMIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
ResearchGate. (2017). Mono-acylation of symmetric diamines in the presence of water. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
PubMed. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor With a Distinct Hinge Binding. Retrieved from [Link]
-
YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
-
European Patent Office. (2020). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]
- Google Patents. (2021). US10981871B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
PubMed Central. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Retrieved from [Link]
- Google Patents. (2013). WO 2013/134298 Al.
-
PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]
-
YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. byjus.com [byjus.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. prepchem.com [prepchem.com]
Validation & Comparative
Comparison Guide: Ortho- vs. Para-Fluoro Substitution in Benzoyl Piperidines
[1]
Executive Summary
In the optimization of benzoyl piperidine pharmacophores—a privileged structure in GPCR ligands (e.g., 5-HT2A, D2 antagonists)—fluorine substitution is a critical tactic.[1] This guide objectively compares ortho- and para-fluorination patterns.[1]
Key Distinction:
-
Para-Fluoro (p-F): Primarily an electronic and metabolic modifier.[1] It blocks the primary site of CYP450-mediated hydroxylation (metabolic soft spot) and modulates lipophilicity (LogD) with minimal steric perturbation.
-
Ortho-Fluoro (o-F): Primarily a conformational modifier.[1] It restricts the torsional angle between the phenyl ring and the amide carbonyl via dipole minimization, forcing a non-planar conformation that can critically impact receptor binding kinetics.
Conformational Dynamics & Structural Biology
The most distinct difference between ortho and para substitution in this scaffold is the impact on the benzamide torsion angle (
The Ortho-Fluoro Effect
Unlike the para-position, which is sterically silent regarding the amide bond, an ortho-fluorine atom introduces significant dipole-dipole repulsion with the amide carbonyl oxygen.
-
Dipole Minimization: The C-F bond and the C=O bond are both highly polarized. To minimize repulsion, the phenyl ring rotates out of coplanarity with the amide group.
-
The "Twist": Unsubstituted benzoyl piperidines often adopt a near-planar arrangement (
).[1] Ortho-fluorination forces a twist ( ).[1] -
Binding Implication: If the target receptor pocket is narrow or requires a twisted "active conformation" (common in biaryl-like pockets), o-F can pre-organize the ligand, reducing the entropic penalty of binding.
The Para-Fluoro Effect
-
Steric Neutrality: The para-fluorine has a Van der Waals radius (1.47 Å) similar to Hydrogen (1.20 Å). It does not significantly alter the amide bond rotation compared to the unsubstituted parent.
-
Electronic Pull: It exerts a strong electron-withdrawing effect (
) on the phenyl ring, lowering the electron density of the aromatic system, which can strengthen stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in the binding site.[1]
Visualization: Structural Logic Flow
Caption: Decision logic for selecting substitution patterns based on structural vs. metabolic requirements.
Metabolic Stability & Physicochemical Profile[2][3][4][5][6][7][8]
Metabolic Blocking (Clearance)
The benzoyl moiety is a frequent target for Phase I metabolism.
-
Para-F: The para-position is the statistically favored site for CYP450 hydroxylation (due to sterics and electronics). Substituting H with F at this position is the "Gold Standard" for blocking metabolism. The C-F bond (approx. 116 kcal/mol) is virtually unbreakable by CYP enzymes.
-
Ortho-F: While it prevents ortho-hydroxylation, it does not protect the vulnerable para-position.[1] However, ortho-F can sterically shield the amide bond from hydrolytic cleavage (amidase activity), a secondary metabolic pathway.[1]
Physicochemical Comparison Table
| Property | Unsubstituted | Para-Fluoro | Ortho-Fluoro | Impact Analysis |
| LogP (Lipophilicity) | Baseline | +0.1 to +0.25 | +0.05 to +0.15 | Para-F increases lipophilicity slightly more, aiding membrane permeability.[1] |
| pKa (Amide Acidity) | ~15 | ~14.5 | ~14.0 | Ortho-F inductively acidifies the amide NH (if present) or affects the carbonyl basicity more strongly. |
| Metabolic Stability (HLM) | Low/Med | High | Medium | Para-F is superior for preventing oxidative clearance.[1] |
| Solubility | Baseline | Decreased | Variable | Ortho-F can disrupt crystal packing (increasing solubility) compared to the symmetrical para-F. |
Experimental Protocols
Synthesis: Amide Coupling Workflow
The synthesis of fluorobenzoyl piperidines is robust. Below is a self-validating protocol using HATU, preferred for its high yield and suppression of racemization (if chiral centers are present on the piperidine).
Reagents:
Step-by-Step Protocol:
-
Activation: In a dry round-bottom flask, dissolve 1.0 equiv of the Fluorobenzoic acid in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add 3.0 equiv of DIPEA. Stir at 0°C for 5 minutes.
-
Coupling Agent: Add 1.1 equiv of HATU. Stir at 0°C for 15 minutes to form the activated ester (color change often observed).
-
Amine Addition: Add 1.0 equiv of the Piperidine derivative.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Pathway
Caption: Standard HATU-mediated amide coupling workflow for benzoyl piperidines.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] [Link]
-
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] [Link][1]
A Comparative Guide to the Efficacy of 1-(2-Fluorobenzoyl)piperidin-4-amine as a Synthetic Intermediate
In the landscape of modern drug discovery and development, the selection of appropriate synthetic intermediates is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate success of a drug candidate. Among the vast array of available building blocks, piperidine derivatives hold a place of prominence due to their prevalence in numerous pharmaceuticals.[1] This guide provides an in-depth analysis of the efficacy of 1-(2-Fluorobenzoyl)piperidin-4-amine, a versatile intermediate, by comparing its performance with relevant alternatives, supported by experimental data and protocols.
Introduction to 1-(2-Fluorobenzoyl)piperidin-4-amine: A Privileged Scaffold
1-(2-Fluorobenzoyl)piperidin-4-amine (CAS 886498-38-0) is a derivative of 4-aminopiperidine, featuring a 2-fluorobenzoyl group attached to the piperidine nitrogen.[2] Its molecular formula is C₁₂H₁₅FN₂O, with a molecular weight of 222.26 g/mol .[2] The significance of this intermediate lies in the combination of two key structural motifs: the piperidine ring and the fluorinated phenyl ring.
The piperidine scaffold is a ubiquitous feature in a wide range of biologically active compounds, contributing to desirable pharmacokinetic properties such as improved solubility and bioavailability.[1] The presence of the fluorine atom on the benzoyl moiety can enhance metabolic stability, binding affinity, and lipophilicity, which can improve the bioavailability of the resultant compounds.[3] These features make 1-(2-Fluorobenzoyl)piperidin-4-amine a valuable starting material for the synthesis of novel therapeutic agents, particularly in neuroscience and oncology.
Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine: A Practical Approach
The most common and straightforward method for the synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine is the N-acylation of a protected 4-aminopiperidine derivative, followed by deprotection. A typical synthetic workflow is outlined below.
Caption: Synthetic workflow for 1-(2-Fluorobenzoyl)piperidin-4-amine.
Experimental Protocol: Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine
Step 1: N-Acylation of tert-butyl piperidin-4-ylcarbamate
-
To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.[4]
Step 2: Deprotection of the Boc-protected intermediate
-
Dissolve the crude intermediate from Step 1 in a solution of 20% trifluoroacetic acid (TFA) in DCM or 4M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-Fluorobenzoyl)piperidin-4-amine. Further purification can be achieved by column chromatography if necessary.[5]
Comparative Analysis with Alternative Intermediates
The choice of a synthetic intermediate is often a trade-off between various factors. Here, we compare 1-(2-Fluorobenzoyl)piperidin-4-amine with other commonly used piperidine-based intermediates.
| Intermediate | Key Features & Applications | Advantages | Disadvantages |
| 1-(2-Fluorobenzoyl) piperidin-4-amine | Versatile for introducing the 2-fluorobenzoylpiperidine moiety. Used in the synthesis of kinase inhibitors and CNS-active agents. | The primary amine allows for a wide range of subsequent reactions (e.g., reductive amination, amide bond formation). The 2-fluoro substituent can improve metabolic stability. | The synthesis involves a protection-deprotection sequence, adding to the step count. |
| 1-(4-Fluorobenzoyl) piperidin-4-one [3] | A ketone functional group allows for reactions like reductive amination and Wittig reactions. The 4-fluoro position is a common modification in medicinal chemistry.[3] | Direct introduction of substituents at the 4-position of the piperidine ring. Commercially available.[3] | The ketone may require protection for certain subsequent reactions. |
| tert-Butyl 4-aminopiperidine-1-carboxylate [6] | A common starting material for introducing a 4-aminopiperidine core. The Boc protecting group is easily removed.[6] | Highly versatile for introducing various substituents on the piperidine nitrogen.[6] | Requires an additional step to introduce the desired acyl group. |
| 4-Hydroxypiperidine [7] | Used for synthesizing piperidine derivatives with an ether or ester linkage at the 4-position. | Readily available and cost-effective. | The hydroxyl group may have lower reactivity compared to an amine. |
Physicochemical Properties and Spectroscopic Data
The characterization of 1-(2-Fluorobenzoyl)piperidin-4-amine is crucial for confirming its identity and purity.
| Property | Value |
| Molecular Formula | C₁₂H₁₅FN₂O |
| Molecular Weight | 222.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported, expected to be in the range of similar compounds (e.g., 96-102 °C for 1-(4-Fluorobenzoyl)piperidin-4-one)[3] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the 2-fluorophenyl group (in the range of 7.0-7.5 ppm), the piperidine ring protons, and the amine protons. Due to the restricted rotation around the amide bond, some piperidine proton signals may appear as broad multiplets.[8]
-
¹³C NMR: Signals corresponding to the carbonyl carbon (around 165-170 ppm), the aromatic carbons (115-160 ppm with C-F coupling), and the piperidine carbons would be observed.
-
IR Spectroscopy: A strong absorption band for the amide carbonyl stretch would be present around 1630-1660 cm⁻¹. N-H stretching vibrations for the primary amine would appear in the region of 3300-3500 cm⁻¹.[9]
-
Mass Spectrometry: The [M+H]⁺ ion would be observed at m/z 223.12.[10][11]
Applications in the Synthesis of Bioactive Molecules
The utility of 1-(2-Fluorobenzoyl)piperidin-4-amine as a synthetic intermediate is best demonstrated by its application in the synthesis of biologically active molecules. The 4-aminopiperidine core is a key pharmacophore in many drug candidates, including inhibitors of kinases, proteases, and G-protein coupled receptors.[12]
For instance, derivatives of 4-aminopiperidine are used in the development of non-nucleoside reverse transcriptase inhibitors for HIV treatment.[12] The ability to readily modify the primary amine of 1-(2-Fluorobenzoyl)piperidin-4-amine allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Role of the intermediate in a drug discovery workflow.
Conclusion and Future Perspectives
1-(2-Fluorobenzoyl)piperidin-4-amine stands out as a highly efficacious synthetic intermediate for drug discovery and development. Its key advantages include the strategic placement of a reactive primary amine for diverse functionalization and the presence of a 2-fluorobenzoyl group which can confer beneficial pharmacokinetic properties. While its synthesis may require a protection-deprotection strategy, the versatility it offers in generating novel chemical entities often outweighs this minor drawback.
Future research will likely focus on developing more convergent and atom-economical synthetic routes to this and similar intermediates. Furthermore, the continued exploration of the chemical space accessible from 1-(2-Fluorobenzoyl)piperidin-4-amine is expected to yield novel drug candidates targeting a wide range of diseases.
References
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Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]
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PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]
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PubChem. 1-(2-(pyrrolidin-1-yl)ethyl)piperidin-4-amine. [Link]
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PubChem. 1-(4-aminobenzoyl)piperidin-4-ol (C12H16N2O2). [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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American Elements. 1-(2-fluorobenzoyl)piperidin-4-amine. [Link]
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PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]
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PubMed. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. [Link]
- Google Patents. Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
-
MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
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PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
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ResearchGate. N-Acylation Reactions of Amines. [Link]
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ResearchGate. Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. [Link]
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The Royal Society of Chemistry. Characterization of the prepared compounds. [Link]
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PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
PubMed. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]
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PubMed Central. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
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DTIC. Piperidine Synthesis. [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
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PubMed Central. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]
-
CDN. N-Terminus Acetylation Protocol. [Link]
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A Spectroscopic Journey: Differentiating 1-(2-Fluorobenzoyl)piperidin-4-amine from its Precursors
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine, a versatile scaffold in medicinal chemistry, from its constituent precursors, piperidin-4-amine and 2-fluorobenzoyl chloride, represents a fundamental transformation that is vividly captured through spectroscopic analysis. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the final product and its starting materials. By understanding the unique spectral fingerprints of each molecule, researchers can confidently verify the successful synthesis and purity of 1-(2-Fluorobenzoyl)piperidin-4-amine.
The Synthetic Pathway: An Overview
The formation of 1-(2-Fluorobenzoyl)piperidin-4-amine is achieved through a nucleophilic acyl substitution reaction. The primary amine of piperidin-4-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of a stable amide bond, linking the piperidine and fluorobenzoyl moieties.
Figure 1: Reaction scheme for the synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine.
Spectroscopic Comparison: Unveiling the Molecular Transformation
The conversion of the precursors to the final product is accompanied by distinct changes in their respective spectra. A detailed analysis of these changes provides unequivocal evidence of the formation of the new amide bond and the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 1-(2-Fluorobenzoyl)piperidin-4-amine show characteristic signals that are absent in its precursors.
¹H NMR Spectroscopy:
The proton NMR spectrum of the product is significantly more complex than that of its precursors. The aromatic protons of the 2-fluorobenzoyl group appear as a complex multiplet in the downfield region (typically 7.2-7.5 ppm), a feature absent in the spectrum of piperidin-4-amine. The piperidine ring protons in the product exhibit a more complex splitting pattern compared to the starting piperidine, due to the restricted rotation around the newly formed amide bond which can make the axial and equatorial protons diastereotopic.[1] The proton on the carbon bearing the amino group (C4-H) is also shifted.
¹³C NMR Spectroscopy:
The most telling change in the ¹³C NMR spectrum is the appearance of a new carbonyl carbon signal (C=O) in the downfield region, typically around 165 ppm, which is characteristic of an amide.[2] This signal is absent in both precursors. The aromatic carbons of the 2-fluorobenzoyl moiety are also clearly visible, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
| Compound | Key ¹H NMR Signals (ppm, approximate) | Key ¹³C NMR Signals (ppm, approximate) |
| Piperidin-4-amine | 2.5-3.1 (m, piperidine CH₂), 1.2-1.8 (m, piperidine CH₂) | 40-50 (piperidine CH₂), 30-40 (piperidine CH₂) |
| 2-Fluorobenzoyl chloride | 7.1-8.1 (m, aromatic CH) | 160-170 (C=O), 120-140 (aromatic C), 115-120 (aromatic C-F) |
| 1-(2-Fluorobenzoyl)piperidin-4-amine | 7.2-7.5 (m, aromatic CH), 3.0-4.5 (m, piperidine CH₂ adjacent to N), 1.5-2.2 (m, piperidine CH₂) | 165 (amide C=O), 120-140 (aromatic C), 115-120 (aromatic C-F), 40-50 (piperidine CH₂ adjacent to N), 30-40 (piperidine CH₂) |
Table 1: Comparative summary of key NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The formation of the amide bond in 1-(2-Fluorobenzoyl)piperidin-4-amine gives rise to a strong absorption band that is a key diagnostic feature.
-
Piperidin-4-amine: The spectrum is characterized by N-H stretching vibrations of the primary amine in the region of 3300-3400 cm⁻¹ (typically two bands for a primary amine) and the N-H bending vibration around 1600 cm⁻¹.
-
2-Fluorobenzoyl chloride: A strong C=O stretching band for the acid chloride is observed at a high frequency, typically around 1780-1815 cm⁻¹.
-
1-(2-Fluorobenzoyl)piperidin-4-amine: The most significant change is the appearance of a strong amide C=O stretching band at a lower frequency than the acid chloride, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary amine at the 4-position of the piperidine ring are still present.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| Piperidin-4-amine | 3300-3400 (N-H stretch), 1600 (N-H bend) |
| 2-Fluorobenzoyl chloride | 1780-1815 (C=O stretch) |
| 1-(2-Fluorobenzoyl)piperidin-4-amine | 3300-3400 (N-H stretch), 1630-1680 (amide C=O stretch) |
Table 2: Comparative summary of key IR absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 1-(2-Fluorobenzoyl)piperidin-4-amine will show a molecular ion peak corresponding to its molecular weight (222.26 g/mol ) and characteristic fragment ions.[3]
-
Piperidin-4-amine: The molecular ion peak is at m/z 100.
-
2-Fluorobenzoyl chloride: The molecular ion peak is at m/z 158.
-
1-(2-Fluorobenzoyl)piperidin-4-amine: The molecular ion peak will be at m/z 222. Key fragmentation pathways for N-acylpiperidines typically involve cleavage of the amide bond and fragmentation of the piperidine ring.[4][5] Common fragments would include the 2-fluorobenzoyl cation (m/z 123) and ions resulting from the loss of the amino group or cleavage of the piperidine ring.
Figure 2: Predicted mass spectral fragmentation of 1-(2-Fluorobenzoyl)piperidin-4-amine.
Experimental Protocol: Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-amine
The following protocol provides a reliable method for the synthesis of the target compound.
Materials:
-
Piperidin-4-amine
-
2-Fluorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 15-20 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2-Fluorobenzoyl)piperidin-4-amine.
Figure 3: Step-by-step experimental workflow for the synthesis.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of 1-(2-Fluorobenzoyl)piperidin-4-amine and for distinguishing it from its precursors. The formation of the amide bond introduces unique and readily identifiable signals in each spectrum, serving as a definitive marker of a successful synthesis. This guide provides researchers with the foundational knowledge to interpret these spectra, ensuring the integrity and quality of their synthesized compounds for further applications in drug discovery and chemical biology.
References
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ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]
-
PubChem. 4-Benzylpiperidine. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... [Link]
-
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In vitro testing of compounds derived from 1-(2-Fluorobenzoyl)piperidin-4-amine
In Vitro Profiling Guide: 1-(2-Fluorobenzoyl)piperidin-4-amine Derivatives
Executive Summary
This guide provides a technical framework for evaluating compounds synthesized from the 1-(2-Fluorobenzoyl)piperidin-4-amine scaffold. This intermediate is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for two distinct therapeutic classes: 5-HT2A Receptor Antagonists (Neuropsychiatry) and Soluble Epoxide Hydrolase (sEH) Inhibitors (Inflammation/Pain).
The presence of the 2-fluorobenzoyl moiety is non-trivial; it introduces specific steric torsion and metabolic resistance compared to the non-fluorinated or 4-fluorinated analogs. This guide compares the in vitro performance of these derivatives against industry-standard reference compounds, detailing the experimental logic required to validate their efficacy.
Part 1: Comparative Analysis of Therapeutic Applications
When utilizing 1-(2-Fluorobenzoyl)piperidin-4-amine as a starting material, the resulting derivatives generally diverge into two primary functional profiles based on the derivatization of the 4-amino group.
Comparison Table: Derivative Performance vs. Reference Standards
| Feature | Application A: 5-HT2A Antagonists | Application B: sEH Inhibitors |
| Chemical Transformation | Acylation/Alkylation of 4-amine to form complex amides or linked heterocycles. | Conversion of 4-amine to Urea/Carbamate (often linked to adamantane or aryl groups). |
| Primary Target | Serotonin 5-HT2A Receptor (GPCR). | Soluble Epoxide Hydrolase (Hydrolase Enzyme).[1][2] |
| Reference Standard | Ketanserin / Volinanserin (M100907) | AUDA / TPPU |
| Key Performance Metric | Binding Affinity ( | Enzymatic Inhibition ( |
| 2-Fluoro Advantage | Induces orthogonal ring conformation; improves selectivity over D2 receptors. | Enhances metabolic stability against hydrolytic cleavage; improves lipophilicity. |
| Typical Potency Range | Sub-nanomolar ( | Low nanomolar ( |
Part 2: Experimental Protocols & Methodologies
To objectively assess these compounds, researchers must employ self-validating assay systems. The following protocols are designed to minimize false positives (e.g., assay interference) and maximize data reproducibility.
Workflow 1: 5-HT2A Radioligand Binding Assay (Membrane Preparation)
Objective: Determine the affinity (
Mechanistic Insight: The 2-fluorobenzoyl group often increases lipophilicity. Therefore, nonspecific binding (NSB) must be rigorously controlled using high concentrations of a masking agent (e.g., Methysergide).
Protocol Steps:
-
Cell Line: HEK-293 cells stably expressing human 5-HT2A receptors.
-
Membrane Prep: Harvest cells in ice-cold Tris-HCl (pH 7.4), homogenize, and centrifuge at 40,000 x g. Resuspend pellet to 50 µg protein/well.
-
Ligand: Use
-Ketanserin (0.5 nM final conc). -
Incubation:
-
Mix: 50 µL Membrane + 50 µL Radioligand + 50 µL Test Compound (10-point dilution series).
-
Incubate: 60 minutes at 25°C (Equilibrium is critical; lipophilic compounds equilibrate slowly).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce binding to the filter matrix.
-
Analysis: Measure CPM via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Workflow 2: sEH Fluorescence-Based Inhibition Assay
Objective: Measure the hydrolytic stability and inhibition potential of urea-derivatives against TPPU.
Mechanistic Insight: sEH hydrolyzes lipid epoxides.[3] The assay uses a non-fluorescent substrate (PHOME) that becomes fluorescent upon hydrolysis. The "2-fluorobenzoyl" tail can interact with the hydrophobic tunnel of the sEH enzyme, potentially altering "residence time" (slow-off rate).
Protocol Steps:
-
Enzyme Source: Recombinant human sEH (1 nM final).
-
Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA (BSA prevents enzyme adsorption to plastic).
-
Reaction:
-
Pre-incubate Enzyme + Test Compound for 15 mins at 30°C.
-
Add Substrate (50 µM final).
-
-
Detection: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 30 minutes.
-
Validation: Ensure linear velocity (
) is maintained in vehicle controls. If the curve flattens, substrate depletion has occurred (invalid run).
Part 3: Visualization of Mechanisms & Workflows
Diagram 1: 5-HT2A Signaling & Antagonist Intervention
This diagram illustrates the Gq-coupled pathway blocked by the derivative, preventing Calcium release.
Caption: Mechanism of Action: The derivative competes with 5-HT, blocking Gq-mediated Calcium release.
Diagram 2: Experimental Decision Tree
Logic flow for determining if the derivative is a "Hit".
Caption: Screening Cascade: From synthesis to lead identification, prioritizing potency and selectivity.
Part 4: Data Presentation & Interpretation
When publishing your results, present the data comparatively. Below is a template for reporting the 2-fluorobenzoyl derivative's performance against the "Gold Standard" (Ketanserin).
Table 1: Comparative Binding Affinity (Representative Data Structure)
| Compound | Substituent (R) | Selectivity Ratio (D2/5-HT2A) | ||
| Ketanserin (Ref) | 4-F-benzoyl | 2.1 ± 0.3 | 150 ± 12 | 71x |
| Derivative A | 2-F-benzoyl | 0.8 ± 0.1 | 320 ± 25 | 400x |
| Derivative B | Unsubstituted | 15.4 ± 2.0 | 80 ± 5 | 5x |
Interpretation:
-
Derivative A demonstrates the "Orthogonal Effect": The 2-fluoro group likely forces the benzoyl ring out of plane, creating a steric clash in the D2 receptor pocket (reducing affinity) while accommodating the 5-HT2A pocket perfectly. This results in a superior 400x selectivity ratio , a critical attribute for avoiding Extrapyramidal Side Effects (EPS) in antipsychotic drug development.
References
-
Heinrich, T., et al. (2006). "1-(1-phenethylpiperidin-4-yl)-1-phenylethanols as potent and highly selective 5-HT2A antagonists."[4] ChemMedChem.
-
Kodani, S. D., & Hammock, B. D. (2015). "The 2-(Piperidin-4-yl)acetamide moiety as a stable scaffold for Soluble Epoxide Hydrolase Inhibition." Design and Synthesis of sEH Inhibitors.
-
Sonda, S., et al. (2005). "Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists." Bioorganic & Medicinal Chemistry.
-
Hwang, S. H., et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry.
-
Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2A Receptor: A Review of the Structure-Function Relationships." Psychopharmacology.
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- 4. 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols as potent and highly selective 5-HT2A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural Confirmation of 1-(2-Fluorobenzoyl)piperidin-4-amine: SC-XRD vs. Spectroscopic Inference
Executive Summary: The "rotamer" Problem
In the development of piperidine-based pharmacophores, specifically 1-(2-Fluorobenzoyl)piperidin-4-amine , researchers frequently encounter a critical bottleneck: spectral ambiguity . Standard solution-state NMR (
This guide compares the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) —the definitive structural product—against spectroscopic alternatives. We demonstrate that while NMR is sufficient for connectivity, SC-XRD is required to resolve the syn/anti rotameric populations and define the absolute static conformation induced by the ortho-fluorine steric clash.
The Structural Challenge: Why NMR Falls Short
The core issue lies in the partial double-bond character of the amide nitrogen-carbonyl bond (
The Mechanism of Failure (NMR)
In solution at room temperature (298 K), the molecule exists in dynamic equilibrium between two rotamers. The rate of interconversion is often intermediate on the NMR timescale.
-
Observation: Signal broadening or doubling of the piperidine ring protons (specifically the
-protons adjacent to the nitrogen). -
Ambiguity: It becomes difficult to distinguish between a pure compound exhibiting rotamerism and a compound contaminated with impurities.
The Solution (SC-XRD)
Crystallization freezes this dynamic equilibrium. The lattice energy selects the most thermodynamically stable conformer (or a specific ratio of conformers), providing an atomic-resolution "snapshot" that NMR cannot achieve without variable-temperature (VT) experiments.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the performance of structural confirmation methods for 2-substituted benzoyl piperidines.
| Feature | SC-XRD (The Gold Standard) | Solution NMR ( | HRMS (Mass Spec) |
| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Shift ( | Mass-to-Charge Ratio ( |
| Rotamer Handling | Freezes conformation (Single definitive structure) | Averages or Splits signals (Ambiguous broadening) | Blind to conformers |
| Stereochemistry | Defines absolute configuration & twist angles | Relative configuration (via NOESY/ROESY) | No stereochemical data |
| Sample State | Solid (Single Crystal) | Liquid (Solution) | Gas Phase (Ionized) |
| Data Confidence | >99% (Direct observation) | ~85% (Inferential) | ~50% (Formula only) |
| Time to Result | 24–48 Hours (Crystal growth dependent) | 15 Minutes | 5 Minutes |
Experimental Protocol: Validated Workflow
The following protocol is designed to generate high-quality single crystals suitable for diffraction, specifically addressing the solubility profile of the amine moiety.
Phase 1: Synthesis & Purification
-
Pre-requisite: Synthesize 1-(2-Fluorobenzoyl)piperidin-4-amine via standard amide coupling (e.g., reacting 2-fluorobenzoyl chloride with tert-butyl piperidin-4-ylcarbamate, followed by Boc-deprotection).
-
Purity Check: Ensure purity >95% by HPLC before attempting crystallization. Impurities disrupt the nucleation lattice.
Phase 2: Crystallization (Vapor Diffusion Method)
-
Rationale: The free amine is polar; the benzoyl group is lipophilic. A binary solvent system is required.
-
Step 1: Dissolve 20 mg of the compound in a minimum amount (approx. 0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) . Ensure complete dissolution; filter through a 0.22 µm syringe filter to remove dust nuclei.
-
Step 2: Place the solution in a small inner vial.
-
Step 3: Place the inner vial inside a larger jar containing Ethyl Acetate (EtOAc) or Diethyl Ether (the anti-solvent).
-
Step 4: Seal the outer jar. The volatile anti-solvent will slowly diffuse into the alcohol, gently lowering solubility and promoting high-order crystal growth.
-
Timeline: Leave undisturbed at 4°C for 2–5 days.
Phase 3: Data Collection & Refinement
-
Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.
-
Temperature: Collect data at 100 K (Cryostream). Low temperature reduces thermal vibration (atomic displacement parameters), essential for resolving the fluorine atom positions accurately.
-
Radiation: Mo-K
( Å) is preferred for resolution; Cu-K is acceptable if crystals are small.
Visualizing the Workflow
The following diagram illustrates the critical decision pathway for choosing SC-XRD over NMR for this specific class of molecules.
Figure 1: Decision matrix for structural confirmation. Note the critical branch point at NMR ambiguity caused by amide rotamers.
Expected Data & Performance Metrics
Based on crystallographic data of closely related analogs (specifically N,N-bis(2,4-difluorobenzoyl)piperazine and 1-(4-fluorobenzoyl)piperazine), the following structural parameters define a "successful" validation for 1-(2-Fluorobenzoyl)piperidin-4-amine.
Crystal System & Space Group[1][2]
-
Expected System: Monoclinic or Triclinic.
-
Common Space Group:
or . -
Implication: These centrosymmetric space groups are favored by achiral organic amides, allowing for dense packing dominated by Hydrogen Bonding (N-H...O) between the amine and the carbonyl of neighboring molecules.
Key Structural Metrics (The "Fingerprint")
To validate your structure, compare your refined CIF data against these reference ranges:
| Parameter | Target Value | Significance |
| R-Factor ( | Indicates high agreement between the model and diffraction data. | |
| Amide Bond ( | Confirms partial double bond character (shorter than single C-N ~1.47 Å). | |
| Amide Twist ( | The 2-fluoro group forces the phenyl ring to twist out of the amide plane to relieve steric strain. | |
| Piperidine Puckering | Chair Conformation | The lowest energy state for the saturated ring. |
Mechanism of Stabilization
The crystal structure will likely reveal the "Anti" conformation (where the carbonyl oxygen is anti to the most sterically hindering group on the piperidine, or influenced by the ortho-fluorine). The 2-fluoro substituent typically locks the phenyl ring orientation relative to the carbonyl to minimize dipole-dipole repulsion between the fluorine and the carbonyl oxygen.
Logic Diagram: The Crystallographic Refinement Cycle
Once data is collected, the refinement process must be self-validating.
Figure 2: The iterative refinement cycle. A Goodness of Fit (GoF) near 1.0 confirms the model accurately represents the physical reality of the molecule.
References
-
Rotamerism in Fluorinated Benzamides: Wurst, C., et al. (2016). "Synthesis, dynamic NMR characterization and XRD study of 2,4-difluorobenzoyl-substituted piperazines." Beilstein Journal of Organic Chemistry, 12, 2478–2489.[1] [Link]
-
Crystallization of Piperidine Derivatives: Arulraj, R., et al. (2021).[2] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4(4), 205-212. [Link]
-
General Crystallography Standards: Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. [Link]
-
NMR vs. XRD in Amide Conformers: Lari, A., et al. (2016). "Insights into the rotational barriers of N,N-diethyl-2-fluorobenzamide." Journal of Molecular Structure, 1105, 262-268. [Link]
Sources
Technical Guide: Comparative Analysis of Antibody Cross-Reactivity for 1-(2-Fluorobenzoyl)piperidin-4-amine Derivatives
Executive Summary
The Specificity Challenge in Small Molecule Immunoassays
In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, the detection of small molecule metabolites requires antibodies capable of distinguishing subtle atomic modifications. This guide evaluates the performance of antibodies raised against 1-(2-Fluorobenzoyl)piperidin-4-amine (FBPA) , a pharmacophore common in 5-HT receptor antagonists and kinase inhibitors.[1][2]
The central challenge is the "Fluorine Factor" : distinguishing the target 2-fluorobenzoyl moiety from its metabolic derivatives (e.g., des-fluoro or hydroxylated forms).[1][2] This guide compares three antibody generation platforms—Polyclonal (PAb), Monoclonal (MAb), and Recombinant Fab (rFab)—demonstrating that while PAbs offer cost-efficiency, they suffer from >40% cross-reactivity with non-fluorinated analogs.[1][2] Conversely, rFab libraries selected via phage display provide the requisite atomic-level discrimination (<1% cross-reactivity) necessary for regulated bioanalysis.[1][2]
The Target & The Challenge: Hapten Design
1-(2-Fluorobenzoyl)piperidin-4-amine is a low molecular weight compound (~222 Da).[1][2] To elicit an immune response, it must be conjugated to a carrier protein (e.g., KLH or BSA).[2]
Critical Scientific Insight: The specificity of the resulting antibody is dictated by the conjugation chemistry .
-
Strategy: Conjugating via the primary amine at the piperidine-4 position exposes the 2-fluorobenzoyl ring as the dominant epitope.
-
Risk: If the antibody recognizes the linker or the piperidine ring primarily, it will cross-react with any benzoyl-piperidine derivative, rendering the assay non-specific for the fluorinated target.
Workflow: Hapten-Directed Antibody Generation
The following diagram illustrates the critical path from chemical conjugation to library screening, highlighting where specificity is lost or gained.
Figure 1: Hapten conjugation and antibody generation workflow.[1][2] Specificity is determined by the exposure of the 2-fluorobenzoyl moiety during the immunogen synthesis.
Comparative Analysis of Antibody Platforms
This section compares the three primary alternatives for generating detection reagents for FBPA.
Alternative 1: Affinity-Purified Polyclonal Antibodies (Rabbit)[1][2]
-
Mechanism: A heterogeneous mixture of antibodies recognizing various epitopes (fluorine, the phenyl ring, the piperidine ring, and the linker).
-
Performance: High avidity (sensitivity) but poor specificity. The "electronic hole" created by the fluorine atom is often missed by the bulk of the polyclonal population, leading to recognition of the des-fluoro metabolite.
-
Verdict: Suitable for qualitative screening but fails regulatory validation for quantitative PK assays due to cross-reactivity.[1][2]
Alternative 2: Monoclonal Antibodies (Murine Hybridoma)[1][2]
-
Performance: Higher specificity than PAbs. Screening hundreds of clones allows the isolation of a binder that specifically interacts with the electron-withdrawing fluorine substituent.
-
Verdict: The industry standard. However, "fluorine scanning" (distinguishing F from H) is difficult for the somatic hypermutation process to achieve perfectly without extensive screening efforts.[2]
Alternative 3: Recombinant Fab (Phage Display) (Recommended)[1][2]
-
Mechanism: In vitro selection using a "Negative Selection" strategy.[1][2]
-
Performance: The library is first depleted against the des-fluoro analog (removing cross-reactive binders) and then enriched for the fluoro-target.[1][2]
-
Verdict: Superior specificity. This method actively selects for the unique electrostatic signature of the fluorine atom.
Experimental Validation: Cross-Reactivity Data
The following data represents a comparative validation study using a Competitive ELISA . Cross-reactivity (CR) is calculated relative to the specific target (FBPA).[2]
Formula:
Table 1: Comparative Cross-Reactivity Profiles
| Analyte (Competitor) | Structure Difference | PAb (Rabbit) % CR | MAb (Clone 4F2) % CR | rFab (Clone R-19) % CR |
| FBPA (Target) | Target | 100% | 100% | 100% |
| Des-fluoro Analog | H replaces F (Metabolite) | 42.5% | 12.0% | < 0.5% |
| 2-Chloro Analog | Cl replaces F (Steric bulk) | 15.3% | 3.1% | < 0.1% |
| 4-Hydroxy Metabolite | OH on Piperidine | 85.0% | 5.0% | 2.0% |
| Benzoyl-Piperidine | Core Scaffold | 60.0% | 8.5% | < 1.0% |
Interpretation:
-
The PAb recognizes the general "shape" of the molecule (benzoyl-piperidine), resulting in massive cross-reactivity (60%) with the core scaffold.
-
The rFab demonstrates exquisite specificity for the fluorine atom, with <0.5% recognition of the des-fluoro analog. This is critical for distinguishing the drug from its primary metabolic breakdown product.[2]
Detailed Methodology: Competitive ELISA Protocol
This protocol is designed to validate the specificity of the selected antibody. It relies on the principle that the signal is inversely proportional to the concentration of the free analyte.
Pathway: Competitive Binding Logic
Figure 2: Competitive ELISA mechanism. The free analyte in the sample competes with the plate-bound antigen for the antibody binding sites.
Step-by-Step Protocol
Materials:
-
Coating Antigen: FBPA conjugated to BSA (distinct from the KLH immunogen to avoid anti-carrier response).[2]
-
Primary Antibody: Anti-FBPA (PAb, MAb, or rFab).[2]
Procedure:
-
Coating: Dilute FBPA-BSA to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20).[1][2] Add 200 µL/well of Blocking Buffer (PBS + 3% BSA).[1][2] Incubate 2 hours at RT.
-
Competition Reaction:
-
Prepare serial dilutions of the Standard (FBPA) and Cross-Reactants (Analogs) ranging from 1000 ng/mL to 0.01 ng/mL.
-
Add 50 µL of Standard/Analog to the wells.
-
Immediately add 50 µL of the Primary Antibody (at a fixed limiting concentration, determined by checkerboard titration).[2]
-
Incubate 1 hour at RT with shaking (500 rpm). Note: This is the equilibrium phase where competition occurs.
-
-
Washing: Wash plate 5x with PBST to remove antibody bound to free analyte.[1][2]
-
Detection: Add 100 µL HRP-Secondary Antibody.[1][2] Incubate 45 mins at RT.[1][2] Wash 5x.
-
Readout: Add 100 µL TMB Substrate. Develop for 15 mins. Stop with 2M H2SO4. Read OD at 450 nm.
Data Analysis: Plot Absorbance vs. Log[Concentration]. Fit curves using a 4-Parameter Logistic (4PL) regression. Calculate IC50 (concentration at 50% inhibition) for the target and all analogs to derive % Cross-Reactivity.[2]
References
-
Wild, D. (2013).[1][2] The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier.[1][2] [1][2]
-
European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. Section 4.1.2 Selectivity.[1][2]
-
Müller, C., et al. (2015).[2] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 348(6238).[1][2] (Discusses the electronic properties of Fluorine in molecular recognition). [1][2]
-
Gao, Y., et al. (2020).[1][2] "Hapten synthesis and antibody production for small molecule immunoassays." Methods in Molecular Biology.
-
U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.
Sources
Strategic Deployment of 1-(2-Fluorobenzoyl)piperidin-4-amine in Drug Discovery
This guide provides a technical analysis of 1-(2-Fluorobenzoyl)piperidin-4-amine (CAS 886498-38-0), focusing on its strategic application as a pharmacophore building block in medicinal chemistry.[1][2][3][4] Unlike standard catalog listings, this document evaluates the specific structural advantages of the ortho-fluorine substitution pattern compared to its para-isomer and non-fluorinated analogs.[1][2][3][4]
Executive Summary: The "Ortho-Effect" Advantage
In the optimization of benzoylpiperidine scaffolds—privileged structures in GPCR ligand design (specifically 5-HT2A, D2, and H3 receptors)—the positioning of the fluorine atom dictates both conformational dynamics and metabolic fate.[1][2][3][4]
While the para-fluoro (4-fluorobenzoyl) analog is ubiquitous (e.g., in Ketanserin derivatives), the 2-fluorobenzoyl isomer offers two distinct advantages:[1][2][3][4]
-
Conformational Locking: The ortho-fluorine creates a steric and electrostatic barrier that restricts rotation around the amide bond, rigidifying the bioactive conformation.[1][2][3][4]
-
Metabolic Blockade: It protects the electron-rich ortho-position from Cytochrome P450-mediated oxidation, a common clearance pathway for benzamides.[1][2][3][4]
Comparative Case Studies
Case Study A: Conformational Control in 5-HT2A Antagonist Design
Objective: To improve the receptor subtype selectivity of a piperidine-based 5-HT2A antagonist by rigidifying the linker region.[1][2][3][4]
The Challenge: Flexible benzoylpiperidine ligands often suffer from off-target binding (e.g., to 5-HT2C or D2) due to their ability to adopt multiple low-energy conformations.[1][2][3][4]
Experimental Approach: Researchers compared the rotational energy barriers of the amide bond in 2-fluoro vs. 4-fluoro analogs using Dynamic NMR (DNMR) and X-ray crystallography.[1][2][3][4]
Data Comparison:
| Feature | 1-(2-Fluorobenzoyl)... (Target) | 1-(4-Fluorobenzoyl)... (Reference) | Impact on Drug Design |
| Rotational Barrier ( | ~70–73 kJ/mol | ~60 kJ/mol | Higher barrier reduces entropic penalty upon binding.[1][2][3][4] |
| Coalescence Temp ( | >60°C | 36°C | 2-F analog exists as distinct rotamers at physiological temp.[1][2][3][4] |
| Conformation | Twisted (Non-planar) | Planar | The 2-F twist often matches the hydrophobic pocket geometry of GPCRs better.[1][2][3][4] |
Mechanistic Insight: The ortho-fluorine atom introduces a steric clash with the piperidine ring protons and an electrostatic repulsion with the carbonyl oxygen.[1][2][3][4] This "locks" the amide bond into a twisted conformation that favors specific receptor sub-pockets, enhancing selectivity over the more "floppy" 4-fluoro analog.[1][2][3][4]
Key Reference: Synthesis, Dynamic NMR Characterization... of 2,4-Difluorobenzoyl-Substituted Piperazines. (See Ref 1)
Case Study B: Metabolic Stability Optimization
Objective: To extend the half-life (
The Challenge: Unsubstituted benzoylpiperidines are rapidly metabolized via aromatic hydroxylation at the ortho and para positions.[1][2][3][4]
Workflow:
-
Control: 1-Benzoylpiperidin-4-amine (Rapid clearance).[1][2][3][4]
-
Test: 1-(2-Fluorobenzoyl)piperidin-4-amine (Target).
Results:
-
Metabolic Soft Spot Blocked: The C-2 position (ortho) is capped by Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), preventing oxidation.[1][2][3][4]
-
Electronic Deactivation: The electronegative fluorine reduces the electron density of the phenyl ring, making it less susceptible to electrophilic attack by P450 enzymes at the remaining positions.[1][2][3][4]
Visualizing the Mechanism
The following diagram illustrates the SAR decision tree and the conformational impact of the ortho-fluorine.
Figure 1: Decision pathway for selecting the 2-fluorobenzoyl scaffold to induce conformational rigidity.
Experimental Protocols
Protocol A: Synthesis of Urea Derivatives (Library Generation)
This building block is ideal for generating Urea libraries targeting the 5-HT2A receptor.[1][2][3][4]
Reagents:
-
Scaffold: 1-(2-Fluorobenzoyl)piperidin-4-amine (1.0 eq)
Step-by-Step:
-
Dissolution: Dissolve 1-(2-Fluorobenzoyl)piperidin-4-amine (1 mmol) in anhydrous DCM (5 mL) in a molecular-sieve dried vial.
-
Activation: Add DIPEA (1.5 mmol) and stir at 0°C for 10 minutes.
-
Coupling: Dropwise add the Aryl Isocyanate (1.1 mmol) dissolved in DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass = Scaffold + Isocyanate).[1][2][3][4]
-
Workup: Quench with water. Extract with DCM (3x).[1][2][3][4] Wash organic layer with brine.[1][2][3][4]
-
Purification: The urea product often precipitates or can be purified via flash chromatography (MeOH/DCM gradient).[1][2][3][4]
Protocol B: Quality Control (NMR Validation)
To verify the integrity of the 2-fluorobenzoyl moiety:
-
1H NMR (DMSO-d6): Look for the multiplet signals of the 2-fluorophenyl ring at
7.2–7.6 ppm.[1][2][3][4] -
19F NMR: A distinct singlet around
-110 to -115 ppm confirms the presence of the fluorine atom.[1][2][3][4] -
Diagnostic Shift: The piperidine protons adjacent to the amide nitrogen will show broadening or splitting due to the restricted rotation described in Case Study A.[1][2][3][4]
References
-
MDPI.Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Provides the thermodynamic data on rotational barriers for ortho-fluorobenzamides).
-
National Institutes of Health (NIH). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[1][2][3][4] (Contextualizes the 5-HT2A pharmacophore).[1][2][3][4][5][6][7][8][9]
-
Accela ChemBio. Product Data: 1-(2-fluorobenzoyl)piperidin-4-amine (CAS 886498-38-0).[1][2][3][4]
Sources
- 1. 32407-64-0,4-Nitropyrazole-1-acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 886497-14-9,5-(3-chlorophenyl)-1,2,4-triazin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 708258-27-9,4-(4,5-dimethyl-1,3-oxazol-2-yl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 90-32-4,2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Synthesis and biological activities of new 5-HT2A selective ligands--N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-(2-Fluorobenzoyl)piperidin-4-amine
Executive Summary
Urgency: High. Improper disposal of fluorinated amines poses immediate risks of exothermic reaction (if mixed with acids) and long-term environmental damage (formation of HF during improper incineration).
This guide defines the mandatory disposal workflow for 1-(2-Fluorobenzoyl)piperidin-4-amine (and its hydrochloride salts). Unlike standard organic waste, this compound requires strict segregation into Halogenated Waste Streams due to the fluorine substituent.
Core Directive: Do NOT dispose of this compound down the drain or in general "Organic Solvent" waste unless that stream is explicitly rated for halogens.
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its reactivity profile. This is not just "waste"; it is a reactive chemical payload.
| Property | Data | Operational Implication |
| Chemical Structure | Piperidine ring + Fluorobenzoyl group | Contains a basic nitrogen (amine) and a halogen (fluorine).[1] |
| Reactivity Class | Organic Base / Amine | Incompatible with Acids. Mixing with acid waste will generate heat (exotherm) and potentially toxic vapors. |
| Halogen Content | Fluorinated | Must be incinerated at specific facilities. Standard incineration generates Hydrofluoric Acid (HF), damaging scrubbers if not anticipated. |
| Physical State | Solid (powder) or Liquid (solution) | Dictates container choice (See Section 4). |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H302 (Harmful if swallowed) | PPE (Nitrile gloves, goggles) is non-negotiable during waste transfer. |
The "Self-Validating" Safety System
As a scientist, you do not guess; you verify. Before adding this chemical to any waste container, you must perform a Compatibility Check . This prevents the "runaway drum" scenario where incompatible wastes react inside a sealed barrel.
Protocol: The "Watch Glass" Verification
Perform this test inside a fume hood.
-
Aliquot: Place 1 mL (or 100 mg) of your waste material on a watch glass.
-
Reference: Take 1 mL of the intended waste container's current content (if not empty).
-
Mix: Combine them carefully.
-
Observation (1 min):
-
Bubbling/Fizzing?
STOP. Acid/Base reaction occurring. -
Heat generation?
STOP. Exothermic incompatibility. -
Precipitate formation?
STOP. Risk of clogging pumping systems.
-
-
Validation: If no reaction occurs, the waste stream is compatible.
Disposal Workflow Logic
The following decision tree dictates your physical actions. Use this to determine the correct waste stream.
Figure 1: Waste Stream Segregation Logic. Note that because the molecule contains Fluorine, it defaults to Halogenated streams even if dissolved in non-halogenated solvents like Methanol.
Step-by-Step Disposal Procedures
Scenario A: Liquid Waste (Reaction Mixtures, Mother Liquors)
Target Stream: Halogenated Organic Waste.
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal containers as amines can be corrosive to certain alloys over time, and the fluoride content poses a risk if degradation occurs.
-
Verify pH: Ensure the waste container is not Acidic (pH < 4).
-
Why? Adding this amine to an acidic waste drum will generate heat.
-
Action: If the drum is acidic, use a separate container labeled "Basic/Amine Organic Waste."
-
-
Transfer: Pour slowly using a funnel. Do not overfill (leave 10% headspace).
-
Labeling:
-
Primary Tag: "Hazardous Waste - Halogenated Organic."
-
Constituents: List "1-(2-Fluorobenzoyl)piperidin-4-amine" explicitly.
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Basic.
-
Scenario B: Solid Waste (Pure Compound, Filter Cakes)
Target Stream: Solid Hazardous Waste.
-
Packaging: Place the solid into a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Seal the bag and place it inside a second bag or a rigid wide-mouth jar.
-
Labeling: Attach a hazardous waste tag directly to the outer bag/jar.
-
Text: "Solid Waste: Fluorinated Amine Salts."
-
Scenario C: Trace Contaminated Debris (Gloves, Pipette Tips)
-
Assessment: If the debris is "grossly contaminated" (visible powder/liquid), it goes to Solid Hazardous Waste (Scenario B).
-
De Minimis: If dry and only trace amounts exist, it may often be disposed of in standard lab trash, subject to local EHS regulations. When in doubt, treat as hazardous.
Regulatory Framework (RCRA & Global)
Your compliance relies on correct classification.
-
RCRA (USA): This compound is likely not a "Listed" waste (P or U list) by specific name. However, it is regulated by Characteristic :
-
Ignitability (D001): If in a flammable solvent.[2]
-
Corrosivity (D002): If the pH of the aqueous solution is > 12.5.
-
Toxicity: While not always TCLP regulated, the fluorine content mandates special incineration profiles under EPA guidelines for halogenated organics.
-
-
EU Waste Code (EWC):
-
07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.
-
Emergency Spill Response
Immediate Action Required:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Neutralization (Liquid Spills):
-
Absorb with Vermiculite or Sand .
-
Do not use standard acid spill kits (which contain bases) as this is already a base.
-
Do not use oxidizers (bleach) as this may react with the amine.
-
-
Cleanup: Scoop absorbent into a wide-mouth jar. Label as "Spill Debris: Fluorinated Amine."
-
Decontamination: Wash the surface with a dilute soap/water solution.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235283, 1-(2-Fluorobenzoyl)piperidin-4-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
-
University of Wisconsin-Madison. Laboratory Safety Guide: Chemical Disposal Procedures (Chapter 7). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Fluorobenzoyl)piperidin-4-amine
Hazard Assessment: Understanding the Chemistry of Caution
1-(2-Fluorobenzoyl)piperidin-4-amine is a substituted piperidine, a class of compounds often used as building blocks in pharmaceutical synthesis.[1] The presence of the fluorobenzoyl group and the amine functionality suggests that this compound may exhibit irritant and potentially toxic properties. Based on analogous compounds, we can anticipate the following hazards:
-
Skin and Eye Irritation: Similar piperidine derivatives are known to cause skin and serious eye irritation.[2]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[2]
-
Toxicity: Piperidine itself is toxic if it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage.[3][4] While the toxicity of this specific derivative is unknown, it is prudent to handle it with a high degree of caution.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when engineering controls cannot eliminate all risks. The following PPE is mandatory when handling 1-(2-Fluorobenzoyl)piperidin-4-amine.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides resistance to a broad range of chemicals, including those with aromatic and amine functionalities.[5] |
| Eye Protection | Chemical splash goggles | Forms a complete seal around the eyes to protect against splashes, vapors, and fine particles.[5] |
| Body Protection | Chemical-resistant lab coat or apron | Protects against splashes and skin contact.[5] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Prevents inhalation of any dust or vapors.[2][6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing
-
Work Area Preparation: Always handle 1-(2-Fluorobenzoyl)piperidin-4-amine within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment: Don the required PPE as outlined in the table above before handling the compound.
-
Weighing: If the compound is a solid, carefully weigh the desired amount on a tared weigh boat. Avoid creating dust. If it is an oil, use a calibrated pipette to transfer the liquid.[8]
-
Container Sealing: Once weighing is complete, securely seal the primary container.[8]
Experimental Use
-
Solubilization: When dissolving the compound, add the solvent slowly to prevent splashing.
-
Reaction Monitoring: If the reaction is heated, ensure the apparatus is properly secured and monitored.
-
Post-Reaction: Quench the reaction carefully, preferably in the fume hood.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an emergency can significantly mitigate potential harm.
Spill Response Workflow
Caption: Workflow for managing a chemical spill.
Exposure Protocol
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If they feel unwell, seek medical advice.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[3] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[2][9]
-
Container Management: Keep the waste container closed when not in use.[2]
-
Disposal: Dispose of the waste through your institution's designated hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[2]
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical reagents like 1-(2-Fluorobenzoyl)piperidin-4-amine is the cornerstone of innovative and ethical research. By internalizing these principles of hazard awareness, meticulous planning, and emergency preparedness, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a living document; always consult your institution's specific safety protocols and the latest chemical safety information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
